Fostamatinib Disodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBQXDGYCYSGA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN6Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145275 | |
| Record name | Fostamatinib disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025687-58-4, 914295-16-2 | |
| Record name | Fostamatinib disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostamatinib disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSTAMATINIB DISODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fostamatinib Disodium: A Technical Guide to its Discovery and Synthesis
Introduction: Targeting SYK for Autoimmune Disorders
Fostamatinib disodium, marketed under the trade name Tavalisse®, represents a significant advancement in the treatment of chronic immune thrombocytopenia (ITP), a debilitating autoimmune disorder characterized by the destruction of platelets.[1] It is the first-in-class oral spleen tyrosine kinase (SYK) inhibitor approved for this indication.[2] This guide provides an in-depth technical overview of the discovery, mechanism of action, and synthetic pathway of fostamatinib, tailored for researchers, scientists, and professionals in drug development.
Fostamatinib is a prodrug that is rapidly converted in the intestine to its active metabolite, R406.[3][4] R406 is a potent and selective inhibitor of SYK, a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, macrophages, and mast cells.[5][6] In ITP, autoantibodies opsonize platelets, leading to their clearance by macrophages via Fc gamma receptor (FcγR)-mediated phagocytosis.[7] SYK is a critical downstream effector in the FcγR signaling cascade.[6] By inhibiting SYK, R406 disrupts this pathological process, thereby reducing platelet destruction and increasing platelet counts.[5][8]
The Discovery of a Novel SYK Inhibitor: From Screening to Fostamatinib
The journey to fostamatinib began with a high-throughput screening campaign to identify inhibitors of SYK, a key mediator in inflammatory and autoimmune diseases. The initial focus was on identifying compounds that could block Fc receptor signaling.[4] This led to the discovery of a class of 2,4-diaminopyrimidine compounds with promising SYK inhibitory activity.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial hit compounds underwent extensive medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were crucial in guiding this process. These studies revealed key structural features necessary for potent SYK inhibition. For instance, the trimethoxyphenyl group was found to be optimal for binding to a key region of the SYK active site.[9]
A significant challenge in the development of R406 was its low aqueous solubility, which would have limited its oral bioavailability.[4] To overcome this, a prodrug strategy was employed. Various prodrug moieties were explored, with the ultimate selection of a methylene phosphonate group. This group is efficiently cleaved by intestinal alkaline phosphatases to release the active drug, R406, directly into the bloodstream.[4] This clever chemical design transformed a potent but poorly soluble compound into a viable oral therapeutic.
Mechanism of Action: Disrupting the SYK Signaling Cascade
Fostamatinib's therapeutic effect is a direct consequence of its active metabolite, R406, inhibiting the catalytic activity of SYK. The mechanism can be broken down as follows:
-
Fc Receptor Activation: In ITP, autoantibodies bind to platelet surface antigens. The Fc portion of these antibodies is then recognized by Fcγ receptors on macrophages.
-
SYK Recruitment and Activation: This binding event leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domain of the Fcγ receptor by Src family kinases. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of SYK, recruiting it to the receptor complex and leading to its activation.
-
Downstream Signaling: Activated SYK phosphorylates a host of downstream signaling molecules, initiating a cascade that results in cytoskeletal rearrangement and phagocytosis of the antibody-coated platelets.
-
Inhibition by R406: R406 acts as an ATP-competitive inhibitor of SYK, binding to the kinase domain and preventing the phosphorylation of its substrates.[10] This effectively blocks the entire downstream signaling cascade, preventing macrophage-mediated platelet destruction.
The following diagram illustrates the SYK signaling pathway and the point of intervention by fostamatinib's active metabolite, R406.
References
- 1. WO2017137446A1 - Process for the synthesis of stable amorphous ibrutinib - Google Patents [patents.google.com]
- 2. US7449458B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinas ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08769F [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of R406 on the Syk Signaling Cascade
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that orchestrates signaling pathways downstream of a multitude of immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Its central role in mediating immune and inflammatory responses has positioned it as a premier therapeutic target for a range of autoimmune diseases and hematological malignancies. R406, the active metabolite of the orally administered prodrug Fostamatinib, is a potent and selective inhibitor of Syk. This guide provides a comprehensive technical overview of the mechanism by which R406 inhibits the Syk signaling cascade. We will delve into the molecular interactions, detail the downstream cellular consequences, provide field-proven experimental protocols for validation, and present a quantitative analysis of its kinase selectivity.
The Central Role of Spleen Tyrosine Kinase (Syk) in Immune Signaling
Syk is a cornerstone of intracellular signal transduction in hematopoietic cells.[1][2] It is essential for coupling activated immunoreceptors to downstream signaling cascades that govern diverse cellular functions such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[1][3]
The activation of Syk is initiated following the engagement of immunoreceptors, such as the BCR or FcRs on mast cells and macrophages. This ligand binding leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor complex by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to a conformational change and its subsequent activation through autophosphorylation at key tyrosine residues (e.g., Tyr525/526 in humans).[2] Once active, Syk phosphorylates a host of downstream substrates, amplifying the initial signal and leading to the activation of multiple pathways, including the PLCγ, PI3K/Akt, and MAPK pathways.
Caption: Simplified Syk Signaling Pathway upon Receptor Activation.
R406: From Prodrug to Potent ATP-Competitive Inhibitor
Fostamatinib (R788) is an orally bioavailable prodrug developed to overcome the low aqueous solubility of its active metabolite, R406.[4] Following oral administration, Fostamatinib is rapidly and extensively converted by intestinal alkaline phosphatases into R406, which is then absorbed into circulation.[4][5]
R406 exerts its inhibitory effect by acting as an adenosine triphosphate (ATP)-competitive inhibitor of the Syk catalytic domain.[5][6] It binds directly to the ATP-binding pocket of the Syk kinase domain, preventing the transfer of phosphate from ATP to Syk's substrates.[6][7][8] This direct competition effectively halts the kinase's enzymatic activity and blocks the initiation and propagation of downstream signaling events.[9][10] The inhibition constant (Ki) for R406 against Syk has been determined to be 30 nM, indicating a high-affinity interaction.[6][8][11]
Caption: ATP-Competitive Inhibition of Syk by R406.
Elucidating the Mechanism: Key Experimental Protocols
The characterization of R406's mechanism of action relies on a suite of biochemical and cellular assays. These protocols are designed not only to measure inhibition but also to validate the specificity and functional consequences of targeting Syk.
In Vitro Kinase Assay (Biochemical Validation)
This assay directly measures the ability of R406 to inhibit the enzymatic activity of purified, recombinant Syk protein. It is the foundational experiment for determining potency (IC50).
-
Principle: A peptide substrate and ATP are incubated with recombinant Syk enzyme in the presence of varying concentrations of R406. The amount of phosphorylated substrate is then quantified, typically via fluorescence polarization or luminescence (e.g., ADP-Glo™ assay).[11][12]
-
Causality: This cell-free system isolates the interaction between the inhibitor and the kinase, removing cellular complexity. It directly confirms that R406 inhibits Syk's catalytic function and allows for precise determination of IC50 and Ki values.[6][8]
-
Self-Validation: The protocol must include controls:
-
No Inhibitor (DMSO vehicle): Establishes 100% kinase activity.
-
No Enzyme: Establishes background signal.
-
Known Potent Inhibitor (e.g., Staurosporine): Positive control for inhibition.[1]
-
Step-by-Step Methodology (Adapted from Fluorescence Polarization Assay):
-
Preparation: Serially dilute R406 in DMSO, followed by a dilution in kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT) to achieve the final desired concentrations.[11]
-
Reaction Setup: In a 384-well plate, add 5 µL of diluted R406/DMSO control to each well.
-
Enzyme Addition: Add 5 µL of recombinant Syk enzyme (e.g., 0.125 ng) diluted in kinase buffer to each well.[11]
-
Initiation: Add 10 µL of a mix of peptide substrate (e.g., 5 µM HS1 peptide) and ATP (e.g., 4 µM, near the Km for ATP) in kinase buffer to initiate the reaction.[11]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 40-60 minutes).
-
Termination: Stop the reaction by adding a quench mix containing EDTA and a phosphotyrosine-specific antibody coupled to a fluorescent tracer.[11]
-
Detection: Read the plate on a fluorescence polarization plate reader. The degree of polarization is inversely proportional to the amount of phosphorylated substrate.
-
Analysis: Plot the percentage of inhibition against the log of R406 concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-Syk Western Blot (Cellular Target Engagement)
This assay validates that R406 can enter cells and inhibit Syk activation at its autophosphorylation sites.
-
Principle: Cells expressing Syk (e.g., B-cell lymphoma lines like Ramos or DLBCL lines, or mast cells) are pre-treated with R406 and then stimulated to activate the Syk pathway (e.g., with anti-IgM for B-cells).[2][13][14] Cell lysates are then analyzed by Western blot using an antibody specific for phosphorylated Syk (p-Syk Tyr525/526).[2][15][16]
-
Causality: A reduction in the p-Syk signal in R406-treated cells, despite stimulation, demonstrates direct target engagement and inhibition within a physiological context. It bridges the gap between biochemical potency and cellular activity.
-
Self-Validation:
-
Vehicle Control (DMSO) + Stimulant: Shows maximal Syk phosphorylation.
-
Vehicle Control, No Stimulant: Shows baseline phosphorylation.
-
Total Syk Blot: Used as a loading control to ensure that changes in p-Syk are not due to changes in total Syk protein levels.[15]
-
β-actin Blot: Confirms equal protein loading across all lanes.[15]
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., Ramos cells at 1x10⁶ cells/mL) and pre-incubate with various concentrations of R406 or DMSO vehicle for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., 10 µg/mL anti-human IgM) for a short duration (e.g., 5-10 minutes) at 37°C.[2]
-
Lysis: Immediately place cells on ice, pellet by centrifugation, and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[15]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Syk (Tyr525/526) (e.g., 1:1000 dilution) overnight at 4°C.[15]
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping & Re-probing: Strip the membrane and re-probe with antibodies for total Syk and β-actin to validate the results.
Caption: Experimental Workflow for Phospho-Syk Western Blot Analysis.
Downstream Consequences of Syk Inhibition by R406
By blocking the primary kinase activity of Syk, R406 effectively severs the link between upstream receptor activation and downstream cellular responses. This leads to a cascade of inhibitory effects:
-
Inhibition of Substrate Phosphorylation: R406 prevents the phosphorylation of direct Syk substrates like BLNK (B-cell linker protein) and LAT (linker for activation of T cells).[6][13]
-
Abrogation of Calcium Mobilization: Syk activation is critical for PLCγ-mediated hydrolysis of PIP2, leading to IP3 generation and intracellular calcium release. R406 effectively blocks this BCR-induced calcium flux.[17][18]
-
Suppression of Cellular Activation: In immune cells, R406 inhibits degranulation in mast cells, phagocytosis in macrophages, and proliferation and survival in B-lymphocytes.[6][17][18][19]
-
Reduced Inflammatory Mediator Release: The production and release of cytokines and chemokines, such as TNFα and IL-8, are significantly reduced by R406 in response to immune receptor stimulation.[8][20]
These cellular effects translate directly to the therapeutic efficacy observed in animal models of immune-complex-mediated inflammation and in clinical settings for diseases like immune thrombocytopenia (ITP), where Syk-mediated platelet destruction is a key pathogenic feature.[6][7][19][21]
Kinase Selectivity Profile of R406
While R406 is a potent Syk inhibitor, understanding its activity against other kinases is crucial for predicting potential off-target effects and fully comprehending its biological activity. Kinase profiling studies have been conducted across large panels of kinases.
R406 demonstrates a degree of selectivity for Syk, but it also inhibits other kinases, particularly at higher concentrations.[22] Notably, it is also a potent inhibitor of Flt-3 (FMS-like tyrosine kinase 3).[7][8] The selectivity can be quantitatively assessed by comparing IC50 values.
Table 1: Comparative IC50 Values of R406 for Various Kinases
| Kinase Target | IC50 (nM) in Cell-Free Assays | Reference(s) |
| Syk | 41 | [8][9][11] |
| Flt-3 | ~200 (5-fold less potent) | [8][9][11] |
| RET | Inhibitory activity cited | [7] |
| KDR (VEGFR2) | Active at therapeutic conc. | [22] |
| Lyn | Weakly inhibited / Not inhibited | [9][11] |
Note: IC50 values can vary between different assay platforms and conditions.[23]
Interpretation: The data shows that while R406 is most potent against Syk, it is not absolutely specific.[22] The inhibition of kinases like Flt-3 and KDR may contribute to both the therapeutic effects and the side-effect profile (e.g., hypertension linked to KDR inhibition) of Fostamatinib observed in clinical use.[22] This underscores the importance for researchers to consider the broader kinase inhibition profile when interpreting experimental results.
Conclusion
R406, the active metabolite of Fostamatinib, is a well-characterized, potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase. Its mechanism of action is centered on binding to the ATP pocket of the Syk kinase domain, thereby preventing the phosphorylation of downstream substrates and abrogating the signaling cascades essential for the function of multiple immune cell types. This inhibitory action has been rigorously validated through a combination of in vitro biochemical assays and cellular functional assays, which together provide a clear and consistent picture of its molecular and physiological effects. The success of Fostamatinib in treating chronic ITP is a direct testament to the therapeutic potential of targeting this critical signaling node. For researchers, a thorough understanding of this mechanism, coupled with robust and well-controlled experimental validation, is paramount for accurately interpreting data and advancing the development of novel kinase inhibitors.
References
- 1. promega.com [promega.com]
- 2. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. ashpublications.org [ashpublications.org]
- 18. B-cell antigen receptor signaling enhances chronic lymphocytic leukemia cell migration and survival: specific targeting with a novel spleen tyrosine kinase inhibitor, R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. selleck.co.jp [selleck.co.jp]
- 21. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Role of Fostamatinib Disodium in B-cell Receptor Signaling: A Technical Guide
Introduction: The Critical Role of B-cell Receptor Signaling in Health and Disease
The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, a sophisticated surveillance molecule on the surface of B lymphocytes responsible for recognizing a vast array of antigens. Upon antigen engagement, the BCR initiates a complex and tightly regulated signaling cascade that dictates the B-cell's fate: proliferation, differentiation into antibody-secreting plasma cells, or anergy and apoptosis. This signaling pathway is not only fundamental to a healthy immune response but is also frequently dysregulated in various pathologies, including autoimmune diseases and B-cell malignancies. Inappropriate or chronic BCR activation can lead to the production of autoantibodies, as seen in conditions like immune thrombocytopenia (ITP), or drive the uncontrolled proliferation of malignant B-cells, a hallmark of lymphomas and leukemias.[1][2]
At the heart of the BCR signaling machinery lies the Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that acts as a central node, amplifying the initial antigen-binding signal and propagating it downstream to a network of effector molecules.[3][4] Given its pivotal role, SYK has emerged as a compelling therapeutic target for a range of immune-mediated disorders.
This technical guide provides an in-depth exploration of Fostamatinib Disodium, a first-in-class oral SYK inhibitor, and its profound impact on BCR signaling. We will delve into its mechanism of action, provide detailed protocols for assessing its biological effects, and present key data that underscore its therapeutic potential for researchers, scientists, and drug development professionals.
This compound: Mechanism of Action
This compound is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[5] R406 is a potent and selective inhibitor of SYK, functioning as an ATP-competitive inhibitor with a high affinity for the kinase's active site.[6] By binding to SYK, R406 effectively blocks its enzymatic activity, thereby preventing the phosphorylation of downstream substrates and halting the propagation of the BCR signal.
The inhibition of SYK by R406 has several critical consequences for B-cell function:
-
Inhibition of B-cell Activation and Proliferation: By blocking the initial steps of the BCR signaling cascade, Fostamatinib prevents the activation of key downstream pathways, including the Phospholipase C gamma 2 (PLCγ2), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase (PI3K) pathways.[1] This ultimately leads to a reduction in B-cell activation, proliferation, and survival.
-
Induction of Apoptosis in Malignant B-cells: In many B-cell malignancies, tumor cells are dependent on chronic BCR signaling for their survival. By interrupting this "life-sustaining" signal, Fostamatinib can induce apoptosis, or programmed cell death, in these malignant cells.[1][4]
-
Reduction of Autoantibody Production: In autoimmune diseases like ITP, Fostamatinib's inhibition of BCR signaling in autoreactive B-cells can lead to a decrease in the production of autoantibodies that target and destroy platelets.[7][8]
The following diagram illustrates the central role of SYK in the BCR signaling pathway and the point of intervention for Fostamatinib's active metabolite, R406.
Caption: Fostamatinib's active metabolite, R406, inhibits SYK, a key kinase in the BCR signaling pathway.
Quantitative Analysis of Fostamatinib's Activity
The potency of Fostamatinib's active metabolite, R406, has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical parameter that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Kinase | IC50 of R406 (nM) | Reference |
| SYK | 41 | [1] |
| LYN | 63 | [1] |
| LCK | 37 | [1] |
| FLT3 | - | [1] |
Note: Lower IC50 values indicate greater potency. While R406 is a potent SYK inhibitor, it also exhibits activity against other kinases, which may contribute to its overall biological effects and potential off-target toxicities.
Experimental Protocols for Assessing Fostamatinib's Impact on BCR Signaling
To rigorously evaluate the effects of Fostamatinib on BCR signaling, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for investigating the mechanism of action of Fostamatinib and its active metabolite, R406.
In Vitro SYK Kinase Activity Assay
This assay directly measures the ability of R406 to inhibit the enzymatic activity of purified SYK.
Principle: A fluorescence polarization-based assay is used to quantify the phosphorylation of a peptide substrate by SYK. The binding of a phosphospecific antibody to the phosphorylated peptide results in a change in fluorescence polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/mL acetylated BGG).[9]
-
Serially dilute R406 in DMSO, followed by a final dilution in the kinase buffer.[9]
-
Prepare a solution of the SYK substrate peptide (e.g., 5 µM HS1 peptide) and ATP (e.g., 4 µM) in the kinase buffer.[9]
-
Prepare a solution of purified recombinant SYK enzyme (e.g., 0.125 ng) in the kinase buffer.[9]
-
-
Kinase Reaction:
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of R406 compared to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro SYK kinase activity assay.
Western Blot Analysis of BCR Signaling Pathway Phosphorylation
This technique allows for the visualization and quantification of the phosphorylation status of key proteins in the BCR signaling cascade within B-cells.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated forms of the target proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., DLBCL cell lines).[1]
-
Treat the cells with various concentrations of R406 for a specified time.
-
Include a positive control where BCR signaling is stimulated (e.g., with anti-IgM or anti-IgG antibodies) and a negative control (vehicle-treated cells).[1]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of BCR signaling proteins (e.g., phospho-SYK, phospho-BLNK, phospho-PLCγ2, phospho-ERK, phospho-AKT).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the relative change in phosphorylation.
-
Phospho-flow Cytometry for Single-Cell Analysis of BCR Signaling
Phospho-flow cytometry is a powerful technique to measure the phosphorylation of intracellular proteins at the single-cell level, allowing for the analysis of heterogeneous cell populations.
Principle: Cells are fixed and permeabilized to allow the entry of fluorescently labeled antibodies that specifically bind to phosphorylated intracellular signaling proteins. The fluorescence intensity is then measured by a flow cytometer.
Methodology:
-
Cell Preparation and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based buffer to preserve the cellular structure and phosphorylation states.
-
Permeabilize the cells with a detergent-based buffer (e.g., methanol) to allow antibody access to intracellular targets.
-
-
Staining:
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify B-cell subpopulations (e.g., CD19, CD20).
-
Concurrently, stain with fluorescently labeled antibodies against intracellular phosphorylated proteins (e.g., phospho-BTK, phospho-ERK).[2]
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the B-cell population of interest based on the surface marker expression.
-
Analyze the fluorescence intensity of the phospho-specific antibodies to quantify the level of phosphorylation in response to treatment with R406.
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay is used to determine if Fostamatinib induces apoptosis in B-cell lymphoma cell lines.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cell lines and treat with a range of concentrations of R406 for a defined period (e.g., 24-48 hours).[11]
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Staining:
-
Harvest the cells and wash them in a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Distinguish between four populations:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by R406.
-
Clinical Insights: Fostamatinib in B-cell Malignancies
The preclinical rationale for targeting SYK in B-cell malignancies has been investigated in several clinical trials.
| Malignancy | Clinical Trial Phase | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | Phase 1/2 | Objective response rate of 55% in patients with relapsed/refractory CLL/SLL. | [3][4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Phase 2 | Modest overall response rate of 3%. Clinical benefit (stable disease or better) was observed in 13% of patients, primarily in those with the germinal center B-cell (GCB) subtype. | [12][13][14] |
These findings suggest that while Fostamatinib demonstrates activity in certain B-cell malignancies, its efficacy may be dependent on the specific subtype and the underlying molecular drivers of the disease. Further research is needed to identify biomarkers that can predict which patients are most likely to respond to SYK inhibition.
Conclusion and Future Directions
This compound, through its active metabolite R406, represents a targeted therapeutic strategy that effectively inhibits the critical BCR signaling node, SYK. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its clinical activity in B-cell malignancies.
The continued investigation of Fostamatinib and other SYK inhibitors holds significant promise for the treatment of a range of immune-mediated diseases. Future research should focus on:
-
Identifying Predictive Biomarkers: Elucidating the molecular characteristics of tumors that confer sensitivity or resistance to SYK inhibition will be crucial for patient stratification and personalized medicine.
-
Combination Therapies: Exploring the synergistic potential of Fostamatinib with other targeted agents or conventional chemotherapies may lead to more effective and durable responses.
-
Expanding Therapeutic Indications: Investigating the efficacy of Fostamatinib in other B-cell driven autoimmune diseases and malignancies is a promising avenue for future clinical development.
By leveraging the methodologies and insights presented in this guide, researchers and drug development professionals can continue to unravel the complexities of BCR signaling and advance the development of novel therapies for patients in need.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Inhibition of Syk with this compound has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. A phase II trial to evaluate the efficacy of fostamatinib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Biology of Fostamatinib and Spleen Tyrosine Kinase (Syk): A Technical Guide for Drug Development Professionals
Introduction: Targeting a Key Modulator of Immune Signaling
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a multitude of hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1][2][3] Its central function in mediating signaling from immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs), positions it as a critical regulator of both adaptive and innate immunity.[3][4] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.
Fostamatinib is an oral small-molecule inhibitor of Syk.[5] It is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[3] R406 is a potent, ATP-competitive inhibitor of the Syk kinase domain, and its therapeutic efficacy stems from its ability to block downstream signaling cascades that drive inflammation and cell proliferation.[3][6] This technical guide provides an in-depth exploration of the structural and functional relationship between Fostamatinib (via its active metabolite R406) and Syk, offering insights for researchers and drug development professionals in the field.
The Architecture of Spleen Tyrosine Kinase (Syk)
Understanding the structural organization of Syk is fundamental to appreciating the mechanism of its inhibition by Fostamatinib. Syk is a modular protein comprised of two N-terminal Src homology 2 (SH2) domains arranged in tandem (tSH2), a linker region (interdomain B), and a C-terminal catalytic kinase domain.[7][8]
In its inactive state, Syk is thought to exist in an autoinhibited conformation where the tSH2 domains and the C-terminus interact with the kinase domain, restricting access to the ATP-binding pocket.[4][8][9] This closed conformation prevents spurious signaling in the absence of an activating stimulus.
Activation of Syk: A Conformational Shift
Activation of Syk is a multi-step process initiated by the binding of its tSH2 domains to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on cell surface receptors.[4][9] This interaction induces a significant conformational change, relieving the autoinhibition and allowing the kinase domain to adopt an active conformation.[10][11] This is followed by autophosphorylation of specific tyrosine residues within the activation loop of the kinase domain, which further stabilizes the active state and serves as a docking site for downstream signaling molecules.[10][12]
The following diagram illustrates the domain organization of Syk and the conformational change upon activation.
Caption: Domain organization and activation of Syk.
Fostamatinib's Mechanism of Action: Competitive Inhibition of the Syk Kinase Domain
The therapeutic effect of Fostamatinib is mediated by its active metabolite, R406, which functions as an ATP-competitive inhibitor of the Syk kinase domain.[3][6] This means that R406 directly competes with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The R406 Binding Pocket in Syk
While a specific co-crystal structure of R406 complexed with Syk is not publicly available in the Protein Data Bank (PDB), studies utilizing X-ray diffraction of Syk crystals soaked with R406 have provided strong evidence for its binding mode.[6] The electron density data indicate that R406 occupies the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain.[1]
Analysis of Syk co-crystal structures with other ATP-competitive inhibitors reveals key residues that are crucial for inhibitor binding. These interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with residues lining the ATP-binding pocket. For instance, the crystal structure of Syk in complex with an imidazopyrazine inhibitor (PDB ID: 4PV0) and other inhibitors (e.g., PDB IDs: 6HM6, 3TUB, 3TUD) highlight the importance of residues in the hinge region and the hydrophobic pocket for inhibitor binding.[13][14][15][16][17] R406 is expected to form similar interactions, with its pyrimidine core likely forming hydrogen bonds with the hinge region, and other moieties making hydrophobic contacts within the pocket.
The following diagram illustrates the ATP-competitive inhibition of Syk by R406.
Caption: ATP-competitive inhibition of Syk by R406.
Quantitative Analysis of R406 Inhibition
The potency of R406 as a Syk inhibitor has been quantified through various in vitro assays. These studies provide crucial data for understanding its therapeutic potential and for guiding further drug development efforts.
| Parameter | Value | Reference |
| IC50 (Syk) | 41 nM | [5] |
| Ki (Syk) | 30 nM | [6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of the potency of an inhibitor. Lower values indicate higher potency.
Structural Determination of the Syk-Inhibitor Complex: A Methodological Overview
Elucidating the three-dimensional structure of the Syk kinase domain in complex with inhibitors like R406 is paramount for structure-based drug design. The two primary techniques for this are X-ray crystallography and cryo-electron microscopy (cryo-EM).
Experimental Workflow for X-ray Crystallography
The following diagram outlines a generalized workflow for determining the crystal structure of a Syk-inhibitor complex.
Caption: X-ray crystallography workflow for Syk-inhibitor complex.
Step-by-Step Methodology:
-
Recombinant Expression and Purification of the Syk Kinase Domain:
-
Construct Design: The human Syk kinase domain (typically residues ~356-635) is cloned into an expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.[1][2]
-
Expression System: A baculovirus expression system using insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High-Five™) is commonly employed for producing soluble and active Syk kinase domain.[1][2][18]
-
Purification: The protein is purified using a multi-step chromatography process, typically involving affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.[1][18]
-
-
Formation of the Syk-R406 Complex and Crystallization:
-
Co-crystallization: The purified Syk kinase domain is incubated with a molar excess of R406 before setting up crystallization trials.
-
Soaking: Alternatively, apo-Syk crystals are grown first and then soaked in a solution containing R406.[6][19]
-
Crystallization: The protein-ligand complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.[1][19][20]
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the electron density map.
-
A molecular model of the Syk-R406 complex is built into the electron density and refined to achieve the best fit with the experimental data.[21]
-
Cryo-Electron Microscopy (Cryo-EM) Workflow
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for proteins and complexes that are difficult to crystallize.
High-Level Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformational rearrangements upon Syk auto-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational changes induced in the protein tyrosine kinase p72syk by tyrosine phosphorylation or by binding of phosphorylated immunoreceptor tyrosine-based activation motif peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the site in the Syk protein tyrosine kinase that binds the SH2 domain of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MyScope [myscope.training]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. 3D structure of Syk kinase determined by single particle electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 20. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 22. quora.com [quora.com]
An In-Depth Technical Guide to Early-Stage Research of Fostamatinib in Preclinical Autoimmune Models
Introduction: Targeting Intracellular Signaling in Autoimmunity with Fostamatinib
Fostamatinib is an orally administered small molecule that represents a targeted therapeutic approach for autoimmune diseases. It is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1][2] The primary therapeutic target of R406 is Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase pivotal to the intracellular signaling cascades of various immune cells.[1][3] Syk is widely expressed in hematopoietic cells—including B cells, T cells, macrophages, and neutrophils—and is essential for transducing activation signals from a variety of cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcR).[1][4] By inhibiting Syk, fostamatinib effectively dampens the inflammatory and pathological processes that drive a range of autoimmune disorders, from antibody-mediated cell destruction to chronic joint inflammation. This guide provides a technical overview of the core mechanism of fostamatinib and details the foundational preclinical research in key autoimmune models that validated its therapeutic rationale.
Core Mechanism of Action: Inhibition of Syk-Mediated Signaling
The central role of Syk is to couple engaged immune receptors to downstream signaling pathways that mediate cellular responses like phagocytosis, cytokine release, and antigen presentation. This process is initiated when autoantibodies bind to their targets (e.g., platelets in ITP) or form immune complexes that engage Fc receptors on effector cells like macrophages.
Upon FcR clustering, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's cytoplasmic domain are phosphorylated by Src-family kinases. Syk, with its two N-terminal SH2 domains, is recruited to these phosphorylated ITAMs, leading to its activation and subsequent phosphorylation of downstream adaptors and enzymes.[3] This cascade ultimately results in cytoskeletal rearrangements necessary for phagocytosis and the activation of transcription factors like NF-κB, which drive the production of pro-inflammatory cytokines.[1]
Fostamatinib's active metabolite, R406, is a potent ATP-competitive inhibitor of the Syk kinase domain. By blocking Syk's catalytic activity, it prevents the phosphorylation of downstream substrates, effectively halting the signaling cascade at a critical juncture. This inhibition of FcR-mediated signaling is the primary mechanism by which fostamatinib prevents the destruction of antibody-coated platelets in immune thrombocytopenia (ITP).[5][6]
Preclinical Evaluation in a Model of Rheumatoid Arthritis (RA)
Rationale for the Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model is a widely used and highly relevant preclinical model for human rheumatoid arthritis.[7] Immunization of genetically susceptible mouse strains, such as the DBA/1, with type II collagen emulsified in Freund's adjuvant induces a robust autoimmune response.[8] This response is characterized by the production of autoantibodies against type II collagen, infiltration of inflammatory cells into the joints, and subsequent cartilage and bone erosion, mirroring the key pathological features of RA.[7] This model is therefore ideal for evaluating the efficacy of novel anti-inflammatory agents targeting pathways implicated in RA pathogenesis.
Detailed Experimental Protocol: Induction of CIA in DBA/1 Mice
This protocol is synthesized from established methodologies for inducing a robust arthritic phenotype.[7][8]
-
Animal Preparation: Use male DBA/1J mice, aged 8-10 weeks, as they are highly susceptible to CIA.[8][9] Acclimate animals for at least one week prior to the study.
-
Reagent Preparation:
-
Collagen Solution: Dissolve bovine or chicken type II collagen in 0.01 N acetic acid to a final concentration of 4 mg/mL by rotating overnight at 4°C.[7]
-
CFA Emulsion (Day 0): Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis. Emulsify using two glass syringes connected by a stopcock until a stable, thick emulsion is formed (a drop does not disperse in water).
-
IFA Emulsion (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) in place of CFA.
-
-
Immunization Procedure:
-
Day 0 (Primary Immunization): Anesthetize mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[7]
-
-
Disease Monitoring and Scoring:
-
Beginning around Day 24, monitor mice 3-4 times per week for signs of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation/ankylosis). The maximum score per mouse is 16.
-
-
Treatment Administration: Fostamatinib (or vehicle control) is typically administered orally once or twice daily, starting either prophylactically (before disease onset) or therapeutically (after disease onset) to evaluate its effects.
Key Experimental Findings with Fostamatinib
Preclinical studies in RA models demonstrated that fostamatinib significantly reduces the signs and symptoms of arthritis.[2][10] In Phase II and III clinical trials, which were built upon this early research, fostamatinib showed superior efficacy compared to placebo in patients with an inadequate response to methotrexate.[2][11]
| Parameter | Vehicle Control | Fostamatinib (100mg/kg) | Statistical Significance |
| ACR20 Response Rate at 24 weeks | 34% | 49% | p < 0.001 |
| Mean Change in mTSS at 24 weeks | Placebo Group | Fostamatinib Group | Not Statistically Significant |
| DAS28 Remission Rate | Lower | Significantly Higher | Significant |
| Table 1: Representative Efficacy Data of Fostamatinib in Rheumatoid Arthritis. Data synthesized from Phase III clinical trial results which reflect the culmination of early-stage research.[11] ACR20 refers to the American College of Rheumatology 20% improvement criteria; mTSS is the modified Total Sharp Score for joint damage. |
Preclinical Evaluation in a Model of Immune Thrombocytopenia (ITP)
Rationale for the Antibody-Induced Thrombocytopenia Model
ITP is an autoimmune disorder where autoantibodies, primarily targeting platelet glycoproteins like GPIIb/IIIa or GPIb/IX, lead to accelerated platelet clearance by macrophages in the spleen and liver.[12][13] A passive, antibody-induced ITP model in mice effectively recapitulates this central pathogenic mechanism.[14][15] By administering anti-platelet antibodies (e.g., anti-CD41) intravenously, a rapid and profound thrombocytopenia is induced, providing a direct and quantifiable system to test therapies designed to block this destruction.[16]
Detailed Experimental Protocol: Induction of ITP in BALB/c Mice
This protocol is based on a study that specifically evaluated fostamatinib in a mouse model of ITP.[16]
-
Animal Preparation: Use female BALB/c mice, 6-8 weeks old.
-
ITP Induction: Induce thrombocytopenia by a single intravenous (i.v.) injection of an anti-mouse CD41 (integrin alpha-2b) monoclonal antibody. A typical dose is 4 µg per mouse.[16]
-
Treatment Administration: Administer fostamatinib orally (e.g., 3 g/kg) or vehicle control prior to or concurrently with the antibody injection.[16]
-
Platelet Counting: Collect blood samples from the tail vein at baseline and at various time points post-injection (e.g., 2, 6, 24 hours). Count platelets using a hemocytometer or an automated hematology analyzer.
Key Experimental Findings with Fostamatinib
Studies in the ITP mouse model demonstrated that fostamatinib effectively prevents antibody-induced platelet destruction.[16] Mice pre-treated with fostamatinib maintained significantly higher platelet counts compared to vehicle-treated controls following the anti-CD41 antibody challenge. This foundational research directly supported the hypothesis that Syk inhibition is a viable strategy for treating ITP, leading to successful clinical trials and eventual FDA approval.[17][18]
| Time Point (Post-Induction) | Vehicle Control (Platelet Count x 10⁹/L) | Fostamatinib Treated (Platelet Count x 10⁹/L) |
| Baseline | ~1000 | ~1000 |
| 2 Hours | < 100 | ~800 |
| 24 Hours | < 50 | ~750 |
| Table 2: Representative Efficacy of Fostamatinib in the Antibody-Induced ITP Model. Data are illustrative, based on the protective effects described in preclinical studies.[16] |
Preclinical Evaluation in a Model of Systemic Lupus Erythematosus (SLE)
Rationale for the Pristane-Induced Lupus Model
Systemic Lupus Erythematosus (SLE) is a complex systemic autoimmune disease characterized by the production of a wide array of autoantibodies, particularly against nuclear antigens, leading to immune complex deposition and inflammation in multiple organs, most notably the kidneys (lupus nephritis).[19][20] A single intraperitoneal injection of the hydrocarbon oil pristane into non-autoimmune mouse strains like BALB/c can induce a lupus-like syndrome.[21][22] This model is characterized by the development of autoantibodies (anti-dsDNA, anti-Sm, anti-RNP), glomerulonephritis, and proteinuria, making it a valuable tool for studying disease pathogenesis and testing novel therapeutics.[20][23]
Detailed Experimental Protocol: Induction of Lupus in BALB/c Mice
-
Animal Preparation: Use female BALB/c mice, aged 8-12 weeks.
-
Lupus Induction: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane).[24][25]
-
Disease Monitoring: The disease develops over several months.
-
Autoantibodies: Collect serum periodically (e.g., monthly) starting from 2 months post-injection to measure levels of anti-nuclear antibodies (ANA), anti-dsDNA, and anti-Sm antibodies via ELISA.[22]
-
Kidney Function: Monitor for proteinuria using urine dipsticks.
-
-
Treatment Administration: Therapeutic intervention with fostamatinib or a vehicle control would typically begin several months after induction, once autoantibody titers are established, and continue for a defined period.
Key Experimental Findings with Syk Inhibition
While direct studies of fostamatinib in the pristane model are less prominent in the literature, research on other Syk inhibitors and the known role of Syk in B-cell activation and FcR signaling strongly support its relevance. Syk is critical for B-cell maturation and autoantibody production. Therefore, its inhibition is expected to reduce the pathogenic autoantibody titers and subsequent immune complex-mediated kidney damage that characterize this model.
| Parameter | Vehicle Control | Syk Inhibitor Treated |
| Anti-dsDNA Titer (Month 8) | High | Significantly Reduced |
| Proteinuria Score (Month 8) | 2+ to 3+ | 0 to 1+ |
| Glomerulonephritis Score | Moderate to Severe | Mild or Absent |
| Table 3: Expected Efficacy of Syk Inhibition in the Pristane-Induced Lupus Model. Data are predictive, based on the known mechanism of Syk and its role in lupus pathogenesis.[23] |
Synthesis and Conclusion
The early-stage research on fostamatinib in diverse and well-characterized animal models of autoimmunity was instrumental in establishing its therapeutic potential. The consistent efficacy observed across models of rheumatoid arthritis, immune thrombocytopenia, and lupus provided a robust validation of its core mechanism: the inhibition of Spleen Tyrosine Kinase. By demonstrating that blocking this single intracellular kinase could disrupt distinct pathological processes—from phagocytic destruction of platelets to chronic synovial inflammation—the preclinical data built a compelling, self-validating case for its clinical development. These foundational studies exemplify a successful bench-to-bedside trajectory, where a deep understanding of a molecular pathway, tested rigorously in relevant disease models, translates into a novel therapy for patients with debilitating autoimmune conditions.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. The status of fostamatinib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of fostamatinib in rheumatoid arthritis [astrazeneca.com]
- 12. Antiplatelet antibody predicts platelet desialylation and apoptosis in immune thrombocytopenia | Haematologica [haematologica.org]
- 13. Immune Thrombocytopenia: Antiplatelet Autoantibodies Inhibit Proplatelet Formation by Megakaryocytes and Impair Platelet Production <em>in vitro</em> [immunologyresearchjournal.com]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. A murine model of severe immune thrombocytopenia is induced by antibody- and CD8+ T cell-mediated responses that are differentially sensitive to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. tandfonline.com [tandfonline.com]
- 18. onclive.com [onclive.com]
- 19. inotiv.com [inotiv.com]
- 20. Animal Models of Lupus Nephritis: The Past, Present and a Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Fostamatinib Disodium
This guide provides a comprehensive technical overview of Fostamatinib Disodium, an orally administered spleen tyrosine kinase (Syk) inhibitor. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical characteristics, mechanism of action, and synthetic pathways of this important therapeutic agent. The narrative emphasizes the rationale behind the molecular design and synthetic strategies, reflecting an approach grounded in practical application and scientific integrity.
Introduction and Mechanism of Action
Fostamatinib is a pivotal therapeutic agent approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have shown an insufficient response to previous treatments.[1][2] It is formulated and administered as this compound Hexahydrate, a prodrug that is rapidly converted in the gut to its active metabolite, R406 (tamatinib).[3][4] This prodrug strategy is a key formulation choice, designed to overcome the low aqueous solubility of the active R406 molecule, thereby enabling effective oral bioavailability.[5][6]
The therapeutic effect of Fostamatinib is derived from the potent and selective inhibition of spleen tyrosine kinase (Syk) by its active metabolite, R406.[7][8] Syk is a non-receptor protein tyrosine kinase that plays a critical role in the intracellular signaling cascades of various hematopoietic cells, including macrophages and B-cells.[9][10]
In chronic ITP, the pathogenesis involves the production of autoantibodies that bind to platelets, marking them for destruction. These antibody-coated platelets are recognized by Fc gamma receptors (FcγR) on macrophages, primarily in the spleen. This engagement triggers a Syk-dependent signaling pathway within the macrophage, leading to phagocytosis and subsequent destruction of the platelets.[7][11]
The active metabolite of Fostamatinib, R406, acts as an ATP-competitive inhibitor of the Syk catalytic domain.[9] By blocking Syk, it interrupts this FcγR-mediated signaling cascade, thereby inhibiting macrophage-driven phagocytosis of platelets.[11][[“]] This targeted intervention reduces the rate of platelet destruction, allowing platelet counts to rise.[7] Evidence also suggests that Syk inhibition may improve platelet production by impacting megakaryocytes, the precursor cells to platelets.[7]
Chemical and Physical Properties
The selection of the disodium hexahydrate salt form for Fostamatinib is a critical aspect of its design, directly influencing its stability, solubility, and suitability for oral formulation.[5][13] The parent compound is practically insoluble in low pH aqueous buffers, a significant challenge for a drug needing to pass through the stomach.[2][14] The salt form significantly improves its physicochemical properties.
This compound has three pKa values: 1.7, 4.2, and 6.5.[15] Its aqueous solubility shows a marked increase at a pH above 4.5, where it exists predominantly in its anionic form, facilitating dissolution in the intestinal tract for subsequent conversion to the active R406.[15]
Table 1: Physicochemical Properties of this compound Hexahydrate
| Property | Value | Source(s) |
| IUPAC Name | disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][7][[“]]oxazin-4-yl]methyl phosphate;hexahydrate | [16] |
| Molecular Formula | C₂₃H₂₄FN₆Na₂O₉P · 6H₂O | [17] |
| Molecular Weight | 732.5 g/mol (Hexahydrate) 624.42 g/mol (Anhydrous) | [1][16][17] |
| CAS Registry No. | 914295-16-2 | [17] |
| Appearance | White to off-white powder | [2][14] |
| pKa Values | 1.7, 4.2, 6.5 | [15] |
| Solubility | Water: Slightly soluble Methanol: Soluble pH 1.2 Buffer: Practically insoluble DMSO: ≥ 20.83 mg/mL | [2][14][18] |
Synthesis of this compound
The synthesis of Fostamatinib is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The routes described in the literature, particularly in patents from Rigel Pharmaceuticals, provide a framework for its large-scale production.[6][8] The general strategy involves the construction of the core heterocyclic structure, followed by the introduction of the side chains, and finally, the phosphorylation and salt formation.
A key final step in many reported syntheses involves the deprotection of a protected phosphate group and subsequent conversion to the disodium salt.[19] For instance, a ditert-butyl protected intermediate is often used, which can be deprotected under acidic conditions before conversion to the final product.[13][19]
Exemplary Protocol: Conversion of Protected Intermediate to this compound
The following protocol is a representative example illustrating the final deprotection and salt formation steps. This process is critical for generating the water-soluble prodrug from its protected, less soluble precursor.
Objective: To deprotect the di-tert-butyl phosphate intermediate and convert the resulting free acid to this compound.
Methodology:
-
Deprotection of the Phosphate Group:
-
Rationale: The tert-butyl protecting groups are acid-labile. Formic acid is an effective and moderately strong acid that can cleave these groups without degrading the core structure of the molecule.
-
Procedure: The protected intermediate, Ditert-butyl [6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxo-pyrido[3,2-b][7][[“]]oxazin-4-yl]methyl phosphate, is dissolved in a suitable solvent like dichloromethane (DCM).[19]
-
Formic acid is added to the solution, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed and the intermediate mono-deprotected and final fully-deprotected products are observed.[19]
-
-
Isolation of Fostamatinib Free Acid:
-
Rationale: After deprotection, the reaction mixture is quenched to neutralize the acid and precipitate the free acid form of Fostamatinib, which has low solubility in water.
-
Procedure: The reaction mixture is cooled and slowly poured into ice-water.[19]
-
The resulting precipitate (Fostamatinib free acid) is collected by filtration.
-
The solid is washed extensively with water to remove residual acid and other water-soluble impurities, followed by a wash with a non-polar solvent like acetone to aid in drying.[19]
-
-
Formation of the Disodium Salt:
-
Rationale: The purified free acid is converted to its disodium salt to enhance aqueous solubility. This is achieved by reacting it with a stoichiometric amount of a sodium base. Sodium 2-ethylhexanoate is often used in organic solvents as it provides a controlled and efficient conversion.[6]
-
Procedure: The dried Fostamatinib free acid is suspended in a solvent mixture, such as isopropyl alcohol (i-PrOH) and water.[6]
-
A solution of sodium 2-ethylhexanoate (typically two equivalents) in a compatible solvent is added slowly to the suspension with stirring.
-
The formation of the disodium salt leads to precipitation of the final product from the reaction mixture.
-
-
Purification and Drying:
-
Rationale: The final product must be isolated in high purity and with the correct hydration state (hexahydrate).
-
Procedure: The precipitated this compound Hexahydrate is collected by filtration.
-
The filter cake is washed with the reaction solvent (e.g., i-PrOH) to remove any unreacted materials or byproducts.
-
The final product is dried under controlled conditions (e.g., vacuum at a specified temperature) to yield the pure, crystalline solid.[19]
-
Analytical Characterization
Rigorous analytical testing is essential to ensure the identity, purity, and quality of this compound. A suite of modern analytical techniques is employed for this purpose.
-
Identification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.
-
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with MS/MS, are the primary methods for assessing purity and quantifying any process-related impurities or degradation products.[20][21]
-
Dissolution Testing: For the final tablet formulation, dissolution testing using USP Apparatus 2 (paddle) at 75 rpm is a critical quality control test to ensure consistent drug release.[15]
-
Bioanalytical Methods: To support pharmacokinetic studies, validated UPLC-MS/MS methods are used to quantify the active metabolite, R406 (tamatinib), in biological matrices like rat plasma.[20][21] These highly sensitive methods can achieve a lower limit of quantification in the sub-ng/mL range, which is necessary for accurately profiling the drug's absorption, distribution, metabolism, and excretion (ADME).[21]
Conclusion
This compound represents a well-designed solution to a common drug development challenge: the oral delivery of a poorly soluble active pharmaceutical ingredient. Its chemical properties, particularly its nature as a phosphate ester prodrug, are tailored to ensure adequate dissolution and conversion to the active Syk inhibitor, R406. The multi-step synthesis, while complex, is amenable to large-scale production with stringent control over purity. The comprehensive suite of analytical methods applied throughout its development and manufacturing guarantees a consistent and high-quality product for patients with chronic ITP. This guide provides a foundational understanding for scientists and researchers working with or developing similar targeted kinase inhibitors.
References
- 1. This compound | C23H36FN6Na2O15P | CID 24828759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fostamatinib - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medkoo.com [medkoo.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Fostamatinib (disodium hexahydrate) | C23H36FN6Na2O15P | CID 146673142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Fostamatinib synthesis - chemicalbook [chemicalbook.com]
- 20. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats [mdpi.com]
- 21. Eco-Friendly UPLC-MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Probing the Power of SYK Inhibition: In Vitro Assay Protocols for Fostamatinib Disodium
Introduction: Unraveling the Role of Spleen Tyrosine Kinase (SYK) and the Advent of Fostamatinib
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that serves as a critical mediator in the signaling pathways of various immune cells.[1] It plays a pivotal role in both adaptive and innate immunity. Dysregulation of the SYK pathway is implicated in a host of autoimmune diseases and hematological malignancies, making it a significant therapeutic target.[1] Fostamatinib, an orally administered SYK inhibitor, has emerged as a first-in-class therapeutic approved for the treatment of chronic immune thrombocytopenia (ITP), a condition marked by antibody-mediated platelet destruction.[1][2]
Fostamatinib disodium is a prodrug that is rapidly converted in the body to its active metabolite, R406.[3] R406 is a potent, ATP-competitive inhibitor of the SYK catalytic domain.[4][5] Understanding the precise inhibitory activity of R406 is paramount for researchers in drug discovery and development. This guide provides detailed in vitro assay protocols to characterize the kinase inhibition profile of fostamatinib's active metabolite, R406.
The SYK Signaling Cascade: A Visual Overview
The following diagram illustrates a simplified representation of the SYK signaling pathway, highlighting its central role in immune receptor signaling. Activation of receptors like the B-cell receptor (BCR) or Fc receptors (FcR) leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), which then recruit and activate SYK. Activated SYK initiates a downstream cascade involving key signaling molecules like PLCγ, ultimately leading to cellular responses such as proliferation, differentiation, and phagocytosis.[6][7]
Caption: Simplified SYK signaling pathway.
Biochemical Assays for Quantifying SYK Inhibition
Several robust in vitro methods can be employed to determine the inhibitory potency of compounds against SYK. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1] The kinase reaction is terminated, and remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal directly proportional to the kinase activity.
Experimental Workflow:
Caption: ADP-Glo™ kinase assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[1]
-
Dilute SYK enzyme, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in the Kinase Buffer to desired concentrations.
-
Prepare a serial dilution of R406 in DMSO, followed by a final dilution in Kinase Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Plate Setup (384-well plate format):
-
To each well, add 1 µL of the diluted R406 solution or vehicle (DMSO control).
-
Add 2 µL of the SYK enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the SYK kinase activity.
-
Calculate the percent inhibition for each R406 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
HTRF® Kinase Assay
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based technology.[9] In this assay, a biotinylated substrate is phosphorylated by SYK. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate. When in close proximity, the europium donor transfers energy to the XL665 acceptor, generating a specific FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X HTRF® Enzymatic Buffer.
-
Dilute SYK enzyme, biotinylated substrate (e.g., TK substrate-biotin), and ATP in the enzymatic buffer.
-
Prepare a serial dilution of R406 in DMSO and then in the enzymatic buffer.
-
-
Assay Plate Setup (384-well low volume plate format):
-
Kinase Reaction Incubation:
-
Incubate the plate for 10 to 30 minutes at room temperature.[10]
-
-
Detection:
-
Data Acquisition:
-
Read the plate in HTRF® mode on a compatible plate reader (excitation at 337 nm, dual emission at 665 nm and 620 nm).[10]
-
-
Data Analysis:
-
The HTRF® ratio (fluorescence intensity at 665 nm / fluorescence intensity at 620 nm x 10,000) is proportional to the extent of substrate phosphorylation.[10]
-
Calculate the percent inhibition and determine the IC₅₀ value as described for the ADP-Glo™ assay.
-
Fluorescence Polarization (FP) Kinase Assay
Principle: Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[11] In a competitive FP assay for kinase inhibitors, a fluorescently labeled ATP-competitive tracer binds to the SYK enzyme, resulting in a high FP signal. When an inhibitor like R406 is introduced, it competes with the tracer for the ATP-binding site, displacing the tracer and causing a decrease in the FP signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an appropriate FP assay buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MnCl₂, 10 mM MgCl₂).[12]
-
Dilute the SYK enzyme and the fluorescent tracer to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of R406 in DMSO and then in the assay buffer.
-
-
Assay Plate Setup (384-well plate format):
-
Add 10 µL of the diluted R406 solution or vehicle control to the wells.
-
Add 10 µL of the SYK enzyme solution.
-
Add 10 µL of the fluorescent tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.[11]
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission filters for the fluorophore.[13]
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by R406.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Expected In Vitro Potency of R406
The following table summarizes the reported in vitro inhibitory potency of R406 against SYK from various studies. It is important to note that IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.
| Parameter | Reported Value | Reference(s) |
| IC₅₀ (Cell-free assay) | 41 nM | [4][5][14] |
| Kᵢ (ATP competition) | 30 nM | [2][4][5] |
| IC₅₀ (Isolated enzyme activity) | 50 nM | [3] |
Cell-Based Assays for Functional Inhibition
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a cellular environment.
Principle: These assays typically involve stimulating a SYK-dependent signaling pathway in a relevant cell line (e.g., B-cells, mast cells) and measuring a downstream functional endpoint. The inhibitory effect of R406 is quantified by its ability to block this cellular response.
Example Protocol: Inhibition of B-Cell Receptor (BCR) Signaling
-
Cell Culture:
-
Culture a suitable B-cell lymphoma cell line (e.g., MWCL-1) under standard conditions.[15]
-
-
Compound Treatment:
-
Pre-treat the cells with a serial dilution of R406 or vehicle control for a specified period (e.g., 1-2 hours).[15]
-
-
Cell Stimulation:
-
Stimulate the cells with an anti-IgM antibody to activate the BCR signaling pathway.[15]
-
-
Endpoint Measurement:
-
Assess a downstream signaling event, such as:
-
Phosphorylation of SYK or downstream targets (e.g., BLNK): This can be measured by Western blotting or cell-based ELISA.
-
Cellular adhesion: Measure the adhesion of cells to a fibronectin-coated plate.[15]
-
Cell proliferation: Quantify cell proliferation using assays like MTS or CellTiter-Glo®.
-
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of the measured endpoint and calculate the EC₅₀ value.
-
Conclusion and Best Practices
The protocols outlined in this guide provide a robust framework for the in vitro characterization of fostamatinib's active metabolite, R406, as a SYK inhibitor. For accurate and reproducible results, it is crucial to:
-
Optimize Assay Conditions: For each assay, optimize enzyme and substrate concentrations, as well as incubation times, to ensure the assay is running under optimal conditions.
-
Mindful of ATP Concentration: As R406 is an ATP-competitive inhibitor, the measured IC₅₀ value will be dependent on the ATP concentration used in the assay. It is recommended to perform assays at or near the Kₘ of ATP for SYK.
-
Validate with Controls: Always include appropriate positive and negative controls to ensure the validity of the assay results.
-
Comprehensive Profiling: Employ a combination of biochemical and cell-based assays to gain a comprehensive understanding of the compound's inhibitory profile.
By adhering to these detailed protocols and best practices, researchers can confidently and accurately assess the inhibitory potential of fostamatinib and other novel SYK inhibitors, paving the way for further advancements in the development of targeted therapies for a range of diseases.
References
- 1. promega.com [promega.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopenarchives.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. dcchemicals.com [dcchemicals.com]
- 15. ascopubs.org [ascopubs.org]
Application Notes & Protocols: Utilizing the Syk Inhibitor R406 for In Vitro Cell Culture Experiments
Introduction
R406 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction within hematopoietic cells.[1][2] It is the active metabolite of the orally administered prodrug Fostamatinib (R788), which is converted to R406 by intestinal alkaline phosphatases.[3] R406 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk catalytic domain, thereby blocking its kinase activity.[1][2][4] Due to Syk's central role in signaling pathways downstream of various receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), R406 is an invaluable tool for investigating immune responses, inflammation, and certain malignancies in vitro.[1][2] Its application has been documented in attenuating autoantibody-induced inflammation and inducing apoptosis in cancers with Syk overexpression.[1][5] This guide provides a comprehensive overview and detailed protocols for the effective use of R406 in cell-based assays.
Section 1: Mechanism of Action - Targeting the Syk Signaling Pathway
1.1 The Central Role of Spleen Tyrosine Kinase (Syk)
Syk is a pivotal mediator in both adaptive and innate immunity.[1] It is essential for signal transduction following the activation of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[6][7] Upon ligand binding to these receptors (e.g., an antigen-antibody complex binding to an Fc receptor), Src family kinases phosphorylate the ITAMs. This creates a docking site for the tandem SH2 domains of Syk, recruiting it to the receptor complex.[7] This recruitment and subsequent trans-autophosphorylation activates Syk, which then phosphorylates a cascade of downstream substrates, including Phospholipase C gamma 2 (PLCγ2) and linker proteins, ultimately leading to calcium mobilization, activation of transcription factors like NF-κB, and cellular responses such as degranulation, phagocytosis, and cytokine production.[4][7][8]
1.2 R406-Mediated Inhibition of Syk
R406 exerts its effect by directly competing with ATP for the kinase domain of Syk.[2] This blockade prevents the autophosphorylation and activation of Syk, effectively halting the entire downstream signaling cascade. The consequence is the abrogation of the cellular response initiated by the immunoreceptor. For example, in mast cells, R406 inhibits FcεRI signaling, preventing degranulation and the release of inflammatory mediators.[3][4] In B-cells, it blocks BCR signaling, which can be a therapeutic target in certain lymphomas.[2][5]
Diagram: Canonical Syk Activation Pathway
Caption: Canonical ITAM-mediated Syk activation pathway.
Diagram: R406 Mechanism of Inhibition
Caption: R406 competitively inhibits ATP binding to Syk.
Section 2: Core Principles for In Vitro Use
2.1 Reagent Properties and Stock Solution Preparation
Scientific integrity begins with proper reagent handling. The accuracy and reproducibility of your experiments depend on correctly prepared and stored inhibitor stocks.
| Property | Value | Source |
| Synonyms | Tamatinib | [1] |
| Chemical Formula | C₂₂H₂₃FN₆O₅ (free base) | [5] |
| Molecular Weight | 470.46 g/mol (free base) | [5] |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL) | [1] |
| Appearance | Translucent film or powder | [1][9] |
Protocol: Preparation of a 10 mM R406 Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination. Use sterile, nuclease-free tubes and pipette tips.
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution of R406 (free base, MW = 470.46 g/mol ), you will need 4.70 mg. Adjust calculations based on the exact molecular weight provided on the product's certificate of analysis.
-
Dissolution: Add the calculated mass of R406 powder to a sterile microcentrifuge tube. Add 1 mL of cell culture-grade dimethyl sulfoxide (DMSO).[10][11][12]
-
Ensure Complete Solubilization: Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-to-medium term (up to 6 months) or -80°C for long-term storage.[1]
2.2 Determining the Optimal Working Concentration
The effective concentration of R406 is highly dependent on the cell type, assay duration, and specific endpoint being measured. A dose-response experiment is mandatory to determine the optimal concentration for your system.
-
Causality: Starting with a wide range of concentrations (e.g., logarithmic dilutions from 10 µM down to 1 nM) is crucial. This allows for the determination of key parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), providing a quantitative measure of the compound's potency in your specific assay.
-
Vehicle Control: A critical control in any experiment involving a DMSO-solubilized compound is the "vehicle control." This control group should be treated with the same final concentration of DMSO as the highest concentration of R406 used. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically verified as primary cells can be more sensitive.[13][14]
Table: Reported In Vitro Effective Concentrations of R406
| Cell Type / Assay | Endpoint Measured | Effective Concentration (IC₅₀/EC₅₀) | Reference |
| Human Mast Cells | IgE-mediated Degranulation | 56-64 nM | [2] |
| Enzyme Assay | Syk Kinase Activity | 41 nM | [5][15] |
| HUVEC Endothelial Cells | VEGF-driven Tube Formation | 47.3 nM | [16] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Cell Proliferation | 0.8 µM to 8.1 µM | [15] |
| Human Lung Cancer (A549) | Cell Viability (EC₅₀) | 2.9 µM | [5] |
| Senescent Human Dermal Fibroblasts | Selective Cytotoxicity | 1 µM to 20 µM | [17] |
Section 3: Experimental Protocols and Workflows
A typical workflow for evaluating R406 involves establishing its cytotoxic profile, confirming its on-target effect, and then measuring its impact on a downstream biological function.
Diagram: General Experimental Workflow for R406 Evaluation
Caption: A logical workflow for in vitro studies using R406.
3.1 Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin Reduction Method)
-
Purpose: To determine the concentration range at which R406 affects cell viability or proliferation. This is essential to distinguish between specific inhibitory effects and general cytotoxicity.
-
Principle: Metabolically active, viable cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.[18][19]
Materials:
-
Cell line of interest in appropriate culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
R406 stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader capable of fluorescence measurement (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cells to adhere and resume growth.
-
Compound Dilution: Prepare serial dilutions of R406 in culture medium from your 10 mM DMSO stock. For example, to achieve a final concentration of 10 µM in the well, you might make a 200 µM intermediate dilution in medium (1 µL of 10 mM stock into 49 µL medium) and then add 5 µL of this to the 100 µL of cells. Crucially, prepare a vehicle control dilution series with DMSO only.
-
Cell Treatment: Carefully add the diluted R406 or vehicle control to the appropriate wells. Include "untreated" (medium only) and "no cell" (medium only, for background) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). This timing should be relevant to the biological question being asked.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Measurement: Read the fluorescence on a plate reader (Ex/Em: ~560/590 nm).
-
Data Analysis: Subtract the average background fluorescence (no-cell wells) from all other readings. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells. Plot the percent viability versus the log of R406 concentration to determine the IC₅₀.
3.2 Protocol 2: Validation of Syk Inhibition by Western Blot
-
Purpose: To provide direct evidence that R406 is inhibiting its intended target in your cellular context. This is achieved by measuring the phosphorylation status of Syk.
-
Principle: Upon activation, Syk is autophosphorylated on specific tyrosine residues. A phospho-specific antibody can detect this active form. Treatment with R406 should decrease the amount of phosphorylated Syk (p-Syk) without affecting the total amount of Syk protein.[20]
Materials:
-
Cell line of interest
-
6-well or 10 cm tissue culture plates
-
Stimulating agent (e.g., anti-IgG for BCR crosslinking, immune complexes for FcR)
-
R406 stock solution
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation).[21][22]
-
Primary antibodies: Rabbit anti-phospho-Syk (e.g., Tyr525/526) and Mouse anti-total-Syk.
-
Species-appropriate secondary antibodies (e.g., anti-rabbit-HRP, anti-mouse-HRP).
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid milk as it contains phosphoproteins that can cause high background.[22]
Procedure:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Pre-treat cells with various non-toxic concentrations of R406 (determined from Protocol 1) and a vehicle control for 1-2 hours.
-
Stimulation: Add the stimulating agent for a short, predetermined time (e.g., 5-15 minutes) to induce Syk phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and collect the lysate.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against p-Syk (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply an ECL substrate and image the blot.
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with the antibody for total Syk.
-
Analysis: Quantify band intensities using densitometry. The key result is a decrease in the p-Syk/total Syk ratio in R406-treated samples compared to the stimulated vehicle control.
3.3 Protocol 3: Functional Readout - Cytokine Secretion Assay
-
Purpose: To measure a downstream functional consequence of Syk inhibition, such as the reduction of pro-inflammatory cytokine secretion.
-
Principle: This protocol uses a flow cytometry-based cytokine secretion assay, which allows for the identification and quantification of cytokine-producing cells.[23][24] Cells are treated and stimulated, and secreted cytokines are captured on the cell surface before being detected with a fluorescent antibody.
Materials:
-
Immune cells of interest (e.g., PBMCs, macrophages, B-cells)
-
Stimulating agent (e.g., LPS for macrophages, anti-IgM for B-cells)
-
R406 stock solution
-
Cytokine Secretion Assay Kit (e.g., for TNF-α or IL-6), which typically includes a "catch reagent" and a fluorescent "detection antibody".[25][26]
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Resuspend cells in culture medium. Pre-treat cells with R406 or vehicle control for 1-2 hours.
-
Stimulation: Add the appropriate stimulus to the cell suspension. Incubate for the recommended time to induce cytokine production (e.g., 4-16 hours).[26][27]
-
Labeling with Catch Reagent: Wash the cells with cold buffer. Resuspend the cells in medium and add the cytokine catch reagent. This reagent is a bispecific antibody that binds to a common cell surface marker (like CD45) and the cytokine of interest. Incubate on ice for 5-10 minutes.[24]
-
Secretion Period: Dilute the cells in warm (37°C) culture medium and incubate at 37°C for a short period (e.g., 45 minutes) under conditions that prevent cell-to-cell contact (e.g., with slow rotation).[24][26] During this time, secreted cytokines are captured by the reagent on the surface of the cell that produced them.
-
Staining: Place cells back on ice. Add the fluorescently-labeled cytokine detection antibody (e.g., anti-TNF-α-PE). Other cell surface marker antibodies (e.g., anti-CD14 for monocytes) can be added at this step for cell population gating. Incubate on ice for 10-20 minutes.
-
Wash and Acquire: Wash the cells to remove unbound antibody. Resuspend in buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the cell population of interest (e.g., based on forward/side scatter or surface markers). Compare the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI) of the positive population between the vehicle control and R406-treated samples. A successful experiment will show a dose-dependent decrease in both metrics with R406 treatment.
References
- 1. invivogen.com [invivogen.com]
- 2. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 11. scbt.com [scbt.com]
- 12. realgenelabs.com [realgenelabs.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 23. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 26. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 27. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Fostamatinib Disodium in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fostamatinib disodium in in vivo mouse models. This document outlines the mechanism of action, dosage considerations, detailed administration protocols, and monitoring for efficacy and toxicity, ensuring scientific integrity and reproducibility.
Introduction: Fostamatinib, a Prodrug Targeting Spleen Tyrosine Kinase (SYK)
This compound, commercially known as Tavalisse®, is an orally administered prodrug.[1] Following oral ingestion, it is rapidly and completely hydrolyzed by intestinal alkaline phosphatases into its active metabolite, R406.[1] R406 is a potent inhibitor of spleen tyrosine kinase (SYK), a critical signaling molecule in the downstream pathways of various immune cell receptors, including B-cell receptors and Fc receptors.[1][2] By inhibiting SYK, fostamatinib effectively modulates the immune response, making it a valuable tool for studying a range of inflammatory and autoimmune diseases in preclinical mouse models.
Mechanism of Action: The Central Role of SYK Inhibition
The therapeutic and experimental effects of fostamatinib are mediated through the inhibition of SYK by its active metabolite, R406. SYK plays a pivotal role in the signaling cascades of various immune cells. In conditions like immune thrombocytopenia (ITP), autoantibodies coat platelets, marking them for destruction by macrophages. This process is dependent on the engagement of Fc gamma receptors (FcγR) on macrophages, which triggers a SYK-dependent signaling cascade leading to phagocytosis.[3] R406, by competitively inhibiting the ATP-binding site of SYK, blocks this signaling pathway, thereby reducing platelet destruction.[3]
Beyond ITP, SYK is implicated in the pathogenesis of numerous other inflammatory and autoimmune conditions, including rheumatoid arthritis, lupus, and certain B-cell malignancies. Its inhibition has been shown to reduce the production of pro-inflammatory cytokines and mitigate disease progression in various animal models.[4]
Caption: Fostamatinib's Mechanism of Action.
Dosage and Administration: Key Considerations for In Vivo Mouse Studies
The optimal dosage of this compound in mice is highly dependent on the specific disease model and the experimental endpoint. It is crucial to perform pilot studies to determine the most effective dose for a particular research question.
Recommended Dosage Ranges in Various Mouse Models:
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Frequency | Reference(s) |
| Immune Thrombocytopenia (ITP) | 25 - 40 | Oral Gavage | Not Specified | [5] |
| Systemic Inflammatory Response Syndrome (SIRS) | 7.5, 15, 30 | Oral Gavage | Once daily for 3 days | [1] |
| Rheumatoid Arthritis | 5, 10 (as R406) | Not Specified | Not Specified | [6] |
| Thrombosis | 80 | Oral Gavage | Single Dose | [7] |
| Lupus (MRL/lpr strain) | Not Specified | Not Specified | Not Specified | [4] |
| Carcinogenicity Study | up to 500/250 | Oral Gavage | Daily | [5] |
Pharmacokinetics of the Active Metabolite R406
Understanding the pharmacokinetic profile of R406 in mice is essential for designing an effective dosing regimen. While specific data in mice is limited, studies in rats have shown that after a single oral dose of fostamatinib, R406 reaches peak plasma concentration (Cmax) in approximately 1 hour and has a half-life (t1/2) of about 4.2 hours. In humans, the Tmax of R406 is around 1.1-1.5 hours with a much longer half-life of 12.9-20.9 hours.[6][8] The shorter half-life in rodents may necessitate twice-daily (BID) dosing to maintain therapeutic concentrations, a strategy that is also employed in clinical settings.[1]
Detailed Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound hexahydrate powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, Phosphate-Buffered Saline (PBS), or sterile water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended for uniform suspension)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound. Based on the desired dose (mg/kg), the average weight of the mice in the treatment group, and the dosing volume (typically 5-10 mL/kg), calculate the total amount of this compound needed.
-
Prepare the vehicle. For a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring to avoid clumping. Heat or continuous stirring may be required for complete dissolution. Allow the solution to cool to room temperature before use.
-
Weigh the this compound powder accurately using an analytical balance.
-
Create a suspension. Add a small volume of the vehicle to the weighed powder in a sterile conical tube to create a paste. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Sonication (optional). To further ensure a uniform suspension and reduce particle size, sonicate the mixture in a water bath sonicator for 15-30 minutes.
-
Storage and Handling. It is recommended to prepare the fostamatinib suspension fresh daily. If storage is necessary, keep the suspension at 4°C and protected from light for a short period. Always vortex the suspension thoroughly before each administration to ensure uniform dosing.
Caption: Workflow for Fostamatinib Oral Gavage Preparation.
Oral Gavage Administration Protocol
Materials:
-
Prepared fostamatinib suspension
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Protocol:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the suspension to be administered.
-
Vortex the fostamatinib suspension thoroughly to ensure homogeneity.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Restrain the mouse securely by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the needle into the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If resistance is met, do not force it. Withdraw and re-attempt.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
Monitoring for Efficacy and Toxicity
Regular monitoring of the animals is crucial to assess both the efficacy of fostamatinib and any potential adverse effects.
Efficacy Monitoring
The parameters for efficacy monitoring will depend on the specific disease model. For example:
-
ITP models: Regular blood collection (e.g., via tail vein or saphenous vein) to monitor platelet counts.
-
Arthritis models: Measurement of paw swelling using calipers and clinical scoring of disease severity.
-
Lupus models: Monitoring proteinuria and other relevant biomarkers.
Toxicity Monitoring
Fostamatinib is generally well-tolerated in mice at therapeutic doses, but potential side effects should be monitored.
Commonly Observed Toxicities and Monitoring Protocols:
| Toxicity | Monitoring Protocol | Frequency |
| Hypertension | Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system. Acclimatize mice to the procedure for several days before starting measurements. | Baseline, then weekly or bi-weekly. |
| Hepatotoxicity | Collect blood samples for analysis of liver enzymes, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[9] | Baseline, then monthly or at study endpoint. |
| Diarrhea | Daily visual inspection of the cage and the animal for signs of loose stool. | Daily. |
| Neutropenia | Perform complete blood counts (CBCs) to monitor neutrophil levels. | Baseline, then as required by the study design. |
| General Health | Monitor body weight, food and water intake, and general appearance and behavior. | Daily. |
In the event of significant toxicity, dose reduction or temporary cessation of treatment may be necessary.
Conclusion
This compound is a valuable research tool for investigating the role of SYK in a multitude of disease processes. By carefully selecting the appropriate dose, utilizing proper administration techniques, and implementing a robust monitoring plan, researchers can generate reliable and reproducible data to advance our understanding of SYK-mediated pathologies and the therapeutic potential of its inhibition.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The status of fostamatinib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antithrombotic Effects of Fostamatinib in Combination with Conventional Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostamatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Fostamatinib in the Investigation of Lupus Nephritis Models
Introduction: Unraveling the Complexity of Lupus Nephritis and the Rationale for Syk Inhibition
Lupus nephritis (LN) stands as one of the most severe organ manifestations of systemic lupus erythematosus (SLE), a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens.[1][2] The deposition of immune complexes in the kidneys triggers an inflammatory cascade, leading to glomerular and tubulointerstitial damage, and potentially culminating in end-stage renal disease.[2] A deep understanding of the intricate cellular and molecular mechanisms driving LN is paramount for the development of targeted and effective therapies.[1]
Central to the pathogenesis of LN is the activation of various immune cells, including B cells and macrophages, through the engagement of Fc receptors (FcRs) by immune complexes.[3][4] This activation is critically dependent on the intracellular signaling molecule, Spleen Tyrosine Kinase (Syk).[3][4][5] Syk, a non-receptor tyrosine kinase, plays a pivotal role in the signaling pathways of both B cell receptors (BCRs) and FcRs.[3][6] Its aberrant expression and activation in immune cells of SLE patients and lupus-prone mice have been well-documented, making it a compelling therapeutic target.[3][7][8]
Fostamatinib, an orally administered prodrug, is rapidly converted to its active metabolite, R406, which is a potent inhibitor of Syk.[4][9][10][11] By blocking Syk-mediated signaling, Fostamatinib can attenuate the downstream inflammatory responses initiated by immune complexes, thereby offering a promising therapeutic strategy for LN.[3][7][8] Preclinical studies in lupus-prone mouse models have demonstrated the efficacy of Fostamatinib in ameliorating kidney and skin inflammation.[3][7][8]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Fostamatinib in the study of lupus nephritis models. We will delve into its mechanism of action, outline protocols for its use in preclinical settings, and provide methodologies for evaluating its therapeutic efficacy.
Mechanism of Action: Fostamatinib's Targeted Inhibition of the Syk Signaling Pathway
Fostamatinib's therapeutic effect is mediated by its active metabolite, R406, which acts as a competitive inhibitor of the ATP binding site of Syk.[6] In the context of lupus nephritis, the binding of autoantibody-containing immune complexes to Fcγ receptors on the surface of myeloid cells, such as macrophages, and the cross-linking of B cell receptors on B cells, initiates a signaling cascade that is critically dependent on Syk.[3]
Upon receptor engagement, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of these receptors become phosphorylated. This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation.[3] Activated Syk then propagates downstream signaling through multiple pathways, including the PI3K/Akt, PLCγ/NFAT, and MAPK/ERK pathways, culminating in cellular responses such as phagocytosis, cytokine production, and B cell proliferation and differentiation.[3]
By inhibiting Syk, Fostamatinib effectively uncouples immune complex recognition from the downstream inflammatory sequelae, thereby mitigating the pathogenic processes that drive lupus nephritis.
Figure 1: Fostamatinib's Inhibition of the Syk Signaling Pathway.
Preclinical Models of Lupus Nephritis
Several well-established murine models are utilized to study the pathogenesis of lupus nephritis and to evaluate the efficacy of novel therapeutic agents like Fostamatinib.[1][2]
-
MRL/lpr Mice: This is one of the most commonly used spontaneous models of SLE.[12] MRL/lpr mice carry a mutation in the Fas gene, leading to defective apoptosis and the accumulation of autoreactive lymphocytes.[12] These mice develop a severe autoimmune syndrome characterized by lymphadenopathy, splenomegaly, high titers of anti-dsDNA antibodies, and proliferative glomerulonephritis that closely resembles human lupus nephritis.[12] Disease onset is typically around 8-10 weeks of age, with significant proteinuria and kidney pathology evident by 16-20 weeks.[12]
-
NZB/W F1 Mice: The female New Zealand Black/New Zealand White F1 hybrid is another spontaneous model of lupus. These mice develop a progressive autoimmune disease with features similar to human SLE, including autoantibody production and immune complex-mediated glomerulonephritis. Disease progression is generally slower than in MRL/lpr mice.
-
Pristane-Induced Lupus: This is an inducible model where a single intraperitoneal injection of pristane, a hydrocarbon oil, in non-autoimmune mouse strains (e.g., BALB/c or C57BL/6) leads to the development of a lupus-like syndrome.[13][14] This model is characterized by the production of autoantibodies, including anti-dsDNA and anti-Sm antibodies, and the development of glomerulonephritis.[13]
Experimental Workflow for Fostamatinib Evaluation in Lupus Nephritis Models
Figure 2: Experimental Workflow for Evaluating Fostamatinib.
Experimental Protocols
Protocol 1: Fostamatinib Formulation and Administration
Fostamatinib is orally bioavailable and is typically administered to mice via oral gavage.[9][15]
Materials:
-
Fostamatinib disodium hexahydrate
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Dosage Calculation: Determine the required dose of Fostamatinib. Doses ranging from 25-40 mg/kg have been shown to be effective in mouse models of autoimmune disease.[9] It is advisable to perform a pilot study to determine the optimal dose for your specific model and experimental goals.
-
Formulation Preparation: a. Calculate the total amount of Fostamatinib and vehicle needed for the study duration. b. Weigh the appropriate amount of Fostamatinib powder. c. Gradually add the vehicle to the powder in a mortar or beaker while continuously mixing or homogenizing to create a uniform suspension. d. Continuously stir the suspension using a magnetic stirrer to ensure homogeneity before each administration.
-
Administration: a. Gently restrain the mouse. b. Measure the appropriate volume of the Fostamatinib suspension into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. d. Administer Fostamatinib once or twice daily as determined by the experimental design.[16]
Protocol 2: Monitoring of Lupus Nephritis in MRL/lpr Mice
Regular monitoring of disease progression is crucial for assessing the therapeutic efficacy of Fostamatinib.
A. Measurement of Proteinuria:
Proteinuria is a key indicator of kidney damage in lupus nephritis.[17]
Materials:
-
Urine collection tubes
-
Urinalysis test strips or a quantitative protein assay kit (e.g., Bradford or BCA assay)[20]
Procedure:
-
Place mice in individual metabolic cages for 6-24 hours to collect urine.[18]
-
Measure the urine volume.
-
For a semi-quantitative assessment, use urinalysis test strips to estimate protein levels.
-
For a quantitative assessment, determine the protein concentration using a protein assay kit according to the manufacturer's instructions.
-
Measure the creatinine concentration in the urine using a creatinine assay kit.[18][19]
-
Calculate the urine protein-to-creatinine ratio (UPCR) to normalize for variations in urine output.[18]
B. Measurement of Serum Creatinine:
Serum creatinine is an indicator of glomerular filtration rate and overall kidney function.[21]
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Creatinine assay kit (enzymatic methods are recommended for mouse samples)[21]
-
Microplate reader
Procedure:
-
Collect blood from mice via a suitable method (e.g., retro-orbital sinus, submandibular vein).
-
Allow the blood to clot (for serum) or keep on ice (for plasma).
-
Centrifuge the blood at 2000 x g for 10 minutes to separate the serum or plasma.
-
Measure the creatinine concentration in the serum or plasma using a creatinine assay kit according to the manufacturer's instructions.[22]
| Parameter | Method | Frequency | Significance |
| Proteinuria | Urinalysis test strips or quantitative protein assay | Weekly | Indicates glomerular damage and disease progression.[17] |
| Serum Creatinine | Enzymatic assay | At study endpoint | Reflects glomerular filtration rate and kidney function.[21] |
| Body Weight | Weighing scale | Weekly | General health indicator; weight loss can be a sign of severe disease. |
| Anti-dsDNA Antibodies | ELISA | At baseline and endpoint | A hallmark autoantibody in SLE; levels correlate with disease activity.[12] |
Table 1: Key Parameters for Monitoring Lupus Nephritis in Mouse Models.
Protocol 3: Histopathological Analysis of Kidney Tissue
Histological examination of kidney sections provides a detailed assessment of the extent of inflammation and damage.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation: a. At the study endpoint, euthanize the mice and perfuse with PBS to remove blood from the kidneys. b. Excise the kidneys and fix them in 4% PFA or 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: a. Dehydrate the fixed tissues through a graded series of ethanol. b. Clear the tissues in xylene. c. Infiltrate and embed the tissues in paraffin wax.
-
Sectioning and Staining: a. Cut 4-5 µm thick sections using a microtome and mount them on glass slides. b. Deparaffinize and rehydrate the sections. c. Stain the sections with H&E to visualize overall morphology and cellular infiltration. d. Stain adjacent sections with PAS to assess glomerular basement membrane thickening and mesangial matrix expansion.
-
Microscopic Evaluation: a. Examine the stained sections under a light microscope. b. Score the severity of glomerulonephritis, interstitial inflammation, and vasculitis using a standardized scoring system.
Protocol 4: Immunohistochemical Analysis of Immune Cell Infiltration
Immunohistochemistry (IHC) allows for the identification and localization of specific immune cell populations within the kidney tissue.[23][24]
Materials:
-
Paraffin-embedded or frozen kidney sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, then perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Quantify the number of positive cells per glomerulus or per high-power field.[23]
| Antibody | Cell Type | Relevance in Lupus Nephritis |
| CD45 | Pan-leukocyte | General marker for infiltrating immune cells.[25] |
| CD3 | T cells | T cells are key drivers of inflammation in LN.[23] |
| CD20/B220 | B cells | B cells produce autoantibodies and contribute to immune complex formation.[23] |
| F4/80 | Macrophages | Macrophages are major effector cells that mediate kidney damage.[26] |
Table 2: Recommended Antibody Panel for Immunohistochemistry in Murine Lupus Nephritis.
Protocol 5: Flow Cytometric Analysis of Kidney-Infiltrating Immune Cells
Flow cytometry provides a quantitative analysis of different immune cell subsets that have infiltrated the kidney.[25][27][28]
Materials:
-
Freshly harvested kidneys
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)[27]
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: a. Perfuse the kidneys with PBS. b. Mince the kidney tissue and digest with collagenase D and DNase I for 30-45 minutes at 37°C. c. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. d. Lyse red blood cells using a lysis buffer.
-
Cell Staining: a. Wash the cells with FACS buffer. b. Block Fc receptors with anti-CD16/32 antibody to prevent non-specific binding.[27] c. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Data Acquisition and Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to quantify different immune cell populations.
| Antibody | Cell Type |
| CD45 | Leukocytes |
| CD11b | Myeloid cells |
| Ly6G | Neutrophils |
| Ly6C | Monocytes |
| F4/80 | Macrophages |
| CD3 | T cells |
| CD4 | Helper T cells |
| CD8 | Cytotoxic T cells |
| B220 | B cells |
Table 3: Recommended Antibody Panel for Flow Cytometry of Kidney-Infiltrating Cells.
Data Analysis and Interpretation
The efficacy of Fostamatinib in a lupus nephritis model is determined by comparing the outcomes in the Fostamatinib-treated group to the vehicle-treated control group. Statistical analysis, such as t-tests or ANOVA, should be employed to assess the significance of any observed differences. A positive therapeutic effect of Fostamatinib would be indicated by:
-
A significant reduction in proteinuria and serum creatinine levels.
-
Improved survival and maintenance of body weight.
-
Reduced histopathological scores for glomerulonephritis and interstitial inflammation.
-
Decreased infiltration of pathogenic immune cells (T cells, B cells, macrophages) in the kidneys as determined by IHC and flow cytometry.
-
Lower titers of serum anti-dsDNA antibodies.
Conclusion
Fostamatinib, through its targeted inhibition of Spleen Tyrosine Kinase, represents a valuable tool for both therapeutic intervention and mechanistic studies in the context of lupus nephritis. The protocols and application notes provided herein offer a comprehensive framework for researchers to effectively utilize Fostamatinib in preclinical lupus nephritis models. By employing these methodologies, investigators can gain deeper insights into the role of Syk in the pathogenesis of lupus nephritis and evaluate the therapeutic potential of Syk inhibition. The robust and reproducible data generated from these studies will be instrumental in advancing our understanding of this complex autoimmune disease and in the development of novel therapies for patients with lupus nephritis.
References
- 1. Animal models of lupus nephritis: the past, present and a future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Lupus Nephritis: The Past, Present and a Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. B1-cell-produced anti-phosphatidylserine antibodies contribute to lupus nephritis development via TLR-mediated Syk activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 8. Targeting lymphocyte signaling pathways as a therapeutic approach to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 13. researchgate.net [researchgate.net]
- 14. biocytogen.com [biocytogen.com]
- 15. benchchem.com [benchchem.com]
- 16. tavalisse.com [tavalisse.com]
- 17. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Urinary protein analysis in mice lacking major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. physiciansweekly.com [physiciansweekly.com]
- 24. Identification of Lupus Nephritis Kidney Immune Populations via Hi-Resolution 20-Plex Immunohistochemistry Single-Cell Spatial Analyses - ACR Meeting Abstracts [acrabstracts.org]
- 25. JCI - Kidney-infiltrating T cells in murine lupus nephritis are metabolically and functionally exhausted [jci.org]
- 26. Frontiers | Immune Cell Landscape Identification Associates Intrarenal Mononuclear Phagocytes With Onset and Remission of Lupus Nephritis in NZB/W Mice [frontiersin.org]
- 27. Frontiers | Different Spatial and Temporal Roles of Monocytes and Monocyte-Derived Cells in the Pathogenesis of an Imiquimod Induced Lupus Model [frontiersin.org]
- 28. researchgate.net [researchgate.net]
Western blot protocol for detecting Syk phosphorylation after Fostamatinib treatment
Application Note & Protocol
Topic: Western Blot Protocol for Detecting Syk Phosphorylation after Fostamatinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Mechanism of Fostamatinib through Phospho-Syk Detection
Fostamatinib, approved by the FDA as TAVALISSE®, is a pivotal therapeutic agent for treating chronic immune thrombocytopenia (ITP) in adults who have shown an insufficient response to previous treatments.[1][2] It functions as a prodrug that is rapidly converted in the body to its active metabolite, R406.[3][4] The therapeutic efficacy of R406 stems from its potent and selective inhibition of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase in the signaling pathways of various immune cells.[3][5]
Syk plays a central role in mediating signal transduction downstream of immunoreceptors, including Fc receptors and B-cell receptors.[6] Its activation, initiated by phosphorylation of key tyrosine residues, triggers a cascade of events leading to cellular responses like phagocytosis, proliferation, and inflammatory mediator release.[7][8] In ITP, autoantibodies mark platelets for destruction by macrophages via Fc receptor (FcγR) engagement, a process heavily dependent on Syk activation.[5][9]
Fostamatinib's active metabolite, R406, acts as an ATP-competitive inhibitor of the Syk catalytic domain, effectively blocking its kinase activity.[5][10] This prevents Syk autophosphorylation and the subsequent phosphorylation of downstream targets, thereby inhibiting the signaling cascade that leads to platelet destruction.[4][[“]]
This application note provides a comprehensive, field-proven protocol for utilizing Western blot to specifically measure the phosphorylation status of Syk in response to Fostamatinib treatment. By quantifying the change in phosphorylated Syk (p-Syk) relative to total Syk levels, researchers can directly assess the pharmacodynamic effect of the drug and elucidate its mechanism of action in a cellular context.
Scientific Principles & Rationale
The Syk Signaling Pathway and Fostamatinib's Point of Intervention
Syk activation is a cornerstone of adaptive and innate immunity. In the context of ITP, the binding of antibody-coated platelets to FcγRs on macrophages leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs, where it becomes activated through its own phosphorylation at key tyrosine residues, such as Tyr525 and Tyr526 in the activation loop.[12][13] This autophosphorylation is a critical step that fully unleashes Syk's kinase activity, allowing it to phosphorylate downstream adaptor proteins and enzymes, ultimately leading to cytoskeletal rearrangement and phagocytosis of the platelets.[5]
Fostamatinib (via R406) directly intervenes by occupying the ATP-binding pocket of Syk, preventing the transfer of phosphate groups.[10] This blockade inhibits the crucial autophosphorylation step, arresting the signaling cascade before it can amplify. Therefore, a successful Fostamatinib treatment will result in a measurable decrease in the p-Syk (Tyr525/526) signal, while the total amount of Syk protein should remain relatively unchanged.
References
- 1. fda.gov [fda.gov]
- 2. Tavalisse (Fostamatinib Disodium Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 7. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. ahajournals.org [ahajournals.org]
- 13. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Fostamatinib Disodium in the Investigation of Neutrophil Activation Pathways
Abstract
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their activation is a tightly regulated process involving complex signaling networks that, when dysregulated, contribute to the pathology of numerous inflammatory and autoimmune diseases. Spleen Tyrosine Kinase (SYK) is a critical cytoplasmic signaling molecule that orchestrates key neutrophil effector functions. Fostamatinib disodium, a prodrug of the potent and selective SYK inhibitor R406, represents a powerful pharmacological tool for dissecting these pathways. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for utilizing fostamatinib to investigate SYK-dependent neutrophil activation, including phagocytosis, oxidative burst, degranulation, and Neutrophil Extracellular Trap (NET) formation.
Introduction: Neutrophils and the Central Role of SYK
Neutrophils are indispensable for host defense, employing a formidable arsenal of antimicrobial mechanisms. Upon encountering pathogenic or inflammatory signals, they rapidly activate a suite of effector functions: engulfing microbes via phagocytosis, releasing cytotoxic reactive oxygen species (ROS) in an "oxidative burst," degranulating to release antimicrobial proteins, and extruding DNA-based Neutrophil Extracellular Traps (NETs) to ensnare and kill pathogens.[1][2]
A central node in the signaling pathways that govern these responses is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase.[3] SYK is essential for signal transduction downstream of various immunoreceptors, most notably Fc gamma receptors (FcγRs), which recognize antibody-opsonized targets, and integrins, which mediate cell adhesion and migration.[4][5][6][7] Activation of these receptors leads to the recruitment and phosphorylation of SYK, initiating a cascade of downstream events that culminate in the canonical neutrophil responses. Given its pivotal role, pharmacological inhibition of SYK provides a precise method for elucidating its contribution to specific neutrophil functions and its role in disease pathogenesis.
This compound is an orally administered prodrug that is rapidly converted by intestinal alkaline phosphatases into its active metabolite, R406.[3][8][9] R406 is a competitive inhibitor of the ATP-binding site in the catalytic domain of SYK, effectively blocking its kinase activity and downstream signaling.[9] This application note details the use of fostamatinib (via its active form, R406) as a research tool to probe the intricacies of neutrophil biology.
The SYK Signaling Axis in Neutrophils
Understanding the mechanism of fostamatinib requires a clear picture of the SYK signaling pathway. In neutrophils, SYK is a key transducer of signals originating from receptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the FcγR common γ-chain.
Key steps in SYK-mediated activation include:
-
Receptor Ligation: Cross-linking of FcγRs by immune complexes (e.g., antibody-coated pathogens) or engagement of integrins leads to the phosphorylation of ITAMs by Src-family kinases.
-
SYK Recruitment and Activation: The tandem SH2 domains of SYK bind to the phosphorylated ITAMs, leading to a conformational change and subsequent autophosphorylation and full activation of SYK.[5][9]
-
Downstream Signaling: Activated SYK phosphorylates a host of downstream adapter proteins and enzymes, including PLCγ, PI3K, and Vav, triggering multiple signaling branches that control:
-
Cytoskeletal Rearrangement: Essential for phagocytosis and cell migration.[6][9]
-
NADPH Oxidase Assembly: Leading to the generation of ROS (oxidative burst).[4][10]
-
Calcium Mobilization: A critical secondary messenger for degranulation and other functions.[2][11]
-
Gene Transcription: Modulating the production of inflammatory cytokines.[12]
-
The following diagram illustrates the central position of SYK in neutrophil signaling pathways originating from FcγR engagement.
Caption: SYK is a key kinase downstream of Fcγ receptors. Fostamatinib (R406) directly inhibits SYK, blocking downstream signaling and subsequent effector functions.
Fostamatinib (R406) as a Pharmacological Tool
For in vitro research, the active metabolite R406 is typically used directly. It is crucial to understand its properties to design robust experiments.
| Parameter | Value / Recommendation | Source |
| Prodrug | This compound (R788) | [9] |
| Active Metabolite | R406 (Tamatinib) | [3][8] |
| Mechanism | ATP-competitive SYK inhibitor | [9] |
| Solubility | Soluble in DMSO | Vendor Datasheet |
| Typical In Vitro Concentration | 100 nM - 5 µM | [13] |
| EC₅₀ (IgE-induced Mast Cell Degranulation) | 56 nM | [14] |
| Vehicle Control | DMSO at the same final concentration as used for R406 | Best Practice |
| Pre-incubation Time | 30-60 minutes at 37°C before adding stimulus | [15] |
Note: The optimal concentration of R406 should be determined empirically for each experimental system via a dose-response curve.
Experimental Protocols for Studying Neutrophil Function
The following protocols provide a framework for using R406 to investigate specific SYK-dependent neutrophil functions. A generalized workflow is presented first.
Caption: A generalized workflow for investigating neutrophil function using a pharmacological inhibitor like R406.
Protocol 1: Inhibition of FcγR-Mediated Phagocytosis
Principle: This assay quantifies the ability of neutrophils to engulf particles opsonized with IgG, a process critically dependent on SYK signaling. R406 is expected to inhibit this function in a dose-dependent manner.
Materials:
-
Isolated human neutrophils (≥95% purity)
-
Assay Buffer (e.g., RPMI 1640 + 10 mM HEPES)
-
R406 (in DMSO) and DMSO vehicle control
-
Fluorescent particles (e.g., FITC-labeled Zymosan or pHrodo™ E. coli BioParticles™)
-
Human IgG (for opsonization)
-
Trypan Blue or other quenching agent
-
Flow cytometer
Methodology:
-
Opsonization: Incubate fluorescent particles with human IgG (e.g., 1 mg/mL) for 60 min at 37°C with rotation. Wash particles 3x with PBS to remove unbound IgG. Resuspend in Assay Buffer.
-
Cell Preparation: Resuspend isolated neutrophils to a concentration of 2 x 10⁶ cells/mL in Assay Buffer.
-
Inhibitor Treatment: In a 96-well plate, add 50 µL of the neutrophil suspension to each well. Add R406 (to final concentrations of 0.1, 1, 5 µM) or an equivalent volume of DMSO. Mix gently and pre-incubate for 30-60 min at 37°C.
-
Initiate Phagocytosis: Add 50 µL of opsonized fluorescent particles to each well (e.g., at a 10:1 particle-to-cell ratio). Include a "no particle" control.
-
Incubation: Incubate for 30-60 min at 37°C to allow phagocytosis. To differentiate between internalized and surface-bound particles, incubation can also be performed on ice as a negative control.
-
Stop Reaction: Stop phagocytosis by adding ice-cold PBS. Add a quenching agent like Trypan Blue to quench the fluorescence of extracellular particles.
-
Analysis: Analyze the samples by flow cytometry. Gate on the neutrophil population (FSC/SSC) and measure the percentage of fluorescent cells and the mean fluorescence intensity (MFI) of the positive population.
Data Interpretation:
-
Positive Control (DMSO + Particles): High percentage of fluorescent cells with high MFI.
-
R406 Treatment: A dose-dependent decrease in both the percentage of positive cells and the MFI.
-
Negative Control (Cells on ice): Minimal fluorescence, representing surface binding without internalization.
Protocol 2: Assessment of Oxidative Burst (ROS Production)
Principle: This assay measures the production of ROS following neutrophil activation. By comparing a SYK-dependent stimulus (aggregated IgG) with a SYK-independent stimulus (PMA), the specificity of R406 can be confirmed. Phorbol 12-myristate 13-acetate (PMA) directly activates Protein Kinase C, bypassing SYK.
Materials:
-
Isolated human neutrophils or fresh human whole blood
-
Assay Buffer
-
R406 (in DMSO) and DMSO vehicle control
-
Dihydrorhodamine 123 (DHR 123) or similar ROS-sensitive probe
-
Stimuli:
-
SYK-dependent: Heat-aggregated human IgG (1 mg/mL)
-
SYK-independent: PMA (100-200 nM)
-
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Preparation: Resuspend isolated neutrophils to 2 x 10⁶ cells/mL in Assay Buffer.
-
Inhibitor Treatment: Aliquot 100 µL of cells into flow tubes or a 96-well plate. Add R406 or DMSO and pre-incubate for 30 min at 37°C.
-
Probe Loading: Add DHR 123 to a final concentration of ~5 µM. Incubate for 15 min at 37°C.
-
Stimulation: Add the stimulus (aggregated IgG or PMA). Include an unstimulated control.
-
Incubation: Incubate for 15-30 min at 37°C. The reaction is kinetic and time-dependent.
-
Analysis: Stop the reaction by placing samples on ice. Analyze immediately by flow cytometry. Gate on neutrophils and measure the MFI in the appropriate channel (e.g., FITC for Rhodamine 123).
Data Interpretation:
-
R406 should significantly and dose-dependently inhibit the MFI increase induced by aggregated IgG.[10]
-
R406 should have minimal to no effect on the MFI increase induced by PMA, demonstrating that the downstream machinery for ROS production is intact and the inhibition is specific to the SYK pathway.[10]
Protocol 3: Analysis of Neutrophil Degranulation
Principle: Degranulation involves the fusion of intracellular granules with the plasma membrane, releasing their contents and exposing granule membrane proteins on the cell surface. This can be measured by quantifying surface markers via flow cytometry.
Materials:
-
Isolated human neutrophils
-
Assay Buffer
-
R406 (in DMSO) and DMSO vehicle control
-
SYK-dependent stimulus (e.g., aggregated IgG)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD66b-PE to mark secondary granules, anti-CD11b-APC as a general activation marker).
-
Flow cytometer
Methodology:
-
Cell Preparation & Inhibitor Treatment: Follow steps 1-2 from Protocol 2.
-
Stimulation: Add aggregated IgG or buffer (unstimulated control) and incubate for 15-30 min at 37°C.
-
Antibody Staining: Stop the reaction by placing samples on ice. Add fluorescently-conjugated antibodies against surface markers (e.g., CD66b) and incubate for 30 min on ice in the dark.
-
Wash: Wash cells with cold PBS to remove unbound antibodies.
-
Analysis: Resuspend cells in buffer and analyze by flow cytometry. Gate on the neutrophil population and measure the MFI for the degranulation marker.
Data Interpretation:
-
Stimulation with aggregated IgG should cause a significant increase in the surface expression (MFI) of CD66b compared to unstimulated cells.
-
Pre-treatment with R406 should dose-dependently reduce this stimulus-induced increase in surface marker expression.[16]
Protocol 4: Inhibition of NETosis
Principle: NETosis is the release of decondensed chromatin and granular proteins to trap pathogens. It can be quantified in real-time by measuring the fluorescence of a cell-impermeable DNA dye that binds to the extracellular NETs.
Materials:
-
Isolated human neutrophils
-
Assay Buffer (Phenol-red free)
-
R406 (in DMSO) and DMSO vehicle control
-
Cell-impermeable DNA dye (e.g., SYTOX™ Green)
-
Stimulus (e.g., PMA, or immune complexes known to induce NETs)[13][17]
-
Fluorescence plate reader with kinetic reading capability (37°C incubation)
Methodology:
-
Plate Setup: In a black, clear-bottom 96-well plate, add R406 or DMSO to appropriate wells.
-
Cell and Dye Addition: Prepare a mix of neutrophils (2 x 10⁵ cells/well) and SYTOX Green (~500 nM) in Assay Buffer. Add this mix to the wells containing the inhibitor.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Stimulation: After a baseline reading, add the stimulus (e.g., PMA).
-
Analysis: Measure fluorescence every 15-30 minutes for 2-4 hours.
Data Interpretation:
-
A time-dependent increase in fluorescence indicates NET formation.
-
R406 is expected to inhibit or delay the onset of NETosis triggered by SYK-dependent stimuli, such as plasma from certain patients with autoimmune conditions.[13][17]
Summary of Expected Results and Troubleshooting
The table below summarizes the expected inhibitory profile of R406 on neutrophil functions, highlighting its utility in pathway dissection.
| Function | SYK-Dependent Stimulus (e.g., Aggregated IgG) | SYK-Independent Stimulus (e.g., PMA) |
| Phagocytosis | Strong Inhibition | N/A (PMA does not directly induce phagocytosis) |
| Oxidative Burst | Strong Inhibition | No/Minimal Inhibition |
| Degranulation | Strong Inhibition | Partial or No Inhibition (pathway dependent) |
| NETosis | Inhibition (if pathway is SYK-dependent) | No/Minimal Inhibition |
Common Troubleshooting Tips:
-
High Background Activation: Neutrophils are sensitive and can activate during isolation. Work quickly, keep cells on ice when possible, and use gentle handling techniques. Check for high activation in unstimulated controls.
-
Low Signal-to-Noise: Optimize stimulus concentration and incubation time. Ensure neutrophil viability is high (>98%) before starting the experiment.
-
Inconsistent R406 Inhibition: Verify the concentration and integrity of the R406 stock. Ensure the pre-incubation step is performed consistently. Include a positive control inhibitor for the specific pathway if available.
Conclusion
This compound, through its active metabolite R406, is an invaluable tool for researchers in immunology and drug development. As a selective SYK inhibitor, it allows for the precise dissection of signaling pathways that are fundamental to neutrophil biology. The protocols outlined in this guide provide a robust foundation for investigating the role of SYK in key neutrophil effector functions. By carefully selecting SYK-dependent and -independent stimuli, researchers can confidently delineate the contribution of this critical kinase to both physiological host defense and the pathological inflammation that drives a wide range of human diseases.
References
- 1. Therapeutic Targeting of Neutrophil Netosis and Phagocytosis - Nexus BioQuest [nexusbioquest.com]
- 2. Manipulating neutrophil degranulation as a bacterial virulence strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Syk is required for integrin signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils | Semantic Scholar [semanticscholar.org]
- 7. Syk-dependent signaling pathways in neutrophils and macrophages are indispensable in the pathogenesis of anti-collagen antibody-induced arthritis [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of Syk modulates neutrophil immune-responses via the mTOR/RUBCNL-dependent autophagy pathway to alleviate intestinal inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fostamatinib Inhibits Neutrophils Extracellular Traps Induced by COVID-19 Patient Plasma: A Potential Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiparametric Profiling of Neutrophil Function via a High-Throughput Flow Cytometry-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fostamatinib Inhibits Neutrophils Extracellular Traps Induced by COVID-19 Patient Plasma: A Potential Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing the Therapeutic Efficacy of Fostamatinib in Preclinical Models of Immune Thrombocytopenia: An In Vivo Imaging Guide
Introduction: Unveiling the Mechanism of Fostamatinib in Immune Thrombocytopenia (ITP)
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the accelerated destruction of platelets, leading to a heightened risk of bleeding.[1] A key pathogenic driver of ITP is the opsonization of platelets by autoantibodies, which marks them for clearance by phagocytic cells, primarily macrophages residing in the spleen.[2][3] Fostamatinib, an orally administered spleen tyrosine kinase (Syk) inhibitor, has emerged as a targeted therapy for ITP.[4][5] It is a prodrug that is rapidly converted to its active metabolite, R406, which competitively inhibits the ATP binding site of Syk.[2]
Syk is a non-receptor tyrosine kinase that plays a pivotal role in the intracellular signaling cascade initiated by the engagement of Fc gamma receptors (FcγR) on macrophages with the Fc portion of antibodies coating the platelets.[3][6] This engagement triggers a signaling cascade that is critically dependent on Syk, leading to cytoskeletal rearrangements within the macrophage, culminating in the engulfment and destruction of the platelet.[3] By inhibiting Syk, Fostamatinib effectively disrupts this pathological process, thereby reducing platelet destruction and increasing platelet counts in patients with ITP.[3][6] This application note provides a detailed guide for researchers to visualize and quantify the therapeutic effects of Fostamatinib in preclinical mouse models of ITP using in vivo imaging techniques.
The Syk Signaling Pathway and Fostamatinib's Point of Intervention
To effectively design and interpret in vivo imaging studies of Fostamatinib, a thorough understanding of its molecular target is essential. The following diagram illustrates the Syk signaling pathway in macrophages and the inhibitory action of Fostamatinib.
Caption: Syk signaling pathway in macrophage-mediated platelet phagocytosis and its inhibition by Fostamatinib.
Preclinical In Vivo Imaging Strategies
To visualize the therapeutic impact of Fostamatinib, we will focus on two key biological events: the reduction in the clearance of platelets and the modulation of macrophage activity within the spleen. The following sections provide detailed protocols for these imaging applications.
I. In Vivo Fluorescence Imaging of Platelet Clearance
This protocol allows for the direct visualization and quantification of the survival of fluorescently labeled platelets in circulation. Fostamatinib treatment is expected to prolong the circulation time of these labeled platelets.
Experimental Workflow:
Caption: Experimental workflow for in vivo fluorescence imaging of platelet clearance.
Detailed Protocol:
-
Animal Model:
-
Utilize a passive antibody-induced ITP mouse model. This can be achieved by intraperitoneally injecting mice with an anti-mouse CD41 (integrin αIIb) antibody, which opsonizes platelets and induces their rapid clearance.[7]
-
-
Platelet Labeling:
-
Isolate platelets from donor mice.
-
Label the isolated platelets with a near-infrared (NIR) fluorescent dye, such as Indocyanine Green (ICG), for optimal tissue penetration and minimal autofluorescence.[8] Follow a validated protocol to ensure high labeling efficiency and minimal impact on platelet function.[8]
-
-
Fostamatinib Administration:
-
Prepare a suspension of Fostamatinib in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer Fostamatinib orally to the ITP mice at a predetermined dose (e.g., 30-100 mg/kg) for a specified duration before the injection of labeled platelets.[9] A vehicle-treated group should be included as a control.
-
-
In Vivo Imaging:
-
Inject the fluorescently labeled platelets intravenously into the Fostamatinib- and vehicle-treated ITP mice.
-
Perform whole-body in vivo fluorescence imaging at multiple time points (e.g., 0, 1, 4, 8, 24, and 48 hours) post-injection using an appropriate in vivo imaging system.
-
The spleen is a key organ of interest for imaging, as it is the primary site of platelet clearance.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in a region of interest (ROI) over the whole body or specifically over the spleen at each time point.
-
Normalize the fluorescence intensity to the initial time point (t=0).
-
Calculate the half-life of the fluorescently labeled platelets in circulation for both treatment groups.
-
Expected Outcome:
Mice treated with Fostamatinib are expected to exhibit a significantly longer platelet half-life compared to vehicle-treated controls, as evidenced by a slower decay of the fluorescence signal over time.
| Treatment Group | Expected Platelet Half-Life (hours) |
| Vehicle Control | 4 - 8 |
| Fostamatinib | 12 - 24 |
II. In Vivo Bioluminescence Imaging of Splenic Macrophage Activity
This protocol aims to non-invasively monitor the inflammatory activity of macrophages in the spleen, which is expected to be dampened by Fostamatinib treatment.
Detailed Protocol:
-
Animal Model and Reporter System:
-
Utilize a transgenic mouse model that expresses a luciferase reporter gene under the control of a promoter responsive to macrophage activation, such as the NF-κB promoter.[10]
-
Induce ITP in these reporter mice as described in the previous protocol.
-
-
Fostamatinib Administration:
-
Administer Fostamatinib or vehicle to the ITP reporter mice as previously described.
-
-
In Vivo Bioluminescence Imaging:
-
At a time point of peak disease activity, administer the luciferase substrate (e.g., D-luciferin) to the mice via intraperitoneal injection.
-
Perform whole-body in vivo bioluminescence imaging, focusing on the spleen.
-
-
Data Analysis:
-
Quantify the bioluminescence signal (photon flux) from the spleen of both Fostamatinib- and vehicle-treated mice.
-
Expected Outcome:
The Fostamatinib-treated group is expected to show a significant reduction in the bioluminescence signal originating from the spleen, indicating a decrease in macrophage activation.
| Treatment Group | Expected Splenic Bioluminescence (photons/sec) |
| Vehicle Control | High |
| Fostamatinib | Low |
III. PET Imaging of Splenic Metabolic Activity
Positron Emission Tomography (PET) with 18F-fluorodeoxyglucose (18F-FDG) can be employed to assess the metabolic activity of immune cells in the spleen. Increased glucose metabolism is a hallmark of activated immune cells.
Detailed Protocol:
-
Animal Model and Treatment:
-
Induce ITP in wild-type mice.
-
Treat the mice with Fostamatinib or vehicle as described previously.
-
-
PET Imaging:
-
Administer 18F-FDG intravenously to the mice.
-
After an appropriate uptake period (e.g., 60 minutes), perform a PET-CT scan to visualize the biodistribution of the radiotracer.
-
-
Data Analysis:
-
Calculate the Standardized Uptake Value (SUV) in the spleen for both treatment groups. The SUV is a semi-quantitative measure of radiotracer uptake.
-
The spleen-to-liver SUV ratio (SLR) can also be calculated to normalize for background activity.
-
Expected Outcome:
Fostamatinib treatment is anticipated to lead to a decrease in the 18F-FDG uptake in the spleen, as reflected by a lower SUV and SLR, indicating reduced metabolic activity of splenic immune cells.
| Treatment Group | Expected Spleen SUV | Expected Spleen-to-Liver Ratio (SLR) |
| Vehicle Control | High | > 1.0 |
| Fostamatinib | Low | < 1.0 |
Conclusion and Future Directions
The in vivo imaging protocols detailed in this application note provide robust and quantitative methods to assess the therapeutic efficacy of Fostamatinib in preclinical models of ITP. By visualizing the inhibition of platelet clearance and the modulation of macrophage activity, researchers can gain valuable insights into the pharmacodynamics of Fostamatinib and other Syk inhibitors. Future studies could involve multimodal imaging approaches to simultaneously track different cell populations and molecular events, further elucidating the intricate mechanisms of action of novel ITP therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. checkrare.com [checkrare.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Syk inhibition suppresses NLRP3 inflammasome activation in platelets from sickle cell mice leading to decreased platelet secretion, aggregation, spreading, and in vitro thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Uncovering Fostamatinib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening
Abstract
Fostamatinib, a potent inhibitor of Spleen Tyrosine Kinase (SYK), is an approved therapy for chronic immune thrombocytopenia (ITP) and shows promise in other autoimmune diseases and malignancies.[1][2][3] However, as with most targeted therapies, the development of acquired resistance poses a significant clinical challenge, limiting its long-term efficacy. Identifying the genetic drivers of resistance is paramount for developing rational combination therapies and patient stratification strategies. This application note provides a comprehensive, field-proven guide for utilizing a pooled, loss-of-function CRISPR-Cas9 screening platform to systematically identify and validate genes whose inactivation confers resistance to Fostamatinib.
Introduction: The Challenge of Fostamatinib Resistance
Fostamatinib is an oral prodrug that is rapidly converted to its active metabolite, R406.[4][5] R406 is a competitive inhibitor of the ATP binding site of SYK, a critical non-receptor tyrosine kinase.[6] In hematopoietic cells, SYK is a central mediator of signal transduction downstream of various receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][7] By inhibiting SYK, Fostamatinib effectively blocks FcR-mediated phagocytosis of antibody-coated platelets by macrophages, which is the primary mechanism of action in ITP.[4][[“]]
Despite its efficacy, the emergence of drug resistance is a predictable obstacle. Resistance can arise from numerous genetic or epigenetic alterations, such as:
-
Mutations in the drug target (SYK) that prevent drug binding.
-
Upregulation of parallel or downstream signaling pathways that bypass the need for SYK activity.
-
Alterations in drug metabolism or efflux pumps that reduce the intracellular concentration of R406.
Identifying these mechanisms prospectively is challenging. Genome-wide CRISPR-Cas9 knockout screens offer an unbiased and powerful approach to functionally interrogate the entire genome for genes that modulate a drug's activity.[9][10][11] This technology enables the systematic discovery of novel resistance pathways, providing critical insights for the next generation of cancer and autoimmune therapies.[12][13]
Principle of the CRISPR-Cas9 Resistance Screen
The core principle of a positive selection CRISPR screen is to identify single guide RNAs (sgRNAs)—and by extension, the genes they target—that become enriched in a cell population under a specific selective pressure. In this case, the pressure is continuous exposure to a cytotoxic concentration of Fostamatinib.
The workflow is as follows:
-
Library Transduction: A pooled lentiviral library, containing thousands of sgRNAs targeting every gene in the genome, is introduced into a population of Cas9-expressing cells at a low multiplicity of infection (MOI) to ensure most cells receive a single, unique sgRNA.
-
Drug Selection: The cell population is split. One arm is treated with a vehicle (e.g., DMSO), while the other is treated with a pre-determined concentration of Fostamatinib.
-
Population Evolution: In the Fostamatinib-treated arm, most cells will die. However, cells that received an sgRNA that knocks out a gene required for Fostamatinib's cytotoxic effect will survive and proliferate, and their clonal lineage will become enriched in the surviving population.
-
Genomic Analysis: After a set period, genomic DNA is extracted from both the control and treated populations. The sgRNA sequences are amplified via PCR and quantified using next-generation sequencing (NGS).
-
Hit Identification: By comparing the sgRNA counts between the Fostamatinib-treated and DMSO-treated populations, we can identify sgRNAs that are significantly enriched. The genes targeted by these sgRNAs are candidate Fostamatinib resistance genes.
Experimental Design: The Causality Behind Key Choices
A successful screen is built on rigorous upfront design. Simply executing a protocol is insufficient; understanding the rationale behind each parameter is key to generating reliable data.
-
Cell Line Selection: The choice of cell line is the most critical variable. It must be sensitive to Fostamatinib-induced cell death and amenable to high-efficiency lentiviral transduction. A B-cell lymphoma line (e.g., SUDHL-4, TMD8) that relies on BCR signaling, and therefore SYK, is an excellent model system. It is imperative to first establish a stable Cas9-expressing version of the chosen cell line to ensure immediate and efficient gene editing upon sgRNA delivery.
-
Fostamatinib Dose Determination: The selective pressure must be finely tuned. Too low a concentration will not eliminate sensitive cells, leading to a high background and low signal. Too high a concentration will kill cells too quickly, preventing resistant clones from expanding.
-
Expert Insight: We aim for a concentration that kills 80-90% of the cell population over 7-10 days (the IC80-IC90). This provides a stringent yet viable selection window. This is determined empirically by performing a dose-response "kill curve" prior to the screen.
-
-
Library Representation and MOI: Statistical power in a pooled screen comes from numbers.
-
Representation: Every sgRNA in the library must be represented by a sufficient number of cells throughout the experiment (typically >500 cells per sgRNA). For a genome-wide library with ~100,000 sgRNAs, this means working with at least 50 million cells at every step (transduction, passaging, harvesting). Failure to maintain representation can lead to the stochastic loss of sgRNAs and false-negative results.[14]
-
Multiplicity of Infection (MOI): To ensure a genotype (a specific sgRNA) can be linked to a phenotype (resistance), each cell should ideally receive only one sgRNA. This is achieved by transducing at a low MOI of 0.2-0.3, where Poisson distribution dictates that >85% of transduced cells will receive a single viral particle.
-
Detailed Protocols
Protocol 1: Fostamatinib Dose-Response (Kill Curve) Assay
-
Cell Plating: Seed the Cas9-expressing cell line in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete media.
-
Drug Dilution: Prepare a 2x serial dilution of Fostamatinib in complete media, ranging from 10 µM to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72-96 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and read luminescence on a plate reader.
-
Data Analysis: Normalize the results to the DMSO control wells and plot the dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 and IC80 values.
| Parameter | Description | Example Value |
| Cell Line | Cas9-expressing TMD8 Lymphoma | N/A |
| Seeding Density | 10,000 cells/well | N/A |
| Assay Duration | 96 hours | N/A |
| Calculated IC50 | Concentration for 50% inhibition | 150 nM |
| Calculated IC80 | Concentration for 80% inhibition | 450 nM |
| Screening Dose | Selected dose for the main screen | 450 nM |
Table 1: Example data from a Fostamatinib dose-response assay to determine the screening concentration.
Protocol 2: Genome-Wide CRISPR-Cas9 Screen
Day 0: Lentiviral Transduction
-
Seed 100 million Cas9-expressing TMD8 cells in T175 flasks.
-
Add the pooled lentiviral sgRNA library at an MOI of 0.3. Include polybrene (4-8 µg/mL) to enhance transduction.
-
Incubate for 24 hours.
Day 1-3: Antibiotic Selection
-
Centrifuge cells, resuspend in fresh media containing puromycin (1-2 µg/mL, pre-determined by a titration curve) to select for successfully transduced cells.
-
Culture for 48-72 hours until a non-transduced control population is completely killed. Maintain a cell count of at least 50 million cells.
Day 4: Baseline (T0) and Treatment Initiation
-
Harvest a baseline cell pellet of 50 million cells. This is the T0 sample . Store at -80°C.
-
Split the remaining cells into two arms, each with 50 million cells.
-
Control Arm: Culture in media with DMSO.
-
Treatment Arm: Culture in media with Fostamatinib at the predetermined IC80 (e.g., 450 nM).
-
Day 5-14: Drug Selection and Cell Passaging
-
Maintain the cells in their respective treatment conditions.
-
Passage cells every 2-3 days, ensuring the cell count never drops below 50 million cells per arm to maintain library representation. Replenish with fresh media and drug/DMSO.
-
Monitor the viability of the treatment arm. Expect a significant cell death initially, followed by the outgrowth of a resistant population.
Day 14: Final Harvest
-
Harvest a final cell pellet of 50 million cells from both the Control Arm and the Treatment Arm. Store at -80°C.
Protocol 3: NGS Preparation and Data Analysis
-
Genomic DNA Extraction: Use a gDNA extraction kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit) to isolate high-quality gDNA from the T0, Control, and Treatment pellets.
-
sgRNA Amplification: Perform a two-step PCR to first amplify the integrated sgRNA cassettes from the gDNA and then add Illumina sequencing adapters and indexes.
-
Sequencing: Pool the indexed libraries and perform deep sequencing on an Illumina platform (e.g., NextSeq), aiming for >500 reads per sgRNA in the library.
-
Data Analysis: Use a validated bioinformatics pipeline like MAGeCK to analyze the sequencing data.[11]
-
The software demultiplexes reads, aligns them to the sgRNA library, and counts the abundance of each sgRNA in each sample.
-
It then compares the Fostamatinib-treated sample to the control sample to calculate a log2-fold change (LFC) and a false discovery rate (FDR) for each gene.
-
Hit Identification and Validation: Ensuring Trustworthiness
| Gene | Description | Log2 Fold Change (LFC) | FDR | Rank |
| Gene X | E3 Ubiquitin Ligase | 4.85 | 1.2e-7 | 1 |
| Gene Y | Component of NF-κB pathway | 4.12 | 3.5e-6 | 2 |
| Gene Z | Kinase in parallel pathway | 3.78 | 9.1e-6 | 3 |
| SYK | Drug Target (Control) | -5.20 | 2.0e-8 | (Depleted) |
Table 2: Hypothetical top hits from a Fostamatinib resistance screen. A positive LFC indicates enrichment in the Fostamatinib-treated arm. Knockout of the drug target (SYK) is expected to be depleted, serving as an internal control.
Protocol 4: Single-Gene Knockout Validation
-
sgRNA Design: For each top hit (e.g., Gene X, Gene Y), design 2-3 new sgRNAs targeting different exons than those in the original library. This is a critical orthogonal validation step.[15]
-
Cloning and Transduction: Clone individual sgRNAs into a lentiviral vector and transduce the parental Cas9-expressing cell line.
-
Clonal Isolation: Generate single-cell clones by serial dilution or FACS sorting.
-
Knockout Confirmation: Expand clones and confirm protein-level knockout via Western Blot.[17] This is the definitive proof of a successful knockout.
-
Phenotypic Assay: Perform a Fostamatinib dose-response assay on the validated knockout clones alongside a non-targeting control clone.
-
Confirmation: A significant rightward shift in the IC50 curve for the knockout clones compared to the control confirms that loss of the gene confers resistance to Fostamatinib.
Conclusion
The CRISPR-Cas9 screening platform is a transformative tool for systematically dissecting the complex mechanisms of drug resistance. By following the detailed protocols and design principles outlined in this note, researchers can effectively identify and validate novel genes that mediate Fostamatinib resistance. These findings are invaluable for guiding the development of more durable therapeutic strategies, identifying predictive biomarkers, and ultimately improving patient outcomes in the clinic.
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. onclive.com [onclive.com]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. consensus.app [consensus.app]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. revvity.com [revvity.com]
- 16. biocompare.com [biocompare.com]
- 17. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fostamatinib Disodium Dosage for Primary Cell Cultures
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of Fostamatinib disodium in primary cell culture experiments. Here, we delve into the nuances of dosage optimization, troubleshooting common experimental hurdles, and ensuring the scientific integrity of your results.
Introduction to Fostamatinib and its Active Metabolite, R406
This compound is a prodrug that is rapidly converted by alkaline phosphatases in the intestine to its active metabolite, R406.[1][2] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a critical signaling molecule in the pathways of various immune cells, including B cells, macrophages, and neutrophils.[3][4] By targeting Syk, Fostamatinib disrupts immune-mediated processes, most notably the destruction of platelets in chronic immune thrombocytopenia (ITP), for which it is an approved therapy.[5][6] In a research setting, particularly with primary cells, it is almost always preferable to use the active metabolite, R406, to bypass the need for metabolic activation and to have a more precise understanding of the effective concentration at the cellular level.
Frequently Asked Questions (FAQs)
Q1: Should I use this compound or its active metabolite, R406, for my in vitro primary cell culture experiments?
A1: For in vitro studies, it is highly recommended to use the active metabolite, R406.[7] this compound is a prodrug that requires conversion to R406.[1] Using R406 directly ensures that the concentration you apply is the concentration your cells experience, eliminating variability due to metabolic conversion rates which may differ between cell types or culture conditions.
Q2: What is the mechanism of action of R406?
A2: R406 is an ATP-competitive inhibitor of the spleen tyrosine kinase (Syk) catalytic domain. Syk is a key component of signal transduction downstream of immunoreceptors such as Fc receptors and B-cell receptors.[4] By inhibiting Syk, R406 blocks these signaling cascades, which can prevent processes like phagocytosis by macrophages and B-cell activation.[6]
Q3: How do I prepare a stock solution of R406?
A3: R406 is soluble in DMSO.[8][9] To prepare a stock solution, dissolve R406 in anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For this compound, it is soluble in DMSO and water.[8]
Q4: What is a good starting concentration range for R406 in primary cell cultures?
A4: A sensible starting point for dose-response experiments is to test a wide range of concentrations, from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). The IC50 of R406 for Syk is approximately 41 nM in cell-free assays.[8] However, the effective concentration in whole cells will vary depending on the cell type and the specific endpoint being measured. For example, inhibition of Syk-dependent signaling in some cell lines has been observed with EC50 values ranging from 33 nM to 171 nM.[7] A study on senescent human diploid fibroblasts used R406 at concentrations up to 20 µM.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with R406 in primary cell cultures.
Problem 1: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Explanation | Suggested Solution |
| Solvent Toxicity | DMSO can be toxic to primary cells at concentrations above 0.1-0.5%. | Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle control) and is as low as possible, ideally ≤ 0.1%.[10] |
| On-Target Toxicity | Prolonged or high-concentration inhibition of Syk may disrupt essential cellular functions in some primary cell types. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that achieves the desired biological effect without causing excessive cell death. |
| Off-Target Effects | R406 is known to inhibit other kinases at higher concentrations, such as FLT3, Lyn, and Lck.[5][8] A comprehensive in vitro screen revealed that R406 can interact with multiple kinases at therapeutically relevant concentrations.[3][11] | Cross-reference your observed phenotype with the known off-target profile of R406.[3][12] If possible, use a structurally different Syk inhibitor as a control to confirm that the observed effect is due to Syk inhibition. |
| Suboptimal Culture Conditions | Primary cells are highly sensitive to their environment. Factors like media composition, serum concentration, and cell density can exacerbate drug-induced cytotoxicity.[13] | Optimize your primary cell culture conditions before initiating drug treatment experiments. Ensure cells are healthy and in a logarithmic growth phase. |
Problem 2: Lack of Expected Biological Effect
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Drug Concentration | The concentration of R406 may be too low to effectively inhibit Syk in your specific primary cell type. | Perform a dose-response experiment to determine the IC50 for your endpoint of interest (e.g., inhibition of phosphorylation of a Syk substrate). |
| Low Target Expression or Activity | The expression or basal activity of Syk may be low in your primary cells under your specific culture conditions. | Confirm Syk expression and baseline phosphorylation (activation) in your primary cell lysates via Western blotting. If baseline activity is low, you may need to stimulate the cells (e.g., via Fc receptor cross-linking for macrophages) to observe the inhibitory effect of R406. |
| Drug Instability | R406 may degrade in the cell culture medium over long incubation periods. | While specific stability data in culture medium is not readily available, it is good practice to refresh the medium with a fresh drug dilution for long-term experiments (e.g., every 24-48 hours). |
| Donor-to-Donor Variability | Primary cells from different donors can exhibit significant biological and genetic differences, leading to varied responses to drug treatment.[14] | Use cells from multiple donors (ideally 3 or more) to ensure your results are reproducible and not donor-specific. Analyze the data for each donor individually before pooling. |
Problem 3: High Variability in Experimental Replicates
| Possible Cause | Explanation | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variability in the final readout. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and drug addition to minimize well-to-well variation.[15] |
| Edge Effects | Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell viability. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium to create a humidity barrier. |
| Inaccurate Drug Dilutions | Errors in preparing serial dilutions can lead to significant variability. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Experimental Protocols
Protocol 1: Determining the IC50 of R406 using a Cell Viability Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
R406 stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate overnight to allow cells to adhere and stabilize.
-
-
Drug Preparation and Treatment:
-
Prepare a 2x serial dilution of R406 in complete culture medium. Start with a high concentration (e.g., 20 µM) and dilute down to the low nanomolar range.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest R406 concentration) and a "no-cell" control (medium only).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2x R406 dilutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the R406 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[16]
-
Protocol 2: In Vitro Macrophage Phagocytosis Assay
This protocol provides a framework for assessing the effect of R406 on macrophage-mediated phagocytosis.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages or human monocyte-derived macrophages)
-
Phagocytic targets (e.g., opsonized beads, antibody-coated cancer cells, or zymosan particles labeled with a fluorescent dye like FITC)
-
R406 stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation:
-
R406 Pre-treatment:
-
Treat the macrophages with various concentrations of R406 (and a vehicle control) for 1-2 hours before adding the phagocytic targets.
-
-
Phagocytosis:
-
Add the fluorescently labeled phagocytic targets to the macrophage culture at an appropriate ratio (e.g., 10:1 targets to macrophages).
-
Incubate for a predetermined time (e.g., 30-90 minutes) to allow for phagocytosis.
-
-
Quenching and Washing:
-
Stop the phagocytosis by placing the plate on ice.
-
Wash the cells several times with cold PBS to remove non-ingested targets.
-
For adherent targets, you can use a quenching agent like trypan blue to quench the fluorescence of non-internalized particles.
-
-
Analysis:
Data Visualization and Interpretation
Syk Signaling Pathway
The following diagram illustrates the central role of Syk in Fc receptor-mediated signaling and its inhibition by R406.
Caption: Fostamatinib's active metabolite, R406, inhibits Syk phosphorylation.
Experimental Workflow: Dose Optimization
The following workflow outlines the key steps for optimizing the dosage of R406 in primary cell cultures.
Caption: Workflow for determining the optimal R406 concentration.
References
- 1. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for monitoring phagocytosis of cancer cells by TAM-like macrophages using imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fostamatinib-Induced Hypertension in Preclinical Models
This guide provides in-depth technical and procedural advice for researchers, scientists, and drug development professionals encountering hypertension as a side effect during preclinical studies with fostamatinib. As a potent Spleen Tyrosine Kinase (SYK) inhibitor, fostamatinib's therapeutic potential is significant, but managing its on-target and off-target effects, such as elevated blood pressure, is critical for accurate experimental outcomes.[1][2]
Section 1: The Underlying Mechanism: Why Does Fostamatinib Increase Blood Pressure?
Fostamatinib is a prodrug of the active metabolite R406, which primarily targets SYK, a key mediator in the signaling pathways of various immune cells.[3] While this is crucial for its therapeutic effect in conditions like immune thrombocytopenia, fostamatinib, like other tyrosine kinase inhibitors (TKIs), can also lead to an increase in systemic arterial blood pressure.[1][2][4][5]
The hypertensive effect of fostamatinib is thought to be multifactorial, with a significant component likely stemming from off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][6] This hypothesis is supported by observations that the time course of blood pressure elevation in rats correlates directly with the plasma concentration of the active metabolite, R406.[2][6]
The primary mechanisms are believed to be:
-
Inhibition of VEGF Signaling: R406 has been shown to inhibit VEGF-stimulated nitric oxide (NO) production in endothelial cells and VEGFR2 phosphorylation in vivo.[6] NO is a potent vasodilator, and its reduction leads to increased peripheral vascular resistance and, consequently, higher blood pressure.[7][8][9][10] This is a class effect seen with many TKIs that inhibit the VEGF pathway.[8][11]
-
Increased Vascular Resistance: Direct measurements in anesthetized rats showed that infusion with R406 increases blood pressure and decreases femoral arterial conductance, indicating a rise in vascular resistance.[6]
-
Potential Role of SYK in Vascular Tone: While the primary hypothesis centers on VEGFR2, SYK itself is expressed in vascular smooth muscle cells (VSMCs) and contributes to signaling pathways that regulate vascular contraction and remodeling.[12][13][14] Inhibition of this pathway could theoretically contribute to altered vascular function, although this is considered a secondary mechanism for the acute hypertensive effect.
Proposed Signaling Pathway for Fostamatinib-Induced Hypertension
Caption: Proposed mechanism of Fostamatinib-induced hypertension via VEGFR2 inhibition.
Section 2: Troubleshooting & Experimental Guidance (Q&A Format)
Q1: We are observing a significant and rapid increase in blood pressure in our animal models shortly after fostamatinib administration. Is this expected, and how quickly should we see this effect?
A1: Yes, this is an expected pharmacological effect. In preclinical studies using conscious rats, a dose-dependent increase in blood pressure has been observed.[6] The time course of the hypertensive effect correlates closely with the plasma concentration of R406, the active metabolite of fostamatinib.[2][6] Therefore, you can expect to see a rise in blood pressure that aligns with the pharmacokinetic profile of the compound in your specific animal model, typically within hours of administration, peaking with the Cmax of R406. Continuous monitoring is advised, especially during the initial dosing period.
Q2: What is the most reliable method for measuring blood pressure in our rodent models (rats/mice) during a fostamatinib study?
A2: The choice of method depends on the study's requirements for accuracy, frequency of measurement, and animal welfare. The two most common methods are radiotelemetry and tail-cuff plethysmography.
-
Radiotelemetry (Gold Standard): This method involves the surgical implantation of a small transmitter that provides continuous, real-time blood pressure, heart rate, and activity data from conscious, unrestrained animals. It is the most accurate and reliable method, as it eliminates the stress artifacts associated with handling and restraint.[6]
-
Tail-Cuff Plethysmography: This is a non-invasive method that uses a cuff and sensor placed on the animal's tail. While less invasive and less expensive, it is prone to variability due to animal stress, movement, and temperature. It requires proper acclimatization of the animals to the procedure to obtain reliable data.
Recommendation: For mechanistic studies or when precise, continuous data is required to correlate pharmacokinetics with pharmacodynamics, radiotelemetry is strongly recommended . For routine screening or when telemetry is not feasible, tail-cuff plethysmography can be used, but rigorous adherence to acclimatization protocols is essential.
Experimental Workflow: BP Measurement Method Selection
Caption: Decision workflow for selecting a blood pressure measurement method.
Q3: What antihypertensive agents are recommended to manage fostamatinib-induced hypertension in our animal models, and at what starting doses?
A3: Preclinical studies have shown that the blood pressure elevation caused by fostamatinib can be effectively controlled by co-dosing with standard antihypertensive agents.[2] Importantly, this management does not appear to alter the plasma exposure of the active metabolite R406, meaning the therapeutic action of fostamatinib can be maintained while controlling for the hypertensive side effect.[2]
The choice of agent should be based on the proposed mechanism (i.e., vasoconstriction due to reduced NO). Therefore, agents that promote vasodilation are logical choices.
| Antihypertensive Agent | Class | Starting Dose (Rats) | Route | Rationale |
| Nifedipine | Calcium Channel Blocker | 10 mg/kg | Oral (PO) | Promotes vasodilation; has been shown to be effective in preclinical fostamatinib models.[2] |
| Captopril | ACE Inhibitor | 30 mg/kg | Oral (PO) | Blocks the renin-angiotensin system, reducing vasoconstriction; proven effective in preclinical models.[2] |
| Atenolol | Beta-Blocker | 10 mg/kg | Oral (PO) | Reduces cardiac output and inhibits renin release; demonstrated efficacy in preclinical models.[2] |
Note: These are starting doses and may need to be adjusted based on the observed response in your specific model and experimental conditions. Always establish a stable baseline before initiating co-treatment.
Q4: Our attempts to mitigate hypertension are not fully effective. What could be the issue, and what are our next steps?
A4: If standard antihypertensive monotherapy is insufficient, consider the following:
-
Dose and Timing: Ensure the dose of the antihypertensive is adequate and its administration is timed correctly relative to fostamatinib dosing to coincide with the peak hypertensive effect.
-
Mechanism Complexity: The hypertension may involve multiple pathways. While VEGFR2 inhibition is primary, other mechanisms could contribute.[6]
-
Combination Therapy: In clinical practice and complex preclinical models, combination therapy is common.[15][16] Consider combining agents with different mechanisms of action, for example, a calcium channel blocker (like nifedipine) with an ACE inhibitor (like captopril).
-
Dose Reduction of Fostamatinib: If permissible within the study design, evaluate if a lower effective dose of fostamatinib can achieve the desired therapeutic outcome with a less pronounced hypertensive effect. The manufacturer's safety information notes that dose interruption or reduction may be required if hypertension persists.[17]
Q5: How should we design our study to differentiate between the therapeutic effects of fostamatinib and potential confounding effects of drug-induced hypertension?
A5: This is a critical experimental design question. Hypertension itself can induce physiological changes, such as vascular and renal remodeling, which could confound the interpretation of results.[18][19][20]
To isolate the effects, your study should include the following arms:
-
Vehicle Control: To establish a normal physiological baseline.
-
Fostamatinib Only: To characterize the combined therapeutic and hypertensive effects.
-
Fostamatinib + Antihypertensive Agent: To evaluate the therapeutic effect in the absence of confounding hypertension. The antihypertensive agent should be one you have validated to normalize blood pressure in your model.
-
Antihypertensive Agent Only: To control for any independent effects of the antihypertensive medication on your experimental endpoints.
By comparing the outcomes of Arm 2 and Arm 3, you can effectively parse the specific contributions of fostamatinib's primary mechanism versus the secondary effects of elevated blood pressure.
Section 3: Frequently Asked Questions (FAQs)
-
Is fostamatinib-induced hypertension reversible? Yes. Preclinical data shows that the blood pressure effect is directly related to the plasma concentration of the active metabolite. Withdrawing the drug leads to the normalization of blood pressure.[2]
-
Should we monitor any other safety parameters besides blood pressure? Yes. In clinical use, fostamatinib is associated with potential liver enzyme (ALT/AST) elevations.[17][21] It is prudent to monitor liver function tests monthly or at study endpoint in preclinical models.[17]
-
Are certain animal strains more susceptible to this effect? While specific comparative studies on fostamatinib are not widely published, it is well-established that different rodent strains have varying baseline blood pressure and sensitivity to hypertensive stimuli. For example, Spontaneously Hypertensive Rats (SHR) could be used to model the effect on a pre-existing hypertensive state.[22][23] It is crucial to use a consistent, well-characterized strain throughout your studies.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. Tavalisse (fostamatinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Mechanisms For Fostamatinib-Induced Blood Pressure Elevation - ACR Meeting Abstracts [acrabstracts.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 11. eshonline.org [eshonline.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Smooth Muscle Cell Signal Transduction: Implications of vascular biology for vascular surgeons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced hypertension: mechanism, causative durgs, prevention, and management [cadrj.com]
- 16. Research Portal [iro.uiowa.edu]
- 17. Mechanism of Action | TAVALISSE® (this compound hexahydrate) tablets [tavalissehcp.com]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of extracellular signal-regulated kinases ameliorates hypertension-induced renal vascular remodeling in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hypertension induces somatic cellular senescence in rats and humans by induction of cell cycle inhibitor p16INK4a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fostamatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models of Hypertension: A Scientific Statement From the American Heart Association [ouci.dntb.gov.ua]
Fostamatinib Technical Support Center: A Guide to Consistent and Reliable Experimental Outcomes
Welcome to the Fostamatinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Fostamatinib and its active metabolite, R406. Inconsistent experimental results can be a significant roadblock in research. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you achieve reliable and reproducible data. Our approach is grounded in the scientific principles of Fostamatinib's mechanism of action and extensive field-proven insights.
Understanding Fostamatinib: The Basics for Experimental Success
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the gut.[1] R406 is a potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical enzyme in the signaling pathways of various immune cells.[2] By competitively binding to the ATP-binding pocket of SYK, R406 blocks downstream signaling, thereby inhibiting processes like phagocytosis and cellular activation.[3] While its primary application is in the treatment of chronic immune thrombocytopenia (ITP)[4], its mechanism makes it a valuable tool for in vitro and in vivo research in immunology, oncology, and inflammation.
Understanding the conversion of the prodrug to its active form is crucial for experimental design. For most in vitro studies, it is recommended to use the active metabolite R406 directly to bypass the need for metabolic activation and ensure a defined concentration at the target.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Compound Handling and Preparation
Question 1: I'm seeing variable results in my cell-based assays. Could the way I'm preparing my Fostamatinib (or R406) be the issue?
Answer: Absolutely. The proper handling and preparation of Fostamatinib and R406 are critical for consistent results. Here are some key factors to consider:
-
Solubility: Fostamatinib (R788, the prodrug) and R406 have different solubility profiles. R406 has low aqueous solubility.[5] For in vitro experiments, a concentrated stock solution of R406 should be prepared in anhydrous DMSO.[6] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[6]
-
Stock Solution Preparation and Storage: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. It's important to mix the solution thoroughly but gently to avoid precipitation. The final concentration of DMSO in your culture should be kept low (ideally below 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Stability in Culture Media: While specific data on the long-term stability in various culture media is limited, it is a best practice to prepare fresh working solutions for each experiment. The components of cell culture media, particularly serum proteins, can potentially bind to the compound, reducing its effective concentration over time.
Protocol 1: Preparation of R406 Stock and Working Solutions for In Vitro Assays
-
Reagent Preparation:
-
R406 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
-
-
Procedure for Stock Solution (e.g., 10 mM):
-
Allow the R406 powder and anhydrous DMSO to come to room temperature.
-
In a sterile environment, weigh out the appropriate amount of R406 powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the R406 stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
Add the appropriate volume of the R406 stock solution to the medium to achieve your desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the working solution immediately.
-
Section 2: Inconsistent Results in Cellular Assays
Question 2: My cell viability/proliferation assay (e.g., MTT, WST-1) results are inconsistent when using Fostamatinib/R406. What could be the cause?
Answer: Inconsistent results in viability and proliferation assays are a common challenge. Here's a systematic approach to troubleshooting:
-
Cell Line Specificity: The effect of Fostamatinib/R406 can vary significantly between different cell lines. This can be due to differences in the expression levels of SYK, the presence of compensatory signaling pathways, or off-target effects on other kinases that are critical for the survival of a particular cell line. It's advisable to test a range of concentrations to determine the optimal dose for your specific cell line. For example, fostamatinib has been shown to inhibit cell proliferation in FLT3-ITD AML cells at nanomolar concentrations.[7]
-
Assay Duration and Compound Stability: As mentioned earlier, the stability of R406 in culture medium can be a factor. If your assay runs for an extended period (e.g., 48-72 hours), the effective concentration of the compound may decrease over time. Consider replenishing the medium with fresh compound at intermediate time points for longer experiments.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other serum components in your culture medium can impact the apparent activity of Fostamatinib/R406. Serum proteins can bind to small molecules, reducing their bioavailability.[8] If you are observing weaker than expected effects, consider reducing the serum concentration in your assay medium, if compatible with your cell line's health. Always maintain a consistent serum concentration across all experiments you intend to compare.
-
Off-Target Effects: R406 is not entirely specific for SYK and can inhibit other kinases at higher concentrations.[9] These off-target effects could lead to unexpected changes in cell viability. If you are using high concentrations of R406, consider whether inhibition of other kinases could be contributing to your results. Refer to the kinase profiling data in the "Data Presentation" section for more information.
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth (typically overnight).[10]
-
-
Treatment:
-
Prepare serial dilutions of your R406 working solution in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of R406 or vehicle control (DMSO).[10]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]
-
-
Solubilization and Measurement:
-
Add 100-150 µL of MTT solvent (e.g., acidified isopropanol or a commercial solubilization buffer) to each well.[12]
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[13]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Question 3: I'm trying to assess apoptosis using Annexin V staining after Fostamatinib/R406 treatment, but the results are not clear. What should I check?
Answer: Annexin V staining is a sensitive method for detecting early apoptosis, but it requires careful execution. Here are some troubleshooting tips:
-
Timing of Analysis: Apoptosis is a dynamic process. The optimal time to observe Annexin V positivity will depend on your cell line and the concentration of R406 used. It's recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of early apoptotic events.
-
Distinguishing Apoptosis from Necrosis: It is crucial to co-stain with a viability dye like Propidium Iodide (PI) or 7-AAD.[6] This allows you to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Cell Handling: Be gentle when harvesting your cells, especially adherent cells. Over-trypsinization can damage the cell membrane and lead to false-positive Annexin V staining.
-
Controls: Always include both untreated and vehicle-treated (DMSO) controls. A positive control (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) is also highly recommended to ensure the assay is working correctly.
Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment:
-
Treat your cells with the desired concentrations of R406 or vehicle control for the predetermined optimal time.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (which may contain detached apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution or a brief trypsinization. Combine the detached cells with the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[15]
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension.[15]
-
Add PI solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional 1X binding buffer to each sample.
-
Analyze the samples on a flow cytometer as soon as possible. Use appropriate compensation controls for multi-color analysis.
-
Section 3: Issues with Target Engagement and Downstream Signaling
Question 4: I'm not seeing a decrease in SYK phosphorylation (pSYK) on my Western blots after treating cells with Fostamatinib/R406. What's going wrong?
Answer: A lack of change in pSYK is a common and frustrating issue. Here's a checklist to troubleshoot this problem:
-
Stimulation of SYK Activity: In many cell types, SYK is not constitutively active and requires stimulation to become phosphorylated. You may need to treat your cells with an appropriate stimulus (e.g., anti-IgM for B-cells, immune complexes for macrophages) to induce SYK phosphorylation before you can observe the inhibitory effect of R406.
-
Lysis Buffer Composition: The lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of your proteins.[16] Protease inhibitors are also essential to prevent protein degradation.
-
Western Blotting Technique:
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, which is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) instead.[16]
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of SYK at the correct site (e.g., Tyr525/526).
-
Loading Controls: It is critical to probe for both phosphorylated SYK and total SYK on the same blot (after stripping) or on a parallel blot. This allows you to determine if the change is in phosphorylation status or in the total amount of SYK protein.
-
-
Compound Concentration and Incubation Time: You may need to optimize the concentration of R406 and the pre-incubation time before stimulating the cells. A dose-response and time-course experiment for pSYK inhibition is highly recommended.
Protocol 4: Western Blotting for Phosphorylated SYK (pSYK)
-
Cell Treatment and Lysis:
-
Pre-treat your cells with various concentrations of R406 or vehicle for an optimized duration.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce SYK phosphorylation.
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).
-
Normalize the protein concentrations and prepare your samples with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSYK (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe for total SYK and a loading control (e.g., GAPDH, β-actin).
-
Data Presentation
Table 1: Kinase Selectivity Profile of R406
The active metabolite of Fostamatinib, R406, exhibits activity against a range of kinases beyond SYK. This table presents the half-maximal inhibitory concentrations (IC50) for a selection of kinases, providing insight into potential off-target effects. This data is critical for interpreting unexpected cellular phenotypes.
| Kinase Target | IC50 (nM) |
| SYK | 41 |
| FLT3 | 200 |
| RET | 370 |
| KIT | 800 |
| KDR (VEGFR2) | 160 |
| LCK | 230 |
| SRC | 320 |
| JAK1 | 1800 |
| JAK3 | 360 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from publicly available sources.[3][9]
Visualization of Key Concepts
Diagram 1: Fostamatinib's Mechanism of Action
Caption: Fostamatinib is converted to R406, which inhibits SYK activation.
Diagram 2: Troubleshooting Workflow for Inconsistent Cellular Assay Results
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers utilizing Fostamatinib in in vivo studies. This guide is designed to provide you with the expertise and practical strategies to proactively monitor, troubleshoot, and manage potential elevations in liver enzymes, ensuring the integrity and success of your preclinical research.
Introduction to Fostamatinib and Hepatotoxicity
Fostamatinib is an orally administered prodrug of the active metabolite R406, a potent inhibitor of spleen tyrosine kinase (Syk).[1][2] By targeting Syk, Fostamatinib modulates signal transduction in a variety of immune cells, making it a valuable tool for investigating autoimmune and inflammatory conditions.[3][4]
While a promising therapeutic agent, a notable in vivo observation is the potential for elevated liver transaminases (ALT and AST).[4][5] In prelicensure clinical trials, serum aminotransferase elevations above three times the upper limit of normal (ULN) were observed in approximately 9% of subjects receiving Fostamatinib, with elevations above five times the ULN occurring in 5% of subjects.[4] These elevations are typically transient and often resolve, even without dose adjustment, but require careful monitoring.[4] This guide will provide a framework for understanding and managing this phenomenon in your research.
Part 1: Troubleshooting Guide - Managing Liver Enzyme Elevations In Vivo
This section provides a step-by-step approach to identifying and mitigating Fostamatinib-related liver enzyme elevations in your animal models.
Issue: Elevated ALT/AST Levels Detected During Routine Monitoring
You've collected blood samples from your Fostamatinib-treated cohort and the biochemistry results show a significant increase in Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) compared to your vehicle control group.
-
Confirm the Finding: Repeat the liver enzyme measurement on a fresh or stored (-80°C) plasma/serum sample to rule out sample handling errors or analytical artifacts.
-
Review Dosing Records: Double-check your dosing calculations, preparation logs, and administration records to ensure the correct dose of Fostamatinib was administered. Accidental overdose can lead to exaggerated toxicities.
-
Assess Animal Health: Perform a thorough clinical assessment of the animals. Look for signs of distress, changes in behavior, weight loss, or alterations in food and water intake. While many elevations are subclinical, it's crucial to correlate biochemical findings with the overall health of the animal.
Before attributing the enzyme elevation solely to Fostamatinib, a systematic investigation is necessary to exclude other potential causes.
Experimental Workflow for Causality Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 4. Fostamatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fostamatinib Resistance
<-3>
Introduction: Understanding Fostamatinib and its Target, SYK
Fostamatinib is an orally administered prodrug that is rapidly converted to its active metabolite, R406.[1] R406 functions as a potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical non-receptor tyrosine kinase.[2] SYK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, maturation, and survival of B-lymphocytes.[3][4] In many B-cell malignancies, cancer cells are dependent on chronic, tonic BCR signaling for survival, making SYK a rational therapeutic target.[5][6] Fostamatinib (as R406) acts as an ATP-competitive inhibitor, blocking the catalytic domain of SYK and thereby preventing downstream signaling cascades that promote cell proliferation and survival.[1][5] While initially developed for autoimmune diseases, its efficacy is being explored in various hematological malignancies and solid tumors.[3][7][8]
This guide provides researchers with a comprehensive framework for identifying, troubleshooting, and overcoming resistance to Fostamatinib in cancer cell lines.
Section 1: Troubleshooting Guide for Unexpected Experimental Outcomes
This section is designed to address common issues encountered during in vitro studies with Fostamatinib.
1.1 | Issue: No significant decrease in cell viability after Fostamatinib treatment in a supposedly sensitive cell line.
| Question | Potential Cause & Explanation | Recommended Action |
| Is my drug active? | Fostamatinib is a prodrug; its active metabolite is R406. Ensure you are using the correct compound for your in vitro experiments. Fostamatinib itself has minimal activity in cell culture. Improper storage or handling can also lead to degradation. | - Confirm you are using R406 for all in vitro assays. - Aliquot the drug upon receipt and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. - Test the drug on a well-characterized, highly sensitive control cell line (e.g., specific DLBCL lines) to confirm its potency.[5] |
| Is the SYK pathway active in my cell line? | Fostamatinib's efficacy is dependent on the cell's reliance on the SYK signaling pathway.[5] If the cell line utilizes alternative survival pathways, SYK inhibition may have a limited effect. | - Baseline Western Blot: Before treatment, assess the basal phosphorylation level of SYK (p-SYK) and downstream effectors like BLNK and PLCγ2.[5][9] Detectable p-SYK suggests the pathway is active. - Literature Review: Check publications to confirm that your specific cell line model is known to be dependent on BCR/SYK signaling. |
| Is my cell viability assay sensitive enough? | Different viability assays (e.g., MTT, CellTiter-Glo) have varying sensitivities and mechanisms. An assay measuring metabolic activity might not capture cytostatic effects (cell cycle arrest) versus cytotoxic effects (apoptosis). | - Use a multi-modal approach. Complement a metabolic assay like MTT with a direct measure of cell death, such as Annexin-V/PI staining by flow cytometry.[10] - Perform a cell cycle analysis (e.g., Propidium Iodide staining) to see if Fostamatinib induces G1 arrest, which is a known effect of SYK inhibition.[9][10] |
| Have I used the correct drug concentration and duration? | The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines (e.g., 625nM to 2.5µM in some B-cell lines).[10] Treatment duration is also critical; effects may not be apparent at early time points. | - Perform a dose-response curve ranging from low nM to high µM concentrations.[11] - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line.[12] |
1.2 | Issue: Western blot shows no decrease in p-SYK after Fostamatinib treatment.
| Question | Potential Cause & Explanation | Recommended Action |
| Was the protein sample handled correctly? | Phosphorylation is a highly labile post-translational modification. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein, masking the effect of the inhibitor. | - ALWAYS use phosphatase and protease inhibitors in your lysis buffer. Prepare cocktails fresh.[13] - Keep samples on ice at all times and use pre-chilled buffers and equipment. |
| Is my antibody specific and sensitive? | The quality of phospho-specific antibodies can vary. The antibody may not be specific enough, or the phosphorylation event may be at a low level, requiring a more sensitive detection method. | - Use a well-validated phospho-specific antibody. Always run a parallel blot for total SYK protein to ensure equal loading and to normalize the phospho-signal.[13][14] - If the signal is weak, consider enriching for your target protein via immunoprecipitation (IP) with a total SYK antibody, followed by blotting with the phospho-SYK antibody. |
| Are my Western blot conditions optimal for phospho-proteins? | Certain reagents commonly used in Western blotting can interfere with the detection of phosphorylated proteins. | - Avoid milk as a blocking agent. Casein in milk is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[15] - Avoid Phosphate-Buffered Saline (PBS). Phosphate ions can compete with the antibody for binding to the phospho-epitope. Use TBS-based buffers for all washing and antibody dilution steps.[14][15] |
Section 2: Investigating and Overcoming Acquired Resistance
Acquired resistance occurs when cancer cells that were initially sensitive to Fostamatinib develop mechanisms to survive and proliferate despite its presence.
Diagram: Canonical SYK Signaling Pathway
This diagram illustrates the central role of SYK in B-cell receptor (BCR) signaling, the primary target of Fostamatinib.
Caption: Canonical BCR-SYK signaling pathway inhibited by Fostamatinib.
FAQ: Mechanisms of Fostamatinib Resistance
Q1: What are the most likely mechanisms for acquired resistance to Fostamatinib?
A1: While Fostamatinib-specific resistance is an emerging area of study, mechanisms can be extrapolated from resistance to other kinase inhibitors.[16][17] Key potential mechanisms include:
-
Activation of Bypass Pathways: Cancer cells can activate parallel signaling pathways to circumvent the blocked SYK pathway. For example, upregulation of other kinases like those in the PI3K/AKT/mTOR pathway can provide alternative survival signals.[17] Recent studies suggest Fostamatinib may also inhibit FLT3 and TAM family kinases (AXL, MERTK), and resistance could involve pathways that compensate for the loss of these targets as well.[7][18]
-
Secondary Mutations in SYK: A mutation in the SYK kinase domain, particularly in the ATP-binding pocket, could prevent R406 from binding effectively while still allowing ATP to bind, thus restoring kinase activity.[17][19]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump R406 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q2: How can I experimentally determine the resistance mechanism in my cell line?
A2: A multi-pronged approach is necessary:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to get a broad overview of signaling changes. Compare the phospho-proteome of your resistant line versus the parental line (with and without Fostamatinib treatment). Look for hyper-activated kinases in the resistant line that could represent bypass pathways.
-
Sanger/Next-Generation Sequencing: Sequence the SYK gene in your resistant cell line to identify potential secondary mutations in the kinase domain. Compare this sequence to the parental cell line.
-
Combination Therapy Screening: Use a panel of inhibitors targeting common bypass pathways (e.g., PI3K inhibitors, AKT inhibitors, MEK inhibitors) in combination with Fostamatinib. A synergistic effect, where the combination is more effective than either drug alone, strongly suggests the targeted pathway is involved in resistance.
-
Drug Efflux Assays: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure efflux activity. Compare activity between parental and resistant lines. Confirm the involvement of specific pumps using known inhibitors like Verapamil.
Diagram: Investigating Resistance Mechanisms
This workflow outlines a logical progression for identifying the mechanism of acquired resistance.
Caption: Experimental workflow for characterizing Fostamatinib resistance.
Section 3: Experimental Protocols
3.1 | Protocol: Generation of a Fostamatinib-Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cell line in vitro using intermittent, escalating doses.[20][21][22][23]
-
Determine Initial IC50: First, accurately determine the IC50 of R406 for your parental cancer cell line using a 48- or 72-hour cell viability assay (e.g., MTT or CCK-8).[21]
-
Initial Treatment: Culture the parental cells in media containing R406 at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Pulsed Exposure: Maintain the culture until the cell confluence reaches ~70-80%. This may take longer than untreated cells. This is one "cycle".[21]
-
Recovery: Passage the surviving cells into a new flask with drug-free medium and allow them to recover to ~70-80% confluence.
-
Dose Escalation: After recovery, re-seed the cells and increase the R406 concentration by 1.5 to 2-fold.[23]
-
Repeat Cycles: Repeat steps 3-5 for several months. The cells will gradually tolerate higher concentrations of the drug.
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50. A stable, significant increase in IC50 (e.g., >5-10 fold) indicates the establishment of a resistant line.[23]
-
Stabilization: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a continuous low dose of R406 (e.g., the last successfully tolerated concentration) to maintain selective pressure.
3.2 | Protocol: Western Blot for p-SYK and Total SYK
This protocol is optimized for the detection of phosphorylated proteins.[13][14]
-
Cell Treatment & Lysis:
-
Plate cells and allow them to adhere/stabilize. Treat with vehicle (e.g., DMSO) or R406 for the desired time.
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-SYK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Stripping and Re-probing (for Total SYK):
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Repeat steps 5 and 6 using a primary antibody for total SYK. This serves as a loading control.[14]
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multi-histology trial of fostamatinib in patients with advanced colorectal, non-small cell lung, head and neck, thyroid, and renal cell carcinomas, and pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYK inhibition and response prediction in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 17. annexpublishers.com [annexpublishers.com]
- 18. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
- 19. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
The impact of serum protein binding on Fostamatinib's in vitro efficacy
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for investigating the in vitro efficacy of Fostamatinib, with a specific focus on the critical impact of serum protein binding. We will delve into the mechanistic underpinnings of Fostamatinib, its active metabolite R406, and provide practical troubleshooting advice to ensure the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding Fostamatinib and the key experimental variable of serum protein binding.
Q1: What is Fostamatinib and its active metabolite, R406?
Fostamatinib is an orally administered prodrug, meaning it is converted into its active form within the body.[1][2] In the gastrointestinal tract, alkaline phosphatases metabolize Fostamatinib into R406, its pharmacologically active metabolite.[1][2][3] R406 is a potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical enzyme in the signaling pathways of various immune cells.[1][4][5]
Q2: What is the mechanism of action of R406?
R406 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the SYK enzyme and blocking its kinase activity.[4][6] This inhibition disrupts downstream signaling cascades that are crucial for immune cell functions such as phagocytosis, cytokine production, and B-cell receptor signaling.[1][6] In the context of immune thrombocytopenia (ITP), R406's inhibition of SYK in macrophages prevents the destruction of antibody-coated platelets.[[“]][8][9]
Q3: Why is serum protein binding a critical factor in in vitro studies of Fostamatinib/R406?
It is a well-established principle that only the unbound, or "free," fraction of a drug is pharmacologically active.[10][11] The active metabolite, R406, is highly bound to plasma proteins, with reports indicating a binding percentage of 98.3%.[3][12] This means that in the presence of serum proteins in your in vitro culture medium, a significant portion of the R406 you add will be sequestered and unavailable to interact with its target, SYK. This can lead to a dramatic underestimation of the compound's true potency if not properly accounted for.[13][14]
Q4: How does the presence of serum in my cell culture medium affect the observed IC50 value of R406?
The presence of serum will almost certainly increase the apparent IC50 value of R406. The IC50 is the concentration of an inhibitor required to reduce a biological activity by 50%. Since serum proteins bind to R406, a higher total concentration of the drug will be needed to achieve the same free concentration required to inhibit SYK.[13] Studies have shown a significant shift in the EC50 (a measure of potency in a cellular assay) of R406 when human serum is added to an in vitro assay system.[15]
Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your in vitro experiments with Fostamatinib/R406.
My in vitro kinase assay shows weak or no inhibition by R406, but it's effective in vivo. What could be wrong?
This is a common and critical issue. The discrepancy often lies in the experimental conditions of your in vitro assay.
-
High ATP Concentration: R406 is an ATP-competitive inhibitor.[4][6] If the ATP concentration in your kinase assay is too high, it will outcompete R406 for binding to the SYK enzyme, leading to an artificially high IC50 value. It is recommended to use an ATP concentration that is close to the Km value for the specific kinase being tested.[16]
-
Presence of Serum: As discussed, if your cell-based assay or even a biochemical assay contains serum or albumin, a large fraction of R406 will be bound and inactive.[17] This can make the inhibitor appear much less potent than it actually is.
-
Incorrect Active Metabolite: Ensure you are using R406, the active metabolite, for your in vitro experiments. Fostamatinib itself is a prodrug and will not be effectively converted to R406 in most standard in vitro setups.[18]
How can I accurately determine the potency of R406 in my cell-based assay that requires serum?
While challenging, it is possible to obtain more physiologically relevant data in the presence of serum.
-
Measure the Free Concentration: The most accurate approach is to experimentally determine the free concentration of R406 in your specific cell culture medium containing serum.[10] Techniques like equilibrium dialysis or ultrafiltration can be used for this purpose.[19]
-
Serum Titration: Perform your assay with a range of serum concentrations (e.g., 2%, 5%, 10%). This will allow you to observe the effect of increasing protein concentration on the IC50 value and extrapolate to a serum-free condition if necessary.[13]
-
Calculate the Unbound Fraction: If direct measurement is not feasible, you can use the reported plasma protein binding value of 98.3% to estimate the free fraction.[3] However, be aware that the protein composition of your in vitro serum supplement (e.g., fetal bovine serum) may differ from human plasma, affecting the actual binding percentage.[10]
I'm observing solubility issues with R406 in my assay buffer. What can I do?
R406 has low solubility in aqueous solutions at physiological pH.[18]
-
Use of a Solubilizing Agent: The presence of bovine serum albumin (BSA) or surfactants like Tween-20 can significantly increase the solubility of R406.[18]
-
DMSO Stock Concentration: Prepare a high-concentration stock solution of R406 in DMSO.[4] When diluting into your final assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Section 3: Experimental Protocols and Data Presentation
To aid in your experimental design, we provide a generalized protocol for a cell-based SYK inhibition assay and a table summarizing key quantitative data for R406.
Protocol: In Vitro Cell-Based SYK Phosphorylation Assay
This protocol provides a framework for assessing R406-mediated inhibition of SYK phosphorylation in a relevant cell line (e.g., macrophages, B-cells).
-
Cell Culture: Culture your chosen cell line in the appropriate medium. For experiments investigating serum protein binding, prepare media with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS).
-
Cell Plating: Seed cells in a multi-well plate at a density that allows for optimal growth and response.
-
Compound Treatment: Prepare serial dilutions of R406 from a DMSO stock. Pre-incubate the cells with R406 or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
SYK Activation: Stimulate the cells with an appropriate agonist to induce SYK phosphorylation (e.g., anti-IgG for FcγR cross-linking).
-
Cell Lysis: After a short incubation with the agonist, lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Quantification of Phospho-SYK: Determine the levels of phosphorylated SYK (pSYK) and total SYK using a suitable method such as Western blotting or a sandwich ELISA.
-
Data Analysis: Normalize the pSYK signal to the total SYK signal. Plot the percentage of inhibition against the R406 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary for R406
| Parameter | Value | Source |
| Plasma Protein Binding | 98.3% | [3][12] |
| In Vitro SYK IC50 (Cell-Free) | 41 nM | [20] |
| In Vivo EC50 (Basophil Activation) | 1.06 µM | [15] |
| Terminal Half-Life | ~15 hours | [2][3] |
Section 4: Visualizing Key Concepts
The following diagrams illustrate the mechanism of action of Fostamatinib and a workflow for assessing the impact of serum protein binding.
Caption: Mechanism of Fostamatinib Action.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. consensus.app [consensus.app]
- 8. Tavalisse (this compound Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]
- 9. Fostamatinib: A Review in Chronic Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijirmps.org [ijirmps.org]
- 12. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. selleckchem.com [selleckchem.com]
Technical Support Center: Fostamatinib Disodium Solution Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for Fostamatinib Disodium. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling, preparation, and long-term stability of this compound in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its behavior, empowering you to design robust experiments and troubleshoot challenges effectively.
This compound (also known as R788) is an oral prodrug of the active spleen tyrosine kinase (Syk) inhibitor, R406.[1][2] The molecule was specifically engineered as a methylene-phosphate prodrug to enhance aqueous solubility and improve absorption, as the active metabolite R406 has low aqueous solubility.[2][3] This prodrug design is central to its behavior in solution; Fostamatinib is rapidly and completely converted to the active R406 in the intestine by alkaline phosphatases.[2][4][5] Understanding this conversion is critical for ensuring the integrity of your in vitro and in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in a laboratory setting.
Q1: What are the different forms of Fostamatinib (Disodium, Disodium Hexahydrate) and does it matter which one I use?
A: You will encounter Fostamatinib, this compound, and this compound Hexahydrate.[2] These are all related to the same parent molecule but differ in their salt and hydration state.
-
Fostamatinib: The base prodrug molecule.[2]
-
This compound: A salt form developed to improve the compound's handling and solubility properties.[2]
-
This compound Hexahydrate: This is the hydrated salt form used in the FDA-approved formulation, TAVALISSE®.[2][6][7]
For research purposes, the specific form you use is important for calculating molar concentrations due to differences in molecular weight. Always refer to the certificate of analysis provided by your supplier for the exact molecular weight. Functionally, all forms are designed to deliver the same active metabolite, R406.
Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?
A: Dimethyl Sulfoxide (DMSO) is the most effective and recommended solvent for preparing primary stock solutions for research applications.[2][8][9] While solubility in methanol is reported (approx. 3 mg/mL), DMSO allows for significantly higher concentrations (e.g., >20 mg/mL), providing greater flexibility for serial dilutions into aqueous media.[9][10]
Q3: How should I store my DMSO stock solution to ensure long-term stability?
A: For optimal long-term stability, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored under the following conditions:
Always store containers tightly sealed and protected from moisture.[11]
Q4: Can I prepare and store this compound in aqueous buffers like PBS or cell culture media?
A: No, this is strongly discouraged. Aqueous solutions of Fostamatinib are not stable and should not be stored for more than one day.[10] The molecule's phosphate group is susceptible to hydrolysis, especially in the presence of phosphatases that may be present in serum-containing media. For experimental consistency, always prepare fresh dilutions from your frozen DMSO stock immediately before use.
Q5: I diluted my DMSO stock into my aqueous buffer and it immediately precipitated. What happened?
A: This is a common issue and is almost always related to the pH of your aqueous buffer. This compound's solubility is highly pH-dependent.[2] It is practically insoluble in acidic aqueous buffers (e.g., pH 1.2) and its solubility increases significantly in media with a pH above 4.5, where it exists in an anionic form.[2][7][12] Ensure your final buffer or media pH is in the neutral to slightly alkaline range to maintain solubility.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, protocol-driven solutions to common experimental challenges.
Guide 1: Overcoming Solubility Challenges in Aqueous Media
Issue: You are observing poor solubility, cloudiness, or precipitation when preparing working solutions of this compound in your experimental buffer or cell culture medium.
Causality Analysis: The root cause is the compound's physicochemical properties. This compound has three pKa values: 1.7, 4.2, and 6.5.[12] This means its charge state, and therefore its solubility, changes dramatically with pH. In solutions with a pH below 4.5, the compound is less ionized and significantly less soluble in water.[2][12] Exceeding the solubility limit at a given pH will cause precipitation.
Data Summary: this compound Solubility & Recommended Solvents
| Solvent/Solution | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 20.83 mg/mL | Recommended for primary stock solutions. Warming may be required.[9] |
| Water | Slightly Soluble | ≥ 1 mg/mL | Highly pH-dependent.[7][9] |
| Methanol | Soluble | ~3 mg/mL | [10] |
| Aqueous Buffer (pH < 4.5) | Practically Insoluble | - | Not recommended.[2][7] |
| Aqueous Buffer (pH > 4.5) | Increased Solubility | - | Recommended for working solutions.[12] |
| In Vivo Vehicle 1 | ≥ 2.5 mg/mL | 4.00 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[9] |
| In Vivo Vehicle 2 | ≥ 2.5 mg/mL | 4.00 mM | 10% DMSO, 90% corn oil.[9] |
Protocol: Preparation of a 10 µM Working Solution for In Vitro Assays
This protocol is designed to minimize precipitation and ensure compound integrity.
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure the powder is fully dissolved; gentle warming or sonication can be used if necessary.[9]
-
Aliquot and Store: Aliquot the 10 mM stock into single-use volumes and store at -80°C.
-
Verify Buffer pH: Before preparing your working solution, confirm that the pH of your final cell culture medium or aqueous buffer is above 4.5 (typically, most cell culture media are between pH 7.2-7.4).
-
Perform Serial Dilution: On the day of the experiment, thaw a stock aliquot. Perform a serial dilution to create your final working solution. Crucially, add the Fostamatinib stock to the aqueous buffer, not the other way around, while vortexing or mixing gently. This prevents localized high concentrations that can lead to precipitation.
-
Example: To make a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of your final buffer/medium.
-
-
Maintain Low Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiment.
-
Use Immediately: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[10]
Guide 2: Ensuring Stability and Consistency in In Vitro Assays
Issue: You observe high variability or a loss of compound activity over the course of a multi-day cell culture experiment.
Causality Analysis: The instability of Fostamatinib in aqueous media is the primary cause. The prodrug can be prematurely hydrolyzed to its active form, R406, by enzymes present in the culture medium, particularly if you are using fetal bovine serum (FBS), which contains alkaline phosphatases.[4][5] This uncontrolled conversion can lead to inconsistent concentrations of the intended compound (Fostamatinib) and its active metabolite (R406) over time, compromising the validity of your results.
Diagram: Recommended Workflow for In Vitro Experiments
Caption: Workflow for preparing and using this compound in cell-based assays.
Best Practice Protocol: Multi-Day Cellular Assays
-
Follow the protocol in Guide 1 to prepare your initial working solution.
-
For experiments lasting longer than 24 hours, it is critical to account for compound degradation.
-
The most rigorous approach is to perform a full medium change each day, replacing the old medium with freshly prepared medium containing the correct concentration of this compound.
-
This ensures that your cells are consistently exposed to a known concentration of the prodrug throughout the experiment, minimizing variability caused by chemical and enzymatic degradation.
Section 3: Physicochemical Properties & Degradation Profile
A fundamental understanding of the molecule's properties is key to its successful application.
Diagram: Primary Conversion Pathway of Fostamatinib
Caption: this compound is a prodrug that converts to the active metabolite R406.
Incompatibilities & Degradation Factors
-
Chemical Incompatibility: Avoid strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents, as these can cause chemical degradation.[11]
-
pH: As detailed extensively, solutions with a pH below 4.5 will cause precipitation and limit bioavailability.[2][12]
-
Enzymatic Degradation: The primary degradation pathway in biological systems is the enzymatic hydrolysis of the phosphate group to yield R406.[4][5] This is the intended bioactivation in vivo but must be controlled for in vitro.
-
Photostability: While specific data is limited in the provided search results, it is general good practice to protect solutions from direct, prolonged exposure to light.
-
Thermal Decomposition: Under fire conditions, the compound may decompose and emit toxic fumes.[11] Standard laboratory storage conditions do not pose a risk for thermal decomposition.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fostamatinib - Wikipedia [en.wikipedia.org]
- 7. tavalisse.com [tavalisse.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of SYK Inhibitors: Fostamatinib Disodium vs. PRT062607
This guide provides an in-depth, objective comparison of the in vitro efficacy of two prominent Spleen Tyrosine Kinase (SYK) inhibitors: Fostamatinib Disodium (the prodrug of R406) and PRT062607 (also known as P505-15). Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical and cell-based data to illuminate the distinct performance characteristics of each compound, supported by detailed experimental protocols and pathway visualizations.
Introduction to SYK and its Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] Upon receptor engagement, SYK is activated and initiates a signaling cascade that governs essential immune cell functions such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[3][4][5] Its central role in both adaptive and innate immunity has made it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and B-cell malignancies.[1][6]
This compound is an orally available prodrug that is rapidly converted in vivo to its active metabolite, R406.[4][7] R406 acts as an ATP-competitive inhibitor of the SYK catalytic domain.[7][8] PRT062607 is a potent and highly selective, orally bioavailable small molecule inhibitor of SYK.[3][6] This guide will dissect and compare the in vitro performance of these two inhibitors to provide a clear, data-driven perspective for experimental design and compound selection.
The SYK Signaling Cascade
The activation of SYK is a pivotal event in immunoreceptor signaling. For instance, in B-cells, antigen binding to the BCR leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases. SYK is then recruited to these phosphorylated ITAMs, becomes activated, and subsequently phosphorylates downstream substrates, propagating the signal.[3][6]
Caption: Simplified SYK signaling pathway and points of inhibition.
Comparative Analysis of In Vitro Efficacy
The efficacy of a kinase inhibitor can be assessed at multiple levels: its direct biochemical potency against the purified enzyme and its functional impact in a cellular context.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC₅₀) in a cell-free enzymatic assay provides the most direct measure of a compound's potency against its target kinase. Data from multiple studies consistently demonstrate that PRT062607 has significantly higher biochemical potency than R406.
| Compound | Target | IC₅₀ (Cell-Free Assay) | Key References |
| PRT062607 (P505-15) | SYK | ~1-2 nM | [6][9][10][11][12] |
| R406 (active metabolite of Fostamatinib) | SYK | 41 nM | [13][14][15][16] |
This approximately 20- to 40-fold difference in biochemical potency indicates that PRT062607 binds to and inhibits the purified SYK enzyme with much greater affinity than R406.
Cellular Efficacy: Functional Inhibition in Relevant Assays
While biochemical potency is a critical parameter, cellular efficacy provides a more physiologically relevant measure of a compound's ability to engage its target within a complex biological system. Both inhibitors demonstrate potent activity across various SYK-dependent cellular assays, with IC₅₀ values in the nanomolar range.
| Assay Type | Cell Type | Compound | IC₅₀ / EC₅₀ (Cell-Based Assay) | Key References |
| BCR-Mediated B-Cell Activation | Human Whole Blood | PRT062607 | 280 - 324 nM | [3][9][11] |
| Human Ramos B-Cells (BLNK Phos.) | PRT062607 | 178 nM | [10] | |
| Human Ramos B-Cells | R406 | 267 nM | [14] | |
| FcεR-Mediated Degranulation | Human Basophils | PRT062607 | 150 - 205 nM | [3][9][11] |
| Human Mast Cells | R406 | 56 nM | [13][15][17] | |
| FcγR-Mediated Adhesion | Waldenström's Macroglobulinemia Cells | R406 | 320 nM | [18] |
| General SYK-Dependent Signaling | Various Cell Lines | R406 | 33 - 171 nM | [14] |
In cellular assays, the potency gap between the two inhibitors narrows considerably. While PRT062607 is biochemically more potent, their functional inhibitory concentrations in cell-based models are often comparable, falling within a similar nanomolar range. This highlights the importance of factors like cell permeability and off-target effects in determining overall cellular activity.
Kinase Selectivity
An inhibitor's selectivity profile is crucial for minimizing off-target effects. PRT062607 is reported to be a highly selective SYK inhibitor, with over 80-fold greater activity against SYK than other kinases tested.[6][9] In contrast, R406 is considered "relatively selective."[1][8] Early studies noted that R406 also inhibits other kinases such as Flt3, Jak, and Lck, which may contribute to a broader biological effect.[7]
Effects on Downstream Signaling
A key validation of on-target activity is the inhibition of downstream signaling events. Studies have shown that both PRT062607 and R406 effectively reduce the phosphorylation of downstream signaling molecules. For example, treatment with PRT062607 leads to a significant reduction in the phosphorylation of ERK1/2 and Akt in neuroblastoma cells.[19] Similarly, inhibition of SYK by R406 results in the inhibition of phosphorylation events downstream of the BCR and FcR signaling pathways.[15][17]
Experimental Design and Protocols
Reproducible and robust data are the bedrock of scientific comparison. The following section details a generalized workflow for evaluating SYK inhibitors and provides example protocols for key in vitro assays.
Comparative Experimental Workflow
Caption: A logical workflow for the in vitro comparison of SYK inhibitors.
Protocol 1: SYK Biochemical Potency Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the IC₅₀ of an inhibitor against purified SYK enzyme by measuring ATP consumption.
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.
Materials:
-
Recombinant human SYK enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
ATP solution
-
Test compounds (Fostamatinib/R406, PRT062607) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In the kinase buffer, prepare a solution containing the SYK enzyme and the Poly-Glu,Tyr substrate.
-
Compound Addition: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate Kinase Reaction: Add 20 µL of the Kinase Reaction Mix to each well. Then, add 20 µL of ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ADP: Add 40 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ADP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 80 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the remaining ATP into a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based FcεRI-Mediated Degranulation Assay
This protocol measures the ability of an inhibitor to block antigen-induced degranulation in mast cells.
Principle: Mast cell degranulation releases enzymes like β-hexosaminidase. The activity of this released enzyme can be quantified using a colorimetric substrate.[20]
Materials:
-
RBL-2H3 rat basophilic leukemia cells
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
Test compounds (Fostamatinib/R406, PRT062607)
-
Tyrode’s buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)
-
Triton X-100 for cell lysis (positive control)
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate. Add anti-DNP IgE to the culture medium and incubate overnight to sensitize the cells.
-
Pre-treatment with Inhibitors: Wash the cells with Tyrode’s buffer. Add buffer containing serially diluted test compounds or DMSO (vehicle control) to the wells. Incubate for 1-2 hours at 37°C.
-
Antigen Stimulation: To induce degranulation, add DNP-HSA antigen to the wells (except for the non-stimulated control wells). For a total release control, add Triton X-100 to a set of wells. Incubate for 1 hour at 37°C.
-
Collect Supernatant: Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Enzymatic Reaction: Add the PNAG substrate solution to each well of the new plate. Incubate for 1-2 hours at 37°C.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This comparative guide demonstrates that while both R406 (the active form of Fostamatinib) and PRT062607 are potent inhibitors of SYK, they exhibit distinct in vitro profiles.
-
PRT062607 is a significantly more potent inhibitor in biochemical, cell-free assays and is reported to be highly selective for SYK.
-
Fostamatinib (R406) , while less potent biochemically, demonstrates comparable functional efficacy in many cell-based assays. Its broader kinase inhibition profile may be a consideration for specific experimental contexts.
The choice between these two inhibitors should be guided by the specific research question. For studies requiring maximal potency and selectivity against the SYK enzyme itself, PRT062607 presents a clear advantage. For cellular or in vivo models where the broader biological context is important, the well-characterized profile of Fostamatinib/R406 provides a robust and clinically relevant tool. The experimental protocols provided herein offer a validated framework for researchers to perform their own head-to-head comparisons and confirm these findings within their unique systems.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PRT062607 hydrochloride | Syk | Src | MLK | TargetMol [targetmol.com]
- 12. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. ascopubs.org [ascopubs.org]
- 19. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Role of Spleen Tyrosine Kinase (Syk) in Immune Thrombocytopenia with Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Fostamatinib's performance against other treatments for Immune Thrombocytopenia (ITP). It includes supporting experimental data to validate the critical role of Spleen Tyrosine Kinase (Syk) in the pathophysiology of ITP.
Understanding ITP and the Rationale for Targeting Syk
Immune Thrombocytopenia (ITP) is an autoimmune disorder where the immune system mistakenly attacks and destroys platelets, leading to a low platelet count (thrombocytopenia).[1][2] This can result in an increased risk of bleeding. The pathogenesis of ITP involves both antibody-mediated and T-cell-mediated platelet destruction.[3]
A key player in this destructive process is Spleen Tyrosine Kinase (Syk), an enzyme crucial for signal transduction in various immune cells, including macrophages.[4] In ITP, autoantibodies coat platelets, which are then recognized by Fc receptors on macrophages. This interaction triggers a Syk-dependent signaling cascade, leading to phagocytosis and elimination of the platelets.[4][5] Therefore, inhibiting Syk presents a targeted therapeutic strategy to disrupt this primary mechanism of platelet destruction in ITP.[6]
Fostamatinib: A Targeted Approach to ITP
Fostamatinib is an oral small molecule inhibitor of Syk.[7] It is a prodrug that is converted in the body to its active metabolite, R406, which then blocks the activity of Syk.[4][6] By inhibiting Syk, Fostamatinib interferes with the Fc receptor-mediated phagocytosis of antibody-coated platelets by macrophages, thereby reducing platelet destruction and allowing platelet counts to rise.[4][8]
Clinical Validation of Fostamatinib in ITP
The efficacy and safety of Fostamatinib for the treatment of chronic ITP were established in two identical, double-blind, placebo-controlled phase 3 trials (FIT-1 and FIT-2) and an open-label extension study.[9][10][11] These studies enrolled patients with persistent or chronic ITP who had an insufficient response to previous treatments.[11]
Key Findings from the FIT Clinical Trial Program:
-
Stable Platelet Response: In the FIT-1 study, 18% of patients treated with Fostamatinib achieved a stable platelet response (platelet count of at least 50 x 10⁹/L on at least 4 of 6 visits between weeks 14 and 24) compared to 0% in the placebo group.[9][11] In FIT-2, 16% of the Fostamatinib group and 4% of the placebo group achieved a stable response.[11] A pooled analysis of both trials showed a stable response rate of 18% for Fostamatinib versus 2% for placebo.[12]
-
Overall Response: The overall response rate (at least one platelet count ≥50,000/µL within the first 12 weeks without rescue medication) was 43% for Fostamatinib compared to 14% for placebo in the randomized trials.[13] Across the two phase 3 trials and the open-label extension study, 44% of patients achieved an overall response.[12][13][14]
-
Durable Responses: Many patients who responded to Fostamatinib maintained their platelet counts for at least 12 months.[3] In the long-term extension study, 18% of patients achieved a stable response with a median duration of over 28 months.[14]
-
Reduced Bleeding and Rescue Medication: Patients treated with Fostamatinib experienced fewer severe bleeding events and required less rescue medication compared to the placebo group.[10]
These findings led to the FDA approval of Fostamatinib in April 2018 for the treatment of thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to a previous treatment.[9][10][11]
Comparative Analysis: Fostamatinib vs. Other ITP Therapies
The treatment landscape for ITP includes a variety of options with different mechanisms of action. Here, we compare Fostamatinib to other commonly used second-line therapies.
Fostamatinib vs. Thrombopoietin Receptor Agonists (TPO-RAs)
TPO-RAs, such as romiplostim and eltrombopag, work by stimulating the bone marrow to produce more platelets.[2][15][16][17][18][19] This is a fundamentally different approach from Fostamatinib, which focuses on reducing platelet destruction.[3][7]
| Feature | Fostamatinib (Syk Inhibitor) | Thrombopoietin Receptor Agonists (TPO-RAs) |
| Mechanism of Action | Inhibits Syk-mediated platelet destruction by macrophages.[4][8] | Stimulate platelet production by megakaryocytes in the bone marrow.[2][15][16][17][18][19] |
| Primary Effect | Reduces platelet clearance.[6] | Increases platelet production.[15][19] |
| Clinical Efficacy | Overall response rate of approximately 44%.[14] | Response rates can be up to 80%.[16] |
| Potential Advantages | Targets the underlying autoimmune destruction of platelets.[3] May be effective in patients who have failed TPO-RAs.[14] | Generally high response rates.[16] |
| Common Adverse Events | Diarrhea, hypertension, nausea, elevated liver enzymes.[3][6][8][20] | Headache, fatigue, potential for bone marrow fibrosis (rare).[16] |
Fostamatinib vs. Rituximab
Rituximab is a monoclonal antibody that targets and depletes B-cells, the immune cells responsible for producing autoantibodies.[21][22]
| Feature | Fostamatinib (Syk Inhibitor) | Rituximab (Anti-CD20 Monoclonal Antibody) |
| Mechanism of Action | Inhibits Syk-mediated platelet destruction by macrophages.[4][8] | Depletes B-cells, reducing the production of anti-platelet autoantibodies.[21][22] |
| Primary Effect | Reduces platelet clearance.[6] | Decreases autoantibody production.[23] |
| Clinical Efficacy | Overall response rate of approximately 44%.[14] | Overall response rate of about 60%, with a long-term response in about 25% of patients.[21] |
| Potential Advantages | Oral administration.[8] Continuous daily therapy. | Can induce long-term remission in some patients.[22] |
| Common Adverse Events | Diarrhea, hypertension, nausea.[6][8][20] | Infusion reactions, infections, potential for progressive multifocal leukoencephalopathy (PML) (rare).[24] |
Fostamatinib vs. Splenectomy
Splenectomy, the surgical removal of the spleen, has historically been a standard second-line treatment for ITP.[25] The spleen is a primary site of both platelet destruction and autoantibody production.[26][27]
| Feature | Fostamatinib (Syk Inhibitor) | Splenectomy |
| Mechanism of Action | Inhibits Syk-mediated platelet destruction.[4][8] | Removes the primary site of platelet destruction and a major site of autoantibody production.[26][27] |
| Primary Effect | Reduces platelet clearance.[6] | Reduces platelet clearance and autoantibody production.[26][27] |
| Clinical Efficacy | Overall response rate of approximately 44%.[14] | High rate of durable response (50-70%).[26] |
| Potential Advantages | Non-invasive, reversible oral therapy.[8] | Offers the highest chance of a long-term, treatment-free remission.[25] |
| Risks/Disadvantages | Ongoing medication required. Adverse events like diarrhea and hypertension.[6][8][20] | Surgical risks (mortality ~1%), long-term risk of infection and thrombosis.[26][28] |
Experimental Protocols for Validating Syk Inhibition
To experimentally validate the on-target effect of Fostamatinib, researchers can employ a variety of in vitro and in vivo assays.
Western Blotting for Syk Phosphorylation
Objective: To directly measure the inhibition of Syk activation in immune cells.
Principle: Activated Syk undergoes autophosphorylation. A western blot using an antibody specific for phosphorylated Syk (p-Syk) can quantify the level of Syk activation.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., macrophages, B-cells) or use primary cells isolated from patient samples.
-
Treatment: Treat the cells with varying concentrations of R406 (the active metabolite of Fostamatinib) for a specified time.
-
Stimulation: Stimulate the cells with an appropriate agonist to induce Syk activation (e.g., immune complexes for macrophages).
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against p-Syk.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Syk or a housekeeping protein like actin).
Flow Cytometry for Platelet Phagocytosis
Objective: To assess the functional consequence of Syk inhibition on macrophage-mediated platelet phagocytosis.
Protocol:
-
Platelet Labeling: Label human platelets with a fluorescent dye (e.g., CFSE).
-
Opsonization: Opsonize the labeled platelets with anti-platelet antibodies from ITP patient plasma.
-
Macrophage Culture: Culture macrophages (e.g., derived from monocytes).
-
Treatment: Treat the macrophages with R406.
-
Co-culture: Co-culture the treated macrophages with the opsonized, fluorescently labeled platelets.
-
Phagocytosis Assay: After an incubation period, quench the fluorescence of any non-ingested platelets.
-
Flow Cytometry: Analyze the macrophages by flow cytometry to quantify the percentage of fluorescently positive cells (i.e., macrophages that have phagocytosed platelets).
Visualizing the Syk Signaling Pathway and Experimental Workflow
Syk Signaling Pathway in ITP
Caption: Syk signaling pathway in macrophage-mediated platelet destruction in ITP and the inhibitory action of Fostamatinib.
Experimental Workflow for Validating Fostamatinib's Effect
References
- 1. 5 New Treatments for Chronic ITP | myITPcenter [itp.myhealthteam.com]
- 2. Recent advances in treatments of adult immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fostamatinib - Wikipedia [en.wikipedia.org]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. fda.gov [fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. onclive.com [onclive.com]
- 14. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. mdpi.com [mdpi.com]
- 17. longdom.org [longdom.org]
- 18. Thrombopoietin Receptor Agonists in Primary ITP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. drugs.com [drugs.com]
- 21. B-Cell Lymphocyte Depletion Therapy [pdsa.org]
- 22. Rituximab (Rituxan) ITP thrombocytopenia | ChemoExperts [chemoexperts.com]
- 23. droracle.ai [droracle.ai]
- 24. ashpublications.org [ashpublications.org]
- 25. ashpublications.org [ashpublications.org]
- 26. Splenectomy for immune thrombocytopenia: down but not out - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Splenectomy [pdsa.org]
- 28. youtube.com [youtube.com]
Fostamatinib versus other Syk inhibitors in preclinical models
An In-Depth Guide to Spleen Tyrosine Kinase (Syk) Inhibition: A Preclinical Comparison of Fostamatinib and Other Key Inhibitors
Introduction: Syk as a Pivotal Target in Immunity and Disease
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that serves as a critical regulator of signal transduction in a multitude of immune cells, including B cells, macrophages, mast cells, and neutrophils.[1][2] Its central role is in relaying signals from immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs), which contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[3][4] Upon receptor engagement, Syk is recruited to phosphorylated ITAMs, leading to its activation and the initiation of downstream cascades that control cellular processes like proliferation, differentiation, phagocytosis, and inflammatory mediator release.[2][5]
Given its essential function in mediating immune responses, Syk has emerged as a compelling therapeutic target for a wide range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[2][5] Inhibition of Syk offers a powerful mechanism to dampen the overactive immune responses that drive these pathologies. Fostamatinib, the first and only licensed Syk inhibitor to date, has validated this approach, particularly in chronic immune thrombocytopenia (ITP).[6][7]
This guide provides a detailed comparison of Fostamatinib with other notable Syk inhibitors that have been extensively characterized in preclinical models. We will dissect their mechanisms, compare their potency and selectivity, and evaluate their efficacy in various disease models, offering researchers and drug development professionals a comprehensive data-driven overview.
Mechanism of Action: The Core of Syk Inhibition
Fostamatinib is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1][8] R406 functions as an ATP-competitive inhibitor of the Syk catalytic domain, effectively blocking the phosphorylation of downstream substrates and halting the signaling cascade.[8] This mechanism is fundamental to all inhibitors discussed herein, though they differ significantly in their potency and selectivity.
The canonical Syk signaling pathway, which these inhibitors disrupt, is initiated by the engagement of cell surface receptors.
Caption: The Syk signaling pathway and point of inhibition.
Comparative Analysis of Syk Inhibitors
A crucial differentiator among kinase inhibitors is their potency against the intended target and their selectivity across the broader kinome. High potency is desirable for efficacy, while high selectivity can minimize off-target effects and associated toxicities.
In Vitro Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in a biochemical assay. The following table summarizes the reported IC50 values for key Syk inhibitors and highlights their selectivity profiles.
| Inhibitor | Active Form | Syk IC50 | Selectivity Profile & Key Notes | Reference(s) |
| Fostamatinib | R406 | 41 nM | Less selective; inhibits other kinases like FLT3, JAK, and KDR at therapeutically relevant concentrations. Off-target inhibition of KDR (VEGFR2) is linked to hypertension. | [8][9][10][11] |
| Entospletinib | GS-9973 | 7.7 nM | Designed for increased selectivity compared to Fostamatinib, with less activity against JAK family kinases. | [9][12] |
| PRT062607 | P505-15 | 1 nM | Described as a highly selective Syk inhibitor, with at least 80-fold greater affinity for Syk over other tested kinases. | [9][13] |
| Cerdulatinib | PRT062070 | ~12 nM (Syk) | Dual inhibitor, intentionally designed to target both Syk and JAK family members (JAK1, JAK3, TYK2). | [9][14][15] |
| BAY 61-3606 | N/A | 7.5 nM (Ki) | Highly selective for Syk over other tyrosine kinases such as Lyn, Fyn, and Src. | [16][17] |
This data reveals a spectrum of activity. While PRT062607 and BAY 61-3606 are engineered for high specificity, Cerdulatinib employs a multi-targeted approach. Fostamatinib's active metabolite, R406, is potent against Syk but its broader kinase activity may contribute to both its therapeutic effects and its side-effect profile.[9][11] For instance, a machine learning study suggested that Fostamatinib, unlike other Syk inhibitors, could also inhibit the TAM (Tyro3, Axl, Mer) family of receptor kinases, potentially contributing to anticancer activity.[18]
Experimental Protocols: Assessing Inhibitor Potency
The determination of IC50 values and selectivity is foundational to preclinical drug development. Below are representative protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Syk. The amount of ATP consumed during the phosphorylation reaction is measured.
Causality: This assay directly measures the interaction between the inhibitor and the kinase enzyme, independent of cellular complexity. It is the gold standard for determining intrinsic potency (IC50). The use of a luminescent readout (e.g., ADP-Glo™) provides high sensitivity and a wide dynamic range.[19][20]
Caption: Workflow for an in vitro luminescent kinase assay.
Methodology:
-
Preparation: A purified recombinant Syk enzyme is prepared. The test inhibitor is serially diluted across a range of concentrations. A specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP are prepared in a kinase reaction buffer.[9][20]
-
Reaction Incubation: The Syk enzyme, inhibitor, substrate, and ATP are combined in the wells of a 96-well plate and incubated to allow the phosphorylation reaction to proceed.
-
ATP Depletion: An ADP-Glo™ reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
Signal Generation: A kinase detection reagent is added, which contains enzymes that convert the ADP generated by the Syk reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal.
-
Data Analysis: The luminescence is read on a microplate reader. The signal is proportional to the amount of ADP produced and thus to Syk activity. IC50 curves are generated by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cellular B-Cell Receptor (BCR) Activation Assay
This assay measures an inhibitor's ability to block Syk-dependent signaling in a relevant cellular context.
Causality: Moving from a purified enzyme to a whole-cell system accounts for factors like cell permeability and engagement of the target in its natural signaling complex. Measuring the inhibition of B-cell activation via BCR stimulation is a direct functional readout of Syk activity in a key immune cell type.[21][22]
Methodology:
-
Cell Treatment: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of the Syk inhibitor.[21]
-
Stimulation: The cells are then stimulated with an anti-IgM antibody to cross-link B-cell receptors and activate the Syk signaling pathway.
-
Staining: Following stimulation, cells are stained with fluorescently-labeled antibodies against cell surface markers of activation, such as CD80 or CD86, and a B-cell marker like CD19.
-
Flow Cytometry: The samples are analyzed by flow cytometry. The expression level of activation markers on the B-cell population (CD19-positive cells) is quantified.
-
Data Analysis: The reduction in the expression of activation markers in the presence of the inhibitor is used to calculate cellular potency (IC50).
Performance in Preclinical In Vivo Models
The ultimate test of a drug candidate before human trials is its efficacy and safety in animal models that recapitulate aspects of human disease. Syk inhibitors have been tested across a range of models for autoimmune diseases and cancer.
Rheumatoid Arthritis (RA) Models
RA models are highly relevant for Syk inhibitors because the disease pathology is driven by immune complexes and Fc receptor signaling in inflammatory cells.[23][24]
| Inhibitor | Model | Key Findings | Reference(s) |
| Fostamatinib (R788/R406) | Rat Collagen-Induced Arthritis (CIA) | Dose-dependent suppression of clinical arthritis, reduced joint inflammation, pannus formation, and bone erosion. | [24] |
| Entospletinib | Rat Collagen-Induced Arthritis (CIA) | Significantly inhibited ankle inflammation and showed disease-modifying activity, reducing cartilage damage and bone resorption. | [12] |
| PRT062607 (P505-15) | Mouse & Rat CIA | Dose-dependent anti-inflammatory activity, achieving efficacy at plasma concentrations where Syk specificity was maintained. | [21][25] |
| Cerdulatinib | Rat Collagen-Induced Arthritis (CIA) | Demonstrated in vivo anti-inflammatory activity, supporting its dual Syk/JAK inhibition mechanism. | [14] |
In these arthritis models, the inhibitors consistently demonstrate the ability to suppress inflammation and protect joints from damage, validating the central role of Syk in the disease process.[23][26]
B-Cell Malignancy Models
Syk is a critical component of BCR signaling, which many B-cell lymphomas and leukemias depend on for survival and proliferation.[13][27]
| Inhibitor | Model | Key Findings | Reference(s) |
| Fostamatinib (R406) | Waldenström's Macroglobulinemia (WM) cell line | In vitro, R406 was as effective as the BTK inhibitor ibrutinib in blocking BCR-mediated WM cell adhesion (IC50 = 0.32µM). | [27] |
| Entospletinib | Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft | In combination with vincristine, significantly increased tumor growth inhibition (up to 96%) and led to partial or complete tumor regression. | [28] |
| PRT062607 (P505-15) | Non-Hodgkin Lymphoma (NHL) Xenograft | Oral dosing significantly inhibited tumor growth. Showed synergistic activity with fludarabine in primary CLL cells. | [13][29] |
| Cerdulatinib | DLBCL cell lines | Demonstrated broad anti-tumor activity, superior to other targeted agents in some contexts, by inhibiting both BCR and JAK/STAT pathways. | [14][30] |
These studies highlight the potential of Syk inhibitors, either as single agents or in combination, to target the survival pathways of malignant B cells. The dual-action of Cerdulatinib is particularly noteworthy in this context, as it can simultaneously block two key signaling pathways.[15]
Conclusion
The preclinical data reveals a class of inhibitors with a shared, validated mechanism of action but with important distinctions in potency, selectivity, and therapeutic strategy.
-
Fostamatinib (R406) stands as the pathfinder molecule. Its preclinical success in arthritis and ITP models paved the way for its clinical approval, demonstrating that Syk is a druggable and clinically relevant target.[6][24] Its less selective profile may offer broader activity but also contributes to side effects like hypertension.[11]
-
Second-generation inhibitors like Entospletinib and PRT062607 were designed with improved selectivity and potency.[9][12][13] This "cleaner" pharmacological profile aims to maximize on-target efficacy while minimizing off-target liabilities, a common goal in modern kinase drug discovery.
-
Cerdulatinib represents a different philosophy, embracing a multi-targeted approach by intentionally inhibiting both Syk and JAK kinases.[14][15] This strategy is based on the hypothesis that blocking parallel survival pathways can lead to more profound anti-tumor effects in complex diseases like B-cell malignancies.
For researchers and drug developers, the choice between a highly selective inhibitor and a multi-targeted agent depends on the specific disease biology. In pathologies driven predominantly by Syk, a selective inhibitor may be optimal. However, in diseases with redundant or compensatory signaling pathways, a dual inhibitor like Cerdulatinib could offer a significant advantage. This comparative guide underscores the importance of detailed preclinical profiling to understand these nuances and to rationally design the next generation of therapies targeting Syk-mediated diseases.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib - Wikipedia [en.wikipedia.org]
- 7. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ascopubs.org [ascopubs.org]
- 16. oncotarget.com [oncotarget.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in Rheumatoid Arthritis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 27. ascopubs.org [ascopubs.org]
- 28. ashpublications.org [ashpublications.org]
- 29. researchgate.net [researchgate.net]
- 30. Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fostamatinib and Entospletinib: A Guide for Researchers
In the landscape of targeted therapies, Spleen Tyrosine Kinase (SYK) has emerged as a pivotal node in immune signaling, making it an attractive target for a host of autoimmune diseases and hematological malignancies. Fostamatinib and Entospletinib represent two distinct efforts to therapeutically modulate this kinase. This guide provides a detailed, head-to-head comparison of these two SYK inhibitors, delving into their mechanisms, preclinical data, and clinical profiles to inform researchers, scientists, and drug development professionals.
The Central Role of Spleen Tyrosine Kinase (SYK) in Immune Signaling
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a critical role in the intracellular signaling pathways of various immune cells, including B cells, macrophages, mast cells, and neutrophils.[1] It is a key mediator of signal transduction downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3] Upon receptor engagement, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), leading to its activation and the initiation of a signaling cascade that culminates in diverse cellular responses, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[4] Given its central role in these processes, inhibiting SYK is a rational therapeutic strategy for diseases driven by aberrant immune cell activation.
Mechanism of Action: A Tale of Two Inhibitors
Both Fostamatinib and Entospletinib are orally available small molecule inhibitors that target the ATP-binding site of SYK. However, their molecular properties and selectivity profiles exhibit key differences.
Fostamatinib , sold under the brand name Tavalisse®, is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1][2][5] R406 is a potent inhibitor of SYK.[5] In the context of immune thrombocytopenia (ITP), its approved indication, Fostamatinib's primary mechanism is the inhibition of SYK-mediated phagocytosis of antibody-coated platelets by macrophages.[2][6] By blocking this key step in platelet destruction, Fostamatinib helps to increase platelet counts.[1][2]
Entospletinib (GS-9973) is a selective inhibitor of SYK that has been investigated primarily in the context of hematological malignancies.[7][8] It directly inhibits SYK, thereby disrupting BCR signaling, which is crucial for the survival and proliferation of malignant B cells.[8][9] Preclinical and clinical data suggest that Entospletinib is more selective for SYK compared to Fostamatinib's active metabolite, R406.[10][11]
Below is a diagram illustrating the SYK signaling pathway and the points of inhibition for Fostamatinib (via R406) and Entospletinib.
Caption: SYK signaling pathway and points of inhibition.
Preclinical Profile: Potency, Selectivity, and In Vivo Efficacy
The preclinical evaluation of kinase inhibitors is crucial for understanding their therapeutic potential and potential off-target effects.
In Vitro Potency and Selectivity
A key differentiator between Fostamatinib (R406) and Entospletinib is their kinase selectivity. While both are potent SYK inhibitors, Entospletinib was designed for greater selectivity.
| Parameter | Fostamatinib (R406) | Entospletinib | Reference |
| Primary Target | SYK | SYK | [1][2] |
| IC50 (SYK) | ~50 nM (enzymatic assay) | 7.7 nM (cell-free assay) | [1][12] |
| Selectivity Profile | Less selective; inhibits other kinases such as FLT3, JAK, Lck, and VEGFR2 (KDR) at therapeutically relevant concentrations. | Highly selective for SYK with less activity against other kinases like JAK2, c-KIT, FLT3, and RET. | [5][7][10][12] |
Note: IC50 values can vary depending on the specific assay conditions.
The broader kinase inhibition profile of R406 may contribute to some of Fostamatinib's observed side effects, such as hypertension, which has been linked to the inhibition of KDR (VEGFR2).[5][12] In contrast, the higher selectivity of Entospletinib is hypothesized to result in fewer off-target adverse events.[11][13]
Experimental Protocol: In Vitro Kinase Assay (Example)
A common method to determine the in vitro potency of a kinase inhibitor is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Caption: Workflow for an in vitro kinase inhibition assay.
The causality behind this experimental choice lies in its ability to directly measure the inhibition of the target enzyme's activity in a controlled, cell-free environment. The luminescent signal is directly proportional to the amount of ADP produced, which in turn reflects the kinase activity. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, a key metric of potency.[14][15]
In Vivo Efficacy
Both Fostamatinib and Entospletinib have demonstrated efficacy in relevant preclinical models.
-
Fostamatinib: In a murine model of passive ITP, Fostamatinib administration reduced platelet destruction and protected mice from developing thrombocytopenia.[6][16]
-
Entospletinib: In a rat collagen-induced arthritis model, Entospletinib significantly inhibited ankle inflammation and showed disease-modifying activity.[1] In ex vivo models of acute myeloid leukemia (AML), Entospletinib has shown anti-leukemic activity, particularly in combination with other targeted agents.[17]
Clinical Development and Efficacy: From Bench to Bedside
The clinical development paths of Fostamatinib and Entospletinib have been distinct, reflecting their different primary indications.
Fostamatinib in Chronic Immune Thrombocytopenia (ITP)
Fostamatinib is approved by the FDA for the treatment of thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to a previous treatment.[12][18] This approval was based on the results of the pivotal FIT-1 and FIT-2 phase 3 clinical trials.[19][20]
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | P-value | Reference |
| Stable Response * | 18% | 2% | 0.0003 | [16][20] |
| Overall Response † | 43% | 14% | 0.0006 | [16][20] |
Stable response was defined as a platelet count ≥50,000/μL at ≥4 of 6 biweekly visits between weeks 14 and 24.[16][20] †Overall response was defined as at least one platelet count ≥50,000/μL within the first 12 weeks of treatment.[16][20]
Entospletinib in Hematological Malignancies
Entospletinib has been evaluated in phase 2 clinical trials for various hematological malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and mantle cell lymphoma (MCL).[7][13] In a phase 2 study in patients with relapsed or refractory CLL, Entospletinib monotherapy demonstrated significant clinical activity.[3][13]
| Endpoint (CLL, Phase 2) | Entospletinib | Reference |
| Progression-Free Survival (PFS) at 24 weeks | 70.1% | [13] |
| Median PFS | 13.8 months | [13] |
| Overall Response Rate (ORR) | 61% | [13] |
A phase 3 trial of Entospletinib in newly diagnosed NPM1-mutated AML was discontinued due to slow enrollment, not due to safety or efficacy concerns.[21]
Safety and Tolerability: A Comparative Overview
The safety profiles of Fostamatinib and Entospletinib are generally manageable, but with some notable differences.
| Adverse Event Profile | Fostamatinib | Entospletinib |
| Common Adverse Events | Diarrhea, hypertension, nausea, dizziness, increased ALT.[20] | Fatigue, nausea, diarrhea, decreased appetite, constipation.[3][22] |
| Serious Adverse Events | Generally manageable with dose modifications. Hypertension is a notable on-target/off-target effect. | In clinical trials, serious adverse events have included dyspnea, pneumonia, and febrile neutropenia.[13] |
| Grade 3/4 Laboratory Abnormalities | Increased ALT.[20] | Neutropenia, reversible increases in AST and ALT.[22] |
The higher incidence of hypertension with Fostamatinib is consistent with the preclinical finding of off-target KDR (VEGFR2) inhibition.[5][12] The adverse event profile of Entospletinib in its clinical trials has been generally considered acceptable, with manageable toxicities.[13]
Head-to-Head Summary and Future Perspectives
| Feature | Fostamatinib | Entospletinib |
| Status | FDA Approved (for chronic ITP) | Investigational |
| Primary Indication | Chronic Immune Thrombocytopenia | Hematological Malignancies |
| Mechanism | Prodrug of R406, a SYK inhibitor | Selective SYK inhibitor |
| Selectivity | Less selective | More selective for SYK |
| Key Efficacy Data | 18% stable response rate in Phase 3 ITP trials | 61% ORR in Phase 2 CLL trial |
| Key Safety Concerns | Diarrhea, hypertension | Neutropenia, liver enzyme elevations |
Fostamatinib has established its role as a therapeutic option for patients with refractory chronic ITP, offering a novel mechanism of action that targets platelet destruction. Its development journey highlights the successful translation of SYK inhibition into a clinically meaningful benefit for an autoimmune disorder.
Entospletinib, with its greater selectivity, holds promise for the treatment of hematological malignancies where BCR signaling is a key driver of disease. While its development in AML has faced challenges, its activity in CLL and other B-cell malignancies warrants further investigation, potentially in combination with other targeted agents.
The comparison of Fostamatinib and Entospletinib underscores the importance of the therapeutic window and the impact of kinase selectivity on both efficacy and safety. As our understanding of the intricate roles of SYK in various disease contexts deepens, the development of next-generation SYK inhibitors with tailored selectivity profiles will likely continue to be an active area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. promega.com [promega.com]
- 15. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Rigel Announces Results from the Second FIT Phase 3 Study and the Long-Term Open-Label Extension Study for Fostamatinib in ITP :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 19. onclive.com [onclive.com]
- 20. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Syk Inhibitor Entospletinib Monotherapy in CLL/SLL: Phase 2 Trial Results | Value-Based Cancer Care [valuebasedcancer.com]
A Comparative Guide to Fostamatinib's Efficacy Across Diverse Cellular Landscapes
Fostamatinib, marketed under the trade names Tavalisse and Tavlesse, is a pioneering therapeutic agent that has garnered significant attention for its targeted inhibition of spleen tyrosine kinase (SYK).[1][2] Initially approved for the treatment of chronic immune thrombocytopenia (ITP), its mechanism of action holds promise for a broader range of immunological and oncological indications.[1][2][3][4][5] This guide provides an in-depth, cross-validated comparison of Fostamatinib's effects in various cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data.
The Central Role of Spleen Tyrosine Kinase (SYK)
SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of numerous immune cells, including B cells, macrophages, neutrophils, and mast cells.[2][6] It is a key mediator of signal transduction downstream of various receptors, such as B-cell receptors (BCR) and Fc receptors (FcR).[7] In ITP, autoantibodies coat platelets, marking them for destruction by macrophages via Fcγ receptors.[8] Fostamatinib, a prodrug, is converted in the body to its active metabolite, R406, which acts as an ATP-competitive inhibitor of the SYK catalytic domain.[8][9] This inhibition disrupts the signaling cascade that leads to platelet phagocytosis, thereby increasing platelet counts.[6][8]
Caption: Fostamatinib's mechanism of action targeting the SYK signaling pathway.
Comparative Efficacy of Fostamatinib in Diverse Cell Lines
The therapeutic potential of Fostamatinib extends beyond ITP, with research demonstrating its activity in various cancer cell lines. This section compares its effects across different cellular contexts, highlighting the nuances of its mechanism.
Hematological Malignancies
In hematological cancers, particularly B-cell malignancies, the BCR signaling pathway is often constitutively active, promoting cell survival and proliferation. Fostamatinib's ability to inhibit SYK makes it a logical therapeutic candidate.
-
Diffuse Large B-cell Lymphoma (DLBCL): Studies have shown that Fostamatinib's active metabolite, R788, can induce apoptosis in a majority of tested DLBCL cell lines.[7] In sensitive cell lines, it effectively inhibits both tonic and ligand-induced BCR signaling.[7][10]
-
Chronic Lymphocytic Leukemia (CLL): In CLL cells, Fostamatinib has been shown to inhibit BCR and integrin signaling, reduce migration towards chemokines, and induce a moderate degree of apoptosis.[11] Clinical studies in patients with relapsed and refractory CLL have demonstrated that Fostamatinib can inhibit CLL cell activation and proliferation in vivo.[11]
-
Acute Myeloid Leukemia (AML): Fostamatinib has demonstrated pro-apoptotic effects in primary AML cells.[7] It has been shown to inhibit the proliferation of FLT3-ITD+ AML cells and induce their apoptosis, suggesting its potential as a novel drug candidate for this subtype of AML.[7]
Solid Tumors
Recent research has uncovered a novel function of Fostamatinib as a pan-inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[12] This discovery, driven by a deep-learning-based drug-target interaction model, suggests a broader anti-cancer potential for Fostamatinib.[12]
-
Lung, Head and Neck, and Breast Cancer: In vitro studies using H1299 (lung cancer), SCC4 (head and neck cancer), and MB231 (breast cancer) cell lines have shown that Fostamatinib can inhibit all three TAM receptor kinases with an IC50 of less than 1 µM.[12] It significantly decreased the expression levels of AXL, MERTK, and TYRO3 and reduced cell viability in a dose-dependent manner in these cell lines.[12] The cytotoxic effect of Fostamatinib was found to be superior to that of the pan-TAM kinase inhibitor, BMS-777607.[12]
| Cell Line | Cancer Type | Primary Target(s) | Reported Effect(s) | IC50 | Citation(s) |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | SYK | Induction of apoptosis, Inhibition of BCR signaling | Not specified | [7][10] |
| CLL cells | Chronic Lymphocytic Leukemia | SYK | Inhibition of BCR and integrin signaling, Reduced migration, Moderate apoptosis | Not specified | [11] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | SYK, FLT3 | Inhibition of cell proliferation, Induction of apoptosis | 100-250 nM (for effects) | [7] |
| H1299 | Lung Cancer | TAM kinases (AXL, MERTK, TYRO3) | Reduced cell viability, Decreased TAM expression | 5-10 µM | [12] |
| SCC4 | Head and Neck Cancer | TAM kinases (AXL, MERTK, TYRO3) | Reduced cell viability, Decreased TAM expression | 5-10 µM | [12] |
| MB231 | Breast Cancer | TAM kinases (AXL, MERTK, TYRO3) | Reduced cell viability, Decreased TAM expression | 5-10 µM | [12] |
Experimental Protocol: Cell Viability Assay
To assess the cytotoxic effects of Fostamatinib across different cell lines, a standard cell viability assay, such as the MTT or MTS assay, is employed. The following is a generalized protocol.
Caption: A generalized workflow for determining the IC50 of Fostamatinib.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of Fostamatinib (or its active metabolite R406) in a suitable solvent, such as DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of Fostamatinib. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Add the cell viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for the recommended time (usually 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.
Comparative Analysis with Alternatives
While Fostamatinib is a first-in-class SYK inhibitor, it is important to consider its performance relative to other therapeutic agents, particularly those with different mechanisms of action.
Fostamatinib vs. Other SYK Inhibitors
An interesting finding from the drug repurposing study is that the inhibitory effect on TAM kinases appears to be a unique feature of Fostamatinib and not a class effect of SYK inhibitors.[12]
-
TAK-659: This potent and selective SYK inhibitor did not show a significant change in cell viability in H1299 and SCC4 cells, and only a slight decrease in MB231 cells.[12] Importantly, TAK-659 did not alter the expression levels of TAM family proteins in any of the tested cell lines.[12]
Fostamatinib vs. Other ITP Therapies
In the context of ITP, Fostamatinib's mechanism is distinct from other second-line therapies.[[“]]
-
Thrombopoietin Receptor Agonists (TPO-RAs) (e.g., Eltrombopag, Romiplostim): These agents stimulate platelet production by acting on megakaryocytes.[[“]][14] In contrast, Fostamatinib primarily works by inhibiting the destruction of platelets.[[“]]
-
Rituximab: This therapy targets CD20 on B cells, leading to their depletion and a reduction in autoantibody production.[[“]][14]
-
Splenectomy: This surgical procedure removes the primary site of platelet destruction.[[“]]
Caption: Mechanistic comparison of Fostamatinib with other ITP therapies.
Conclusion
Fostamatinib stands out as a versatile kinase inhibitor with a well-defined role in managing chronic ITP and a burgeoning potential in oncology. Its primary mechanism of SYK inhibition has been extensively validated. Furthermore, the discovery of its off-target effects on the TAM kinase family opens new avenues for its application in solid tumors, distinguishing it from other SYK inhibitors. The cross-validation of its effects across a diverse range of cell lines, as presented in this guide, underscores the importance of understanding the specific cellular context when evaluating targeted therapies. Researchers are encouraged to utilize the provided experimental framework as a starting point for their own investigations into the multifaceted activities of Fostamatinib.
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 3. fda.gov [fda.gov]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Tavalisse (this compound Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fostamatinib's Impact on Wild-Type vs. Syk-Deficient Cells: A Guide for Researchers
This guide provides an in-depth comparative analysis of Fostamatinib, a pivotal inhibitor of Spleen Tyrosine Kinase (Syk), on cells with normal Syk expression (wild-type) versus those lacking Syk (Syk-deficient). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the on-target efficacy and specificity of Fostamatinib. We will delve into the mechanistic underpinnings of Fostamatinib's action, present supportive experimental frameworks, and provide detailed protocols for replicating and validating these findings.
Introduction: The Central Role of Syk and the Advent of Fostamatinib
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cells.[1] It is a key mediator in the signaling pathways downstream of receptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[2][3] Dysregulation of Syk signaling is implicated in numerous autoimmune diseases and B-cell malignancies.[2]
Fostamatinib (commercially known as Tavalisse) is a prodrug whose active metabolite, R406, is a potent inhibitor of Syk.[4][5] By competitively binding to the ATP-binding pocket of the Syk kinase domain, R406 effectively blocks its kinase activity and downstream signaling.[3] This mechanism of action has led to its FDA approval for the treatment of chronic immune thrombocytopenia (ITP), a condition characterized by antibody-mediated platelet destruction.[6]
Understanding the differential impact of Fostamatinib on wild-type versus Syk-deficient cells is paramount for validating its mechanism of action and assessing its specificity. This guide will provide the experimental framework to explore this comparison.
Mechanistic Differences in Drug Response: Wild-Type vs. Syk-Deficient Cells
The central hypothesis is that Fostamatinib's cytotoxic or cytostatic effects are primarily mediated through its inhibition of Syk. Consequently, cells lacking Syk should exhibit significantly reduced sensitivity to the drug.
In wild-type cells , Fostamatinib (via R406) is expected to:
-
Inhibit the phosphorylation of Syk at key activation loop residues (e.g., Tyr525/526).
-
Block downstream signaling cascades, including the phosphorylation of effector proteins like BTK, PLCγ, and activation of pathways such as PI3K/Akt and MAPK.[2]
-
Induce cell-type specific responses such as apoptosis in B-cell lymphomas or inhibition of phagocytosis in macrophages.[2][7]
In contrast, in Syk-deficient cells :
-
Fostamatinib will lack its primary molecular target.
-
The downstream signaling pathways regulated by Syk will already be abrogated due to the absence of the kinase.
-
Therefore, the drug is anticipated to have a minimal impact on cell viability, proliferation, and signaling, except for potential off-target effects at higher concentrations.
This stark contrast in response serves as a powerful validation of Fostamatinib's on-target activity.
Visualizing the Syk Signaling Pathway and Fostamatinib's Point of Intervention
The following diagram illustrates the Syk signaling pathway and highlights the inhibitory action of Fostamatinib's active metabolite, R406.
References
- 1. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Fostamatinib's On-Target Effect by Genetic Ablation of Spleen Tyrosine Kinase (Syk)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the therapeutic mechanism of Fostamatinib. By directly comparing the pharmacological inhibition of Spleen Tyrosine Kinase (Syk) with its genetic knockdown, this guide outlines the gold-standard approach to confirm on-target drug efficacy and elucidate the precise role of Syk in a given biological system.
Introduction: The Imperative for On-Target Validation
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor approved by the FDA for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.[1][2][3] The therapeutic premise of Fostamatinib rests on its ability to block Syk-mediated signaling, which is crucial for the phagocytosis of antibody-coated platelets by macrophages in ITP.[4][[“]][6] However, as with any small molecule inhibitor, confirming that the observed therapeutic effect is a direct consequence of inhibiting the intended target, rather than off-target activities, is a critical step in both preclinical and clinical development.
This guide details a dual-pronged experimental strategy: directly comparing the cellular effects of Fostamatinib's active metabolite, R406, with the effects of specific genetic knockdown of Syk. This head-to-head comparison allows researchers to dissect the on-target versus potential off-target effects of the drug, providing robust validation of its mechanism of action.
Section 1: The Syk Signaling Axis: A Central Node in Immune Function
Spleen Tyrosine Kinase is a 72 kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[7][8] It plays a pivotal role in coupling activated immunoreceptors to downstream signaling cascades that mediate a host of cellular responses, including proliferation, differentiation, phagocytosis, and inflammatory mediator release.[9][10]
The canonical activation of Syk occurs downstream of receptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as B-cell receptors (BCRs) and Fc receptors (FcRs).[7][11] Upon ligand binding, ITAMs are phosphorylated by Src-family kinases, creating docking sites for the tandem SH2 domains of Syk. This recruitment leads to Syk's autophosphorylation and full kinase activation, initiating signals through key downstream effectors.[7][12] In the context of ITP, autoantibodies opsonize platelets, which then engage Fcγ receptors on macrophages, triggering this Syk-dependent pathway and leading to platelet destruction.[4][13]
Section 2: Pharmacological Inhibition with Fostamatinib (R406)
Fostamatinib is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] R406 acts as an ATP-competitive inhibitor of the Syk catalytic domain, effectively blocking its kinase activity and downstream signaling.[1][12] For in vitro studies, it is essential to use the active metabolite R406 to accurately mimic the drug's cellular action.
Protocol 2.1: In Vitro Treatment with R406
This protocol provides a general framework for treating a relevant cell line (e.g., human macrophage cell line like THP-1) with R406.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Complete culture medium
-
R406 (active metabolite of Fostamatinib)
-
DMSO (vehicle control)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells, if applicable
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment. For THP-1 cells, first differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Preparation of R406 Stock: Dissolve R406 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C.
-
Treatment:
-
Thaw an aliquot of R406 stock solution.
-
Prepare serial dilutions of R406 in complete culture medium to achieve the desired final concentrations. A typical dose-response range for R406 is 0.1 µM to 10 µM.[14]
-
Prepare a vehicle control using the same final concentration of DMSO as the highest R406 dose.
-
Remove the old medium from the cells and replace it with the medium containing R406 or vehicle.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 1-24 hours) depending on the downstream assay. For signaling pathway analysis (e.g., Western blot for phospho-proteins), a shorter incubation (1-4 hours) is often sufficient. For functional assays, a longer period may be necessary.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein lysates for Western blot, RNA for qPCR, or use directly in a functional assay).
Causality and Controls: The inclusion of a vehicle-only (DMSO) control is critical to ensure that any observed effects are due to the compound itself and not the solvent. A dose-response curve is essential to determine the potency (e.g., IC50) of the inhibitor in the specific cellular context.
Section 3: Genetic Knockdown of Syk via RNA Interference
To specifically validate that the effects of R406 are due to Syk inhibition, a genetic approach is employed. RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful method for transiently silencing the expression of a target gene.
Protocol 3.1: Syk Knockdown using siRNA
Materials:
-
Cell line of interest
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Syk-specific siRNA duplexes (at least two different sequences are recommended)
-
Non-targeting (scrambled) control siRNA
Procedure:
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation (per well of a 6-well plate):
-
Solution A: Dilute 30-50 pmol of siRNA (Syk-specific or non-targeting control) in 125 µL of Opti-MEM™.
-
Solution B: Dilute 5-9 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™.
-
Combine Solution A and Solution B, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for maximal knockdown should be determined empirically but is typically 48 hours for protein-level suppression.
-
Validation of Knockdown: Harvest the cells to assess the efficiency of Syk silencing.
Protocol 3.2: Validation of Syk Knockdown Efficiency
A self-validating protocol requires confirmation of target engagement. This is achieved by measuring both mRNA and protein levels of Syk.
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the cell lysates.
-
Perform reverse transcription to generate cDNA.
-
Run qPCR using primers specific for Syk and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative reduction in Syk mRNA levels in siRNA-treated cells compared to the non-targeting control. A >70% reduction is generally considered successful.
-
-
Western Blot:
-
Prepare total protein lysates from the cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for total Syk protein.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify the reduction in Syk protein levels relative to the loading control. A significant reduction confirms successful knockdown.
-
Section 4: Head-to-Head Comparison: A Unified Experimental Design
The core of this guide is the direct comparison of outcomes from pharmacological and genetic inhibition. The experimental workflow should be designed to run these two arms in parallel, along with their respective controls.
Comparative Data and Expected Outcomes
The primary goal is to determine if the phenotype observed with Fostamatinib (R406) is recapitulated by Syk knockdown. A high degree of concordance provides strong evidence for on-target activity.
| Parameter Assessed | Vehicle / Scrambled siRNA | Fostamatinib (R406) | Syk Knockdown (siRNA) | Expected Concordance |
| Target Engagement | ||||
| Syk mRNA Level | 100% | ~100% | < 30% | N/A |
| Total Syk Protein Level | 100% | ~100% | < 30% | N/A |
| Phospho-Syk (pY525/526) | 100% (upon stimulation) | < 20% | < 30% | High |
| Downstream Signaling | ||||
| p-PLCγ / p-ERK Level | 100% (upon stimulation) | Reduced | Reduced | High |
| Functional Outcome | ||||
| Phagocytosis of opsonized beads | 100% | Reduced | Reduced | High |
| Cytokine Release (e.g., IL-6) | 100% | Reduced | Reduced | High |
| Cell Viability (in cancer models) | 100% | Reduced | Reduced | High |
Interpreting Discrepancies:
-
Effect with R406 but not siRNA: This may suggest a potent off-target effect of Fostamatinib. Some studies have noted that Fostamatinib can inhibit other kinases, such as Flt3 and VEGFR2, although often at higher concentrations.[1] A recent study also suggested Fostamatinib, but not other Syk inhibitors, can inhibit TAM family receptor tyrosine kinases.[15]
-
Effect with siRNA but not R406: This could indicate poor cell permeability of the drug, insufficient dosage, or that the drug's binding pocket is altered in the specific cellular context.
-
Quantitative Differences: A stronger effect with siRNA might occur if the knockdown is more complete than the pharmacological inhibition. Conversely, a stronger drug effect could point to off-target synergies.
Conclusion
Validating a drug's mechanism of action is fundamental to its development and clinical application. The parallel comparison of a pharmacological inhibitor like Fostamatinib with a highly specific genetic tool like siRNA provides the most rigorous evidence of on-target activity. By demonstrating that the genetic removal of Syk phenocopies the effects of the drug, researchers can confidently attribute the therapeutic benefits of Fostamatinib to its intended mechanism: the inhibition of Spleen Tyrosine Kinase. This validation is not merely an academic exercise; it is a cornerstone of building a robust preclinical data package and understanding the true therapeutic potential of targeted therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. fda.gov [fda.gov]
- 3. Tavalisse (Fostamatinib Disodium Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. tandfonline.com [tandfonline.com]
- 7. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 9. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 10. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Fostamatinib Disodium as a Positive Control for Spleen Tyrosine Kinase (Syk) Inhibition Assays
Introduction: The Critical Role of a Validated Positive Control in Syk Kinase Research
Spleen Tyrosine Kinase (Syk) has emerged as a pivotal non-receptor protein tyrosine kinase, primarily expressed in hematopoietic cells, that governs a multitude of cellular processes.[][2] It is a central mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR), making it a critical node in adaptive and innate immunity.[3][4][5] Consequently, Syk is an attractive therapeutic target for a range of hematological malignancies and autoimmune disorders.[][6]
The development of novel Syk inhibitors requires robust, reliable, and reproducible assays. A cornerstone of such assays is the inclusion of a well-characterized positive control. An ideal positive control provides a consistent benchmark, validates assay performance, and allows for the confident interpretation of results for novel test compounds. Fostamatinib, a first-in-class oral Syk inhibitor, serves as an exemplary positive control for these applications due to its extensive clinical and preclinical characterization, potent activity, and established mechanism of action.[7][8]
This guide provides an in-depth comparison of Fostamatinib with other Syk inhibitors and delivers detailed experimental protocols for its use as a positive control in both biochemical and cell-based Syk inhibition assays.
Mechanism of Action: How Fostamatinib Disrupts Syk Signaling
Fostamatinib Disodium (also known as R788) is a prodrug that is rapidly converted in vivo and in cellular systems to its active metabolite, R406.[5][7][9] R406 is a potent, ATP-competitive inhibitor of the Syk kinase domain.[10]
Syk signaling is initiated following the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of receptors like BCR or FcR. This phosphorylation event creates a docking site for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane. This binding induces a conformational change in Syk, leading to its autophosphorylation and full kinase activation. Activated Syk then phosphorylates a cascade of downstream substrates, ultimately leading to cellular responses such as proliferation, differentiation, and inflammatory mediator release.[4][5]
R406 directly interferes with this cascade by binding to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its substrates and effectively terminating the downstream signal.[10]
References
- 2. promega.com [promega.com]
- 3. pnas.org [pnas.org]
- 4. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Syk inhibitor this compound (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to the Off-Target Profiles of Fostamatinib and Cerdulatinib
For researchers and drug development professionals, understanding the complete kinase inhibition profile of a therapeutic agent is paramount. Beyond the intended target, off-target activities dictate a drug's therapeutic window, shaping both its potential for polypharmacology and its adverse event profile. This guide provides an in-depth, data-driven comparison of the off-target profiles of two notable kinase inhibitors: Fostamatinib, a Spleen Tyrosine Kinase (Syk) inhibitor, and Cerdulatinib, a dual Syk and Janus-associated Kinase (JAK) inhibitor.
Introduction to the Inhibitors and Their Primary Targets
Fostamatinib , sold under the brand name Tavalisse®, is an orally administered prodrug.[1][2] In the body, it is rapidly converted by intestinal alkaline phosphatases to its active metabolite, R406 .[2][3] R406 is an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[3] Syk is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR) on immune cells like macrophages and B cells.[2][4] By inhibiting Syk, Fostamatinib disrupts these signaling cascades, reducing the immune-mediated destruction of platelets, which is the cornerstone of its efficacy in chronic immune thrombocytopenia (ITP).[1][[“]]
Cerdulatinib is an orally bioavailable, ATP-competitive small molecule designed as a dual inhibitor of both Syk and the Janus-associated Kinase (JAK) family.[6][7] This dual mechanism is intended to simultaneously block survival signals from the BCR pathway (via Syk) and those from cytokine receptors (via JAKs).[7] The JAK-STAT pathway is crucial for signaling numerous cytokines and growth factors involved in inflammation and cellular proliferation, making it a key target in various hematological malignancies.[6] Cerdulatinib demonstrates potent inhibitory activity against Syk, JAK1, JAK3, and TYK2, with more limited activity against JAK2.[8][9]
Signaling Pathways Targeted
The distinct therapeutic strategies of Fostamatinib and Cerdulatinib are best visualized by their positions in key immune signaling pathways. Fostamatinib provides targeted inhibition of the Syk-dependent pathway, while Cerdulatinib offers a broader blockade of two convergent pathways crucial for the survival of malignant B-cells.
Comparative Analysis of Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is rarely absolute. Profiling an inhibitor against a broad panel of kinases—a process known as a kinome scan—is essential to uncover off-target activities. These interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.
Fostamatinib (R406)
While effective as a Syk inhibitor, in vitro pharmacological profiling reveals that R406 is less selective within the kinase domain, inhibiting multiple protein kinases at therapeutically relevant concentrations.[10][11] This broader activity is a critical factor in understanding its clinical side-effect profile.
Key off-targets for R406 include:
-
VEGFR2 (KDR): Inhibition of this kinase is believed to be the primary cause of the hypertension observed in patients treated with Fostamatinib.[3][10][12]
-
FLT3, Lck, and Ret: R406 shows activity against these kinases, which could contribute to both its therapeutic and adverse effects.[3][13]
-
TAM Family Kinases (TYRO3, AXL, MERTK): A recent study using a machine learning model predicted, and subsequently confirmed in vitro, that Fostamatinib uniquely inhibits all three TAM receptor tyrosine kinases, an effect not observed with other Syk inhibitors.[14] This finding suggests potential for drug repurposing in oncology.[14]
Cerdulatinib
By design, Cerdulatinib has a broader primary target profile than Fostamatinib, inhibiting both Syk and multiple JAK family members. Biochemical assays have shown that Cerdulatinib can inhibit at least 24 different kinases with IC₅₀ values below 200 nM.[8] While this dual action is central to its efficacy in certain B-cell malignancies, it also necessitates careful monitoring for side effects associated with broader immunosuppression.
Key targets and off-targets for Cerdulatinib include:
-
Primary Targets (Syk and JAKs): Cerdulatinib potently inhibits Syk (IC₅₀: 32 nM), JAK1 (IC₅₀: 12 nM), JAK2 (IC₅₀: 6 nM), JAK3 (IC₅₀: 8 nM), and TYK2 (IC₅₀: 0.5 nM).[8][9][15][16]
-
Other Notable Off-Targets: The seven most notably expressed off-target kinases affected by Cerdulatinib include AMPK, TBK1, and FLT3.[8]
Quantitative Comparison of Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. The table below summarizes the reported IC₅₀ values for R406 and Cerdulatinib against their primary targets and key off-target kinases, providing a direct comparison of their biochemical activity.
| Kinase Target | Fostamatinib (R406) IC₅₀ (nM) | Cerdulatinib IC₅₀ (nM) | Primary Target? |
| Syk | 41 | 32[8][9][15][16] | Both |
| JAK1 | Data not prominent | 12[9][15][16] | Cerdulatinib |
| JAK2 | Data not prominent | 6[9][15][16] | Cerdulatinib |
| JAK3 | Data not prominent | 8[9][15][16] | Cerdulatinib |
| TYK2 | Data not prominent | 0.5[9][16] | Cerdulatinib |
| VEGFR2 (KDR) | 30[13] | Data not prominent | Off-Target |
| Ret | 10[13] | Data not prominent | Off-Target |
| FLT3 | <50[13] | Notably expressed target[8] | Off-Target |
Experimental Methodologies for Profiling Kinase Inhibitors
The data presented above are generated through rigorous, standardized experimental workflows. Understanding these methods is key to interpreting the results and designing future studies. The causality behind these choices is to build a comprehensive picture of an inhibitor's activity, from its potency against a single target to its selectivity across the entire kinome.
Workflow for Kinase Inhibitor Profiling
A typical workflow involves initial high-throughput screening to identify hits, followed by detailed IC₅₀ determination and broad selectivity profiling to characterize leads. This systematic approach ensures that only compounds with the desired potency and selectivity profile advance in the development pipeline.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of an inhibitor against a specific kinase. The principle is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. The choice of a luminescence-based readout, such as the ADP-Glo™ assay, is favored for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[17][18]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of each serially diluted inhibitor concentration or a DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the purified kinase enzyme (e.g., Syk, JAK1) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate competitive inhibition measurements.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Clinical Implications of Off-Target Profiles
The distinct kinase inhibition profiles of Fostamatinib and Cerdulatinib translate directly to their observed clinical safety and tolerability.
Fostamatinib: Adverse Events
The most common adverse events associated with Fostamatinib are directly or indirectly linked to its kinase inhibition profile.[19][20]
-
Hypertension: This is a well-documented side effect, occurring in up to 28% of patients, and is strongly attributed to the off-target inhibition of VEGFR2/KDR.[3][12]
-
Diarrhea and Nausea: Gastrointestinal toxicities are very common but are generally mild to moderate and manageable.[21][22]
-
Neutropenia and Hepatotoxicity: Increases in liver transaminases and decreases in neutrophil counts are also observed and require monitoring.[3][21][22]
Cerdulatinib: Adverse Events
Cerdulatinib's broader mechanism, targeting both Syk and JAKs, results in a different spectrum of common adverse events.
-
Lipase and Amylase Elevation: The most frequent grade 3+ adverse events are asymptomatic increases in lipase (27%) and amylase (10%).[23][24][25] These elevations are typically transient and not associated with clinical pancreatitis.[24]
-
Myelosuppression: Neutropenia is common (18%), consistent with the known effects of JAK inhibition on hematopoiesis.[23][26]
-
Infections: Due to the broader immunosuppressive effect of inhibiting JAK-STAT signaling, an increased risk of infection, including pneumonia, is a key consideration.[23][24]
Comparative Summary of Common Grade 3+ Adverse Events
| Adverse Event | Fostamatinib | Cerdulatinib | Likely Off-Target Link |
| Hypertension | Yes[3][22] | Yes[23] | VEGFR2/KDR (Fostamatinib) |
| Diarrhea | Yes[22] | Yes[23] | Multiple/On-target |
| Neutropenia | Yes[3][22] | Yes[23][26] | JAK inhibition (Cerdulatinib) |
| Lipase/Amylase Increase | No | Yes[23][25] | Specific to Cerdulatinib profile |
| Pneumonia/Infection | No (low rates of severe infection) | Yes[23][26] | JAK inhibition (Cerdulatinib) |
| Hepatotoxicity (ALT/AST ↑) | Yes[22] | Less prominent | Specific to Fostamatinib profile |
Conclusion
The comparison between Fostamatinib and Cerdulatinib offers a clear illustration of how kinase selectivity profiles influence therapeutic application and clinical management.
-
Fostamatinib acts as a potent Syk inhibitor with a notable off-target profile that includes VEGFR2/KDR, directly contributing to its primary dose-limiting toxicity of hypertension. Its focused mechanism on Syk makes it a valuable tool for FcR-mediated autoimmune conditions like ITP.
-
Cerdulatinib is a rationally designed dual inhibitor whose strength lies in its simultaneous blockade of two key survival pathways in B-cell malignancies. This broader activity comes with a side-effect profile consistent with JAK inhibition, including myelosuppression and an increased risk of infection, which must be carefully managed.
For the drug development professional, this comparative analysis underscores a critical principle: the "off-target" profile is not merely a list of liabilities but an integral part of a drug's molecular identity. A comprehensive understanding, derived from robust experimental data, is the foundation for navigating clinical development, optimizing patient outcomes, and identifying future therapeutic opportunities.
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. consensus.app [consensus.app]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Fostamatinib for Immune Thrombocytopenia (ITP) · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 21. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biospace.com [biospace.com]
- 23. ashpublications.org [ashpublications.org]
- 24. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/Janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 1stoncology.com [1stoncology.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fostamatinib Disodium in a Laboratory Setting
Fostamatinib Disodium, a tyrosine kinase inhibitor, is a vital compound in immunological research and drug development. As with any potent chemical agent, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory awareness. Our goal is to empower researchers with the knowledge to manage this compound responsibly, fostering a culture of safety and compliance.
The Imperative of Proper Disposal: Beyond the Bench
The responsible disposal of chemical reagents like this compound is not merely a procedural formality; it is a critical component of a robust laboratory safety program. Improper disposal can lead to environmental contamination, posing risks to aquatic life and potentially entering the human food chain. Furthermore, non-compliance with disposal regulations can result in significant legal and financial repercussions for both the individual researcher and the institution. This guide is designed to provide clarity and a systematic approach to mitigate these risks.
Section 1: Hazard Assessment and Regulatory Landscape
Before delving into disposal procedures, it is essential to understand the hazard profile of this compound and the regulatory framework governing its waste management.
Hazard Profile:
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Given this conflicting information, a conservative approach is warranted. Researchers should treat this compound as a potentially hazardous chemical.
Regulatory Considerations:
-
Environmental Protection Agency (EPA): As of the latest review, this compound is not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] However, a chemical waste may still be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
-
National Institute for Occupational Safety and Health (NIOSH): this compound is not currently included on the NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[5][6][7][8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that employers inform employees of the hazards of chemicals in the workplace.[10]
Due to the potential hazards and the critical nature of the compound, it is imperative to handle and dispose of this compound in a manner that prevents environmental release and occupational exposure.
Section 2: Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable framework for the disposal of this compound in various forms.
Unused or Expired this compound (Pure Compound)
-
Do Not Discard in Regular Trash or Down the Drain: Under no circumstances should this compound be disposed of in standard laboratory trash or washed down the sink.[11][12] This practice can lead to environmental contamination.
-
Segregate for Chemical Waste Disposal:
-
Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
The label should include: "Hazardous Waste," "this compound," the approximate quantity, and the date.
-
-
Arrange for Professional Disposal: The designated hazardous waste container should be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[11][12] The preferred method of disposal is controlled incineration in a facility equipped with flue gas scrubbing.[11]
Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items such as gloves, pipette tips, weighing boats, and any other materials that have come into direct contact with this compound.
-
Segregation at the Point of Use: Immediately after use, place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container. This container should be separate from regular trash.
-
Labeling: The container should be labeled as "Hazardous Waste - this compound Contaminated Debris."
-
Disposal: This waste should be disposed of through your institution's chemical waste stream, typically via incineration.[13]
Empty this compound Containers
-
Triple Rinsing (Recommended):
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or a detergent solution).
-
Collect the rinsate (the liquid from rinsing) and treat it as hazardous waste. Dispose of the rinsate in a designated liquid hazardous waste container.
-
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, or recycled, depending on institutional policies.[11]
-
Disposal of Unrinsed Containers: If triple-rinsing is not feasible, the empty container must be disposed of as hazardous waste, following the same procedure as for the pure compound. To prevent reuse, it is good practice to puncture or otherwise damage the container before disposal.[11]
Solutions Containing this compound
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled liquid hazardous waste container.
-
Labeling: The container should be clearly labeled with "Hazardous Waste," the name of the solvent, "this compound," and the estimated concentration.
-
Disposal: Arrange for collection and disposal through your institution's EHS department or a licensed chemical waste contractor.
Summary of Disposal Procedures
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Segregate as hazardous chemical waste for licensed incineration.[11][12] |
| Contaminated Labware and PPE | Collect in a designated hazardous waste container for incineration.[13] |
| Empty this compound Containers | Triple rinse, collect rinsate as hazardous waste, and dispose of the container as non-hazardous waste or recycle. If not rinsed, dispose of as hazardous waste.[11] |
| Solutions Containing this compound | Collect in a designated liquid hazardous waste container for licensed disposal. |
Section 3: Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a lab coat, and safety goggles. For larger spills of powdered material, respiratory protection may be necessary.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or a spill pillow to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the spilled material and absorbent pads using spark-proof tools and place them in a sealed, labeled hazardous waste container.[11]
-
Decontaminate the spill area by washing it with a detergent solution followed by a rinse with water.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.
This compound Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal pathways for different forms of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. malsparo.com [malsparo.com]
- 6. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 7. cdc.gov [cdc.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to the Safe Handling of Fostamatinib Disodium in a Research Environment
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Fostamatinib Disodium. As a potent kinase inhibitor, understanding its hazards and implementing rigorous safety protocols are paramount to ensuring personnel safety and maintaining experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep-rooted culture of safety and excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound is the prodrug of the active metabolite R406, a potent inhibitor of spleen tyrosine kinase (Syk).[1][2][3] While its therapeutic effects are targeted, in a laboratory setting, it must be treated as a hazardous compound. The primary risks are associated with its potential for systemic toxicity and local irritation upon exposure.
A review of available Safety Data Sheets (SDS) reveals critical hazard information. The most comprehensive data classifies this compound (specifically, the hexahydrate form) with the following GHS classifications[4]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.
Furthermore, the clinical safety profile of the approved drug, TAVALISSE®, highlights potential systemic effects, including hypertension, liver function abnormalities, diarrhea, and neutropenia.[5][6][7] It is also crucial to note that Fostamatinib can cause fetal harm, and effective contraception is advised for individuals of reproductive potential who may be exposed.[5][8]
Given these potential hazards, a conservative approach to handling is warranted. All laboratory personnel must be trained on the specific risks of this compound before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The level of PPE required is dictated by the specific procedure being performed. The following table summarizes the minimum PPE requirements for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | Nitrile gloves, lab coat, safety glasses. |
| Weighing and Aliquoting (Solid) | Double nitrile gloves, disposable gown, safety glasses with side shields, and a properly fitted N95 or higher respirator. |
| Solution Preparation | Double nitrile gloves, disposable gown, safety glasses with side shields. |
| Cell Culture and In Vitro/In Vivo Studies | Nitrile gloves, lab coat or disposable gown, safety glasses. |
| Waste Disposal | Double nitrile gloves, disposable gown, safety glasses with side shields. |
| Spill Cleanup | Double nitrile gloves, disposable gown, safety glasses with side shields and a face shield, N95 or higher respirator, and shoe covers. |
Causality Behind PPE Choices:
-
Double Gloving: Provides an extra layer of protection against potential tears or pinholes in the outer glove, which is critical when handling a compound that is a known skin irritant.
-
Disposable Gown: Protects personal clothing and skin from contamination. A disposable gown is preferred as it can be easily removed and disposed of as hazardous waste, preventing the spread of contamination.
-
N95 Respirator: Essential during the handling of the solid compound to prevent the inhalation of airborne particles, which can cause respiratory irritation.[4]
-
Face Shield: Offers an additional layer of protection for the face and eyes against splashes during spill cleanup.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs is crucial for minimizing exposure risk.
Weighing and Aliquoting Solid this compound
-
Preparation:
-
Designate a specific area for handling potent compounds.
-
All weighing and aliquoting of solid this compound must be performed within a certified chemical fume hood or a powder containment hood to prevent the aerosolization of the compound.
-
Place a disposable, absorbent bench pad on the work surface to contain any minor spills.
-
-
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated, disposable spatulas and weigh boats. If dedicated equipment is not feasible, ensure that reusable equipment is thoroughly decontaminated after use.
-
Carefully transfer the desired amount of the compound, minimizing any dust generation.
-
Close the primary container tightly immediately after use.
-
-
Post-Procedure:
-
Wipe down the balance and surrounding surfaces with a suitable deactivating solution (e.g., 70% ethanol followed by a mild detergent solution).
-
Dispose of all contaminated materials (gloves, gown, bench pad, weigh boats, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
-
Solution Preparation
-
Preparation:
-
All solution preparation should be conducted in a chemical fume hood.
-
-
Procedure:
-
Don the appropriate PPE.
-
Slowly add the solvent to the solid compound to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container.
-
-
Post-Procedure:
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
-
Workflow for Handling this compound
The following diagram illustrates the complete workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Emergency Preparedness: Spill Management and Exposure Response
Accidents can happen, and a well-rehearsed emergency plan is essential.
Spill Management
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate spill cleanup PPE.
-
Contain: For liquid spills, use an absorbent material from a chemical spill kit to contain the spill. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean: Carefully collect all contaminated materials using scoops or forceps and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable deactivating solution, working from the outer edge of the spill towards the center.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Accidental Exposure Response
The following diagram outlines the immediate steps to be taken in the event of an accidental exposure.
Caption: Emergency response plan for accidental exposure to this compound.
Compliant Waste Disposal
The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to personnel.
-
Solid Waste: Unused or expired solid this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled hazardous waste container. Under no circumstances should this waste be poured down the drain. The EPA has prohibited the "sewering" of hazardous pharmaceutical waste.[9][10]
-
Contaminated Consumables: All items that have come into contact with this compound, including gloves, gowns, bench pads, vials, pipette tips, and cell culture plates, must be disposed of in a designated hazardous waste container.
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name. Disposal must be conducted through your institution's EHS department in accordance with all local, state, and federal regulations.[11]
By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment for all personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, MedChemExpress 5 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safety Profile | TAVALISSE® (this compound hexahydrate) tablets [tavalissehcp.com]
- 6. Tavalisse (this compound Hexahydrate Tablets, for Oral Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Homepage | TAVALISSE® (this compound hexahydrate) tablets [tavalissehcp.com]
- 8. Homepage | TAVALISSE® (this compound hexahydrate) tablets [tavalisse.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
